molecular formula C11H14O4 B032903 4-(4-Methoxyphenoxy)butanoic acid CAS No. 55579-99-2

4-(4-Methoxyphenoxy)butanoic acid

Cat. No.: B032903
CAS No.: 55579-99-2
M. Wt: 210.23 g/mol
InChI Key: WUHMCXAVTAKIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenoxy)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68187. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHMCXAVTAKIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290342
Record name 4-(4-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55579-99-2
Record name 55579-99-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenoxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(4-Methoxyphenoxy)butanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenoxy)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound (C₁₁H₁₄O₄), a valuable intermediate in organic and medicinal chemistry. The primary focus is on the robust and widely adopted two-step sequence involving a Williamson ether synthesis followed by saponification. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and discusses the critical parameters that ensure a high-yield, high-purity synthesis. The content is tailored for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded approach to the preparation of this compound.

Introduction and Retrosynthetic Analysis

This compound is a bifunctional molecule incorporating an aromatic ether and a terminal carboxylic acid. This structure makes it a versatile building block, particularly as a linker in more complex molecular architectures. A logical retrosynthetic analysis of the target molecule identifies the ether linkage as the most strategic disconnection point. This approach simplifies the synthesis into two readily available precursors: a nucleophilic phenol and an electrophilic four-carbon chain with a latent carboxylic acid function.

This leads to the primary synthetic strategy: the formation of the aryl ether bond via a Williamson ether synthesis, followed by the deprotection of the carboxyl group.

Core Synthesis Pathway: A Two-Step Approach

The most efficient and reliable pathway to synthesize this compound involves two sequential reactions:

  • O-Alkylation: A Williamson ether synthesis between 4-methoxyphenol and an ester of 4-bromobutanoic acid.

  • Saponification: The basic hydrolysis of the resulting ester to yield the final carboxylic acid product.

Principle and Mechanism

The cornerstone of this synthesis is the Williamson ether synthesis, a classic S_N2 (bimolecular nucleophilic substitution) reaction.[1] The mechanism involves the attack of a phenoxide ion (a potent nucleophile) on an alkyl halide (an electrophile).

Step 1: Deprotonation. In the first phase, a base is used to deprotonate the hydroxyl group of 4-methoxyphenol, forming the more nucleophilic 4-methoxyphenoxide ion. The choice of base is critical; an anhydrous base like potassium carbonate (K₂CO₃) is sufficiently strong to deprotonate the phenol (pKa ≈ 10) without causing unwanted side reactions, such as hydrolysis of the alkyl halide or the ester product.

Step 2: Nucleophilic Attack. The generated phenoxide ion then attacks the electrophilic carbon atom bonded to the bromine in ethyl 4-bromobutyrate. This concerted, backside attack displaces the bromide leaving group, forming the new carbon-oxygen ether bond.[1] The reaction is best conducted in a polar, aprotic solvent like acetone or N,N-dimethylformamide (DMF), which can solvate the cation of the base but does not interfere with the nucleophile, thereby accelerating the S_N2 reaction.[2]

Step 3: Hydrolysis. Following the ether formation, the ethyl ester group is hydrolyzed under basic conditions (saponification).[3][4] Hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylic acid, which is immediately deprotonated by the basic medium to yield the sodium carboxylate salt. The reaction is driven to completion because the final deprotonation step is irreversible.[3] A final acidification step with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to furnish the desired this compound.

Visualizing the Synthetic Workflow

The overall two-step process is illustrated below.

G cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Saponification & Acidification A 4-Methoxyphenol R1 R1 A->R1 + K2CO3 in Acetone B Ethyl 4-bromobutyrate B->R1 + K2CO3 in Acetone C Ethyl 4-(4-methoxyphenoxy)butanoate D Sodium 4-(4-methoxyphenoxy)butanoate C->D 1) NaOH (aq), Heat 2) Cool R1->C Heat (Reflux) E This compound D->E 3) HCl (aq)

A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are optimized for laboratory-scale synthesis and prioritize safety, efficiency, and product purity.

Step 1: Synthesis of Ethyl 4-(4-methoxyphenoxy)butanoate

Protocol:

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (10.0 g, 80.5 mmol, 1.0 equiv.), anhydrous potassium carbonate (16.7 g, 121 mmol, 1.5 equiv.), and acetone (120 mL).

  • Reaction Initiation: Stir the suspension vigorously. Add ethyl 4-bromobutyrate (17.3 g, 88.6 mmol, 1.1 equiv.) dropwise to the mixture at room temperature.[5]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the 4-methoxyphenol spot has been consumed.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in dichloromethane (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a slightly yellow oil, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.[5]

Step 2: Synthesis of this compound (Saponification)

Protocol:

  • Reaction Setup: Transfer the crude ethyl 4-(4-methoxyphenoxy)butanoate from the previous step into a 250 mL round-bottom flask with a magnetic stir bar. Add a 10% aqueous solution of sodium hydroxide (NaOH) (80 mL, approx. 200 mmol, >2 equiv.).

  • Reaction Execution: Heat the biphasic mixture to reflux (approximately 100 °C) with vigorous stirring for 2-4 hours, or until the reaction mixture becomes a single homogeneous phase, indicating the consumption of the ester.

  • Cooling and Acidification: Cool the reaction flask in an ice bath to 0-5 °C. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (approx. 12M HCl) dropwise with stirring. The target acid will precipitate as a white solid. Continue adding HCl until the pH of the solution is ~1-2 (verify with pH paper).

  • Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining salts.

  • Drying and Purification: Dry the solid product under vacuum. For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Data Presentation

The following table summarizes the key quantitative aspects of this synthetic pathway.

ReagentMolar Mass ( g/mol )Amount UsedMolar Equiv.Role
Step 1: O-Alkylation
4-Methoxyphenol124.1410.0 g1.0Nucleophile Precursor
Ethyl 4-bromobutyrate195.0517.3 g1.1Electrophile
Potassium Carbonate138.2116.7 g1.5Base
Acetone58.08120 mL-Solvent
Step 2: Saponification
Ethyl 4-(4-methoxyphenoxy)butanoate238.28(from Step 1)1.0Substrate
Sodium Hydroxide40.00~8.0 g in 80 mL H₂O>2.0Reagent (Base)
Hydrochloric Acid (conc.)36.46As needed-Acidification
Product
This compound210.23~14.0 g (Typical)-Final Product
Overall Yield (Typical)~82%

Mechanistic Visualization

The S_N2 mechanism of the key ether-forming step is detailed below.

The concerted S_N2 mechanism of the Williamson ether synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process initiated by a Williamson ether synthesis. This method is advantageous due to the commercial availability and low cost of the starting materials, straightforward reaction conditions, and high overall yields. The protocols described herein are robust and scalable, providing a solid foundation for the production of this key chemical intermediate for further research and development applications.

References

  • ChemBK. (2024). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. Retrieved from ChemBK. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Fehr, T., et al. (2018). Synthesis of 4-(3-methoxy-phenoxy)-butyric acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 823–826. [Link]

  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2022). 11.9: Hydrolysis of Esters. [Link]

  • Rao, G. J. S., & Sastry, K. N. S. (2012). Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(4-Methoxyphenoxy)butanoic acid is a member of the phenoxyalkanoic acid class of organic compounds, characterized by a carboxylic acid moiety linked to a phenoxy group via an alkyl chain. The specific arrangement of the methoxy group on the phenyl ring and the length of the butanoic acid chain impart a unique set of physicochemical properties that are critical to its behavior in chemical and biological systems. Understanding these properties is paramount for its potential applications in drug discovery, agrochemicals, and material science, where molecular structure dictates function, including solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical values and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained to provide actionable insights for researchers.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and structure.

  • IUPAC Name: this compound[1]

  • CAS Number: 55579-99-2[1]

  • Molecular Formula: C₁₁H₁₄O₄[1]

  • Molecular Weight: 210.23 g/mol [1]

  • SMILES: COC1=CC=C(C=C1)OCCCC(=O)O[1]

The structure, visualized below, consists of a 4-methoxyphenol core connected to a butanoic acid chain through an ether linkage.

Caption: 2D Structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key computed physicochemical properties of this compound. It is important to note that these values are predicted and should be confirmed by experimental determination for any rigorous application.

PropertyPredicted ValueSignificance in Drug Development & Research
Molecular Weight 210.23 g/mol [1]Influences diffusion, bioavailability, and formulation.
Melting Point Not available (solid at room temp.)Affects solubility, dissolution rate, and stability.
Boiling Point Not availableIndicates volatility and thermal stability.
Water Solubility Predicted to be lowCritical for formulation, bioavailability, and environmental fate.
pKa Not availableGoverns ionization state, influencing solubility and membrane permeability.
logP (Octanol-Water Partition Coefficient) 1.7[1]A key indicator of lipophilicity, impacting membrane permeability and ADME properties.

Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step protocols for the experimental determination of the core physicochemical properties. The rationale behind each step is explained to ensure a deep understanding of the methodology.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Methodology: Capillary Melting Point Determination [2]

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heating.[3]

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, loading it to a height of 2-3 mm. Tap the sealed end on a hard surface to pack the sample tightly.[2]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Approximate Determination: Heat the sample rapidly to get a rough estimate of the melting range. This saves time in subsequent, more accurate measurements.

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[2]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes liquid (T_final). The melting point is reported as this range.

Boiling Point Determination

For high-boiling point liquids or solids that can be melted without decomposition, the boiling point provides an indication of volatility.

Methodology: Thiele Tube Method [4]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the sample into a small test tube.

  • Capillary Inversion: Place a melting point capillary tube, sealed end up, into the test tube with the sample.

  • Apparatus Assembly: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, air will escape from the inverted capillary.

  • Observation: Continue heating until a steady stream of bubbles emerges from the capillary tube.

  • Cooling and Recording: Remove the heat and observe the sample as it cools. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4]

Aqueous Solubility

Solubility is a critical parameter for drug delivery and formulation. For a carboxylic acid, solubility is highly pH-dependent.

Methodology: Gravimetric Method

Step-by-Step Protocol:

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of purified water (and buffered solutions at various pH values) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant, ensuring no solid particles are transferred. Evaporate the solvent and weigh the remaining dissolved solid.

  • Calculation: Calculate the solubility in g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated and deprotonated forms are present in equal concentrations.

Methodology: Potentiometric Titration [5][6]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of this compound of a known concentration in water.[5]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.[5]

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.[7]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is at half the volume of the equivalence point. The pKa is the pH at the half-equivalence point.[7]

logP (Octanol-Water Partition Coefficient) Determination

The logP value is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.

Methodology: Shake-Flask Method [8][9]

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase to a separatory funnel.

  • Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases. Allow the layers to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]

Synthesis Route

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis.[11][12][13] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Proposed Reaction Scheme: 4-Methoxyphenol is deprotonated with a suitable base (e.g., sodium hydride) to form the sodium 4-methoxyphenoxide. This is then reacted with an ester of 4-bromobutanoic acid (e.g., ethyl 4-bromobutanoate). The resulting ester is then hydrolyzed to yield the final product, this compound.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis (SN2) cluster_2 Step 3: Hydrolysis 4-Methoxyphenol 4-Methoxyphenol Sodium 4-methoxyphenoxide Sodium 4-methoxyphenoxide 4-Methoxyphenol->Sodium 4-methoxyphenoxide + NaH Intermediate Ester Intermediate Ester Sodium 4-methoxyphenoxide->Intermediate Ester + Ethyl 4-bromobutanoate This compound This compound Intermediate Ester->this compound + NaOH, then H3O+

Caption: Proposed Synthesis Workflow for this compound.

Potential Applications and Biological Relevance

While specific studies on this compound are limited, the broader class of phenoxyalkanoic acids has significant applications:

  • Agrochemicals: Many phenoxyalkanoic acids are used as selective herbicides.[2]

  • Drug Discovery: Derivatives of phenoxybutanoic acid have been investigated as potent endothelin antagonists with potential applications in treating cardiovascular diseases such as pulmonary arterial hypertension.[14] The physicochemical properties detailed in this guide are crucial for the rational design of such therapeutic agents.

Conclusion

References

  • PubChem. This compound. Available from: [Link]

  • University of Calgary. Melting Point Determination. Available from: [Link]

  • NCERT. Tests for Functional Groups in Organic Compounds. Available from: [Link]

  • PubChem. 4-(4-Methoxyphenyl)butyric acid. Available from: [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

  • protocols.io. LogP / LogD shake-flask method. Available from: [Link]

  • PubMed. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Available from: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Available from: [Link]

  • ACS Publications. Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Available from: [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available from: [Link]

  • METTLER TOLEDO. Determination of Melting Points. Available from: [Link]

  • Chabot College. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • PubMed. Medicinal and Biological Significance of Phenoxazine Derivatives. Available from: [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. Available from: [Link]

  • PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]

  • PubChem. 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. Available from: [Link]

  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available from: [Link]

  • PubChem. 4-(4-Methylphenoxy)butanoic acid. Available from: [Link]

  • MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available from: [Link]

  • SlideShare. experiment (1) determination of melting points. Available from: [Link]

  • Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Available from: [Link]

  • ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • PubChem. 4-(4-Phenoxyphenyl)butanoic acid. Available from: [Link]

  • Saddleback College. Determination of Melting Point. Available from: [Link]

  • De Gruyter. Synthetic Methods for Alkyl Aryl Ethers. Available from: [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

Sources

An In-depth Technical Guide to 4-(4-Methoxyphenoxy)butanoic Acid: Synthesis, Identification, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Methoxyphenoxy)butanoic acid, a molecule of interest in synthetic organic chemistry and medicinal research. This document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the identification and characterization of this compound, reflecting field-proven expertise.

Core Identification and Properties

This compound is an aromatic carboxylic acid characterized by a methoxyphenoxy moiety linked to a butanoic acid chain via an ether bond. This structure imparts a combination of hydrophobic and hydrophilic properties, making it a versatile building block.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Key Identifiers and Physicochemical Properties

IdentifierValueSource
CAS Number 55579-99-2[1]
PubChem CID 249649[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES COC1=CC=C(C=C1)OCCCC(=O)O[1]
InChI Key WUHMCXAVTAKIAE-UHFFFAOYSA-N[1]
XLogP3 1.7[1]
Topological Polar Surface Area 55.8 Ų[1]

Synthesis Pathway: The Williamson Ether Synthesis

A robust and widely applicable method for preparing this compound is the Williamson ether synthesis.[2] This SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. The causality behind this choice of reaction is its efficiency in forming the ether linkage under relatively mild conditions, and the ready availability of the starting materials.

Conceptual Workflow for Synthesis:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Saponification (Ester Hydrolysis) 4-Methoxyphenol 4-Methoxyphenol Sodium 4-methoxyphenoxide Sodium 4-methoxyphenoxide 4-Methoxyphenol->Sodium 4-methoxyphenoxide NaOH Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH) Ethyl 4-(4-methoxyphenoxy)butanoate Ethyl 4-(4-methoxyphenoxy)butanoate Sodium 4-methoxyphenoxide->Ethyl 4-(4-methoxyphenoxy)butanoate SN2 Attack Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Ethyl 4-(4-methoxyphenoxy)butanoate This compound (Product) This compound (Product) Ethyl 4-(4-methoxyphenoxy)butanoate->this compound (Product) 1. NaOH, H₂O 2. HCl (acidification)

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

This protocol is based on the synthesis of the related compound 4-(3-methoxyphenoxy)butyric acid and is expected to be highly applicable.

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxyphenol in a suitable solvent such as acetone. Add a stoichiometric equivalent of a base, like cesium carbonate or sodium hydroxide, and stir the mixture for a short period to facilitate the formation of the phenoxide.

  • Alkylation: To the phenoxide solution, add ethyl 4-bromobutanoate dropwise. The rationale for using the ethyl ester of the bromo-acid is to protect the carboxylic acid functionality from acting as a nucleophile itself. Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting phenol.

  • Work-up and Ester Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(4-methoxyphenoxy)butanoate. This intermediate can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of acetone and water. Add an excess of aqueous sodium hydroxide and stir at room temperature for approximately one hour. The progress of the saponification can be monitored by TLC.

  • Acidification and Product Isolation: Pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid and ice to protonate the carboxylate salt. The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of the target molecule. The expected chemical shifts are influenced by the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy:

  • Aromatic Protons: The protons on the benzene ring are expected to appear as two doublets in the range of δ 6.8-7.2 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is anticipated around δ 3.7-3.8 ppm.

  • Aliphatic Chain Protons:

    • The methylene group adjacent to the phenoxy oxygen (-O-CH₂-) should appear as a triplet around δ 4.0 ppm.

    • The methylene group adjacent to the carbonyl (-CH₂-COOH) will be a triplet at approximately δ 2.5 ppm.

    • The central methylene group (-CH₂-) will be a multiplet (quintet or sextet) around δ 2.1 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between δ 10-12 ppm, which would disappear upon D₂O exchange.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is expected in the range of δ 175-180 ppm.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group and the carbon bearing the ether linkage will be the most downfield of the aromatic signals.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm is characteristic for the methoxy carbon.

  • Aliphatic Carbons: Three signals for the butanoic acid chain carbons are expected between δ 20-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Table 2: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
2500-3300 (broad)O-HStretching (Carboxylic acid)
2850-3000C-HStretching (Aliphatic and Aromatic)
1700-1725C=OStretching (Carboxylic acid)
1500-1600C=CStretching (Aromatic ring)
1230-1260C-OAsymmetric Stretching (Aryl ether)
1020-1050C-OSymmetric Stretching (Aryl ether)

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the strong C=O stretch confirms the presence of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (210.23).

  • Key Fragmentation Pathways:

    • Loss of the butanoic acid side chain via cleavage of the ether bond is a likely fragmentation pathway.

    • Decarboxylation (loss of CO₂) from the molecular ion or fragment ions is also a common fragmentation for carboxylic acids.

    • Characteristic fragmentation of the butanoic acid chain itself will also be observed.

Analytical Methodologies for Purity and Quantification

Ensuring the purity of this compound is critical for its application in research and development. A combination of chromatographic and titrimetric methods provides a self-validating system for quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the method of choice for assessing the purity of phenoxyalkanoic acids.[3] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Example HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale for Method Parameters:

  • The C18 column provides the necessary hydrophobicity for retaining the analyte.

  • The acetonitrile/water gradient allows for the efficient elution of the compound while also separating it from potential impurities with different polarities.

  • Formic acid ensures that the carboxylic acid is in its neutral form, preventing peak tailing and improving reproducibility.

  • UV detection at 254 nm is suitable due to the presence of the aromatic chromophore.

Acid-Base Titration

Titration offers a reliable, absolute method for determining the purity of the bulk material, based on the stoichiometry of the acid-base reaction.[4]

Protocol for Purity Determination by Titration:

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound into a clean Erlenmeyer flask.

  • Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol, to ensure complete solubility.

  • Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) until the endpoint is reached, indicated by a persistent color change of the indicator.

  • Calculation: The purity of the acid can be calculated using the following formula:

    Purity (%) = (V × M × MW) / (W × 10)

    Where:

    • V = Volume of NaOH solution used (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • MW = Molecular weight of the acid (210.23 g/mol )

    • W = Weight of the sample (mg)

This titrimetric assay provides a direct measure of the carboxylic acid content and serves as an excellent orthogonal technique to HPLC for purity confirmation.

Applications and Scientific Context

Phenoxyalkanoic acids are a class of compounds with diverse biological activities. They are structurally related to a number of herbicides that act as synthetic auxins.[5] In the context of drug development, this scaffold is of interest for its potential to be modified to interact with various biological targets. The combination of an aromatic ring, a flexible ether linkage, and a carboxylic acid group provides multiple points for interaction with receptor binding sites or enzyme active sites.

Derivatives of phenoxyalkanoic acids have been investigated for their potential as:

  • Anti-inflammatory agents: The carboxylic acid moiety can mimic that of arachidonic acid, allowing for potential interactions with cyclooxygenase (COX) enzymes.

  • Hypolipidemic agents: Some phenoxyalkanoic acid derivatives have shown efficacy in lowering triglyceride and cholesterol levels.[6]

  • Antimicrobial agents: Modifications of the phenoxyacyl scaffold have yielded compounds with activity against pathogens like Helicobacter pylori.[7]

This compound, specifically, serves as a valuable intermediate for creating libraries of more complex molecules for screening in drug discovery programs. Its structure allows for further elaboration at the aromatic ring, the carboxylic acid, or the aliphatic linker to fine-tune its physicochemical and pharmacological properties.

Safety and Handling

Based on GHS classifications for this compound, this compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety protocols should be followed when handling this chemical.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

Sources

An Investigational Profile of 4-(4-Methoxyphenoxy)butanoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Investigation

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide focuses on 4-(4-Methoxyphenoxy)butanoic acid, a compound that, while not extensively studied, holds considerable interest due to its structural resemblance to molecules with significant, well-documented biological activities. For the researcher and drug development professional, this molecule represents an untapped opportunity. Its core structure, a phenoxyalkanoic acid, is a scaffold present in compounds ranging from metabolic modulators to chemical chaperones. This document serves as a comprehensive technical dossier, moving from established synthesis and the activities of its close analogs to a logically derived hypothesis of its potential biological function and a clear, actionable roadmap for its experimental validation.

Part 1: Molecular Profile and Synthesis

A prerequisite for any biological investigation is a thorough understanding of the molecule's physicochemical properties and a reliable method for its synthesis.

Physicochemical Characteristics

This compound is a small molecule characterized by a methoxy-substituted phenyl ring linked via an ether bond to a butanoic acid chain. This structure imparts a moderate degree of lipophilicity, suggesting potential for membrane permeability.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄PubChem[1]
Molecular Weight 210.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES COC1=CC=C(C=C1)OCCCC(=O)OPubChem[1]
Predicted LogP 1.80ChemDraw
Physical State Solid (predicted)-
Proposed Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be readily achieved via a standard Williamson ether synthesis, a robust and well-established method in organic chemistry.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_intermediate Intermediate cluster_final Final Product 4-Methoxyphenol 4-Methoxyphenol Ester_Intermediate Ethyl 4-(4-methoxyphenoxy)butanoate 4-Methoxyphenol->Ester_Intermediate Step 1: Ether Formation Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate Ethyl 4-bromobutanoate->Ester_Intermediate Base K₂CO₃ (Base) Base->Ester_Intermediate Solvent Acetone (Solvent) Solvent->Ester_Intermediate Final_Product This compound Ester_Intermediate->Final_Product Step 2: Saponification (NaOH, H₂O/EtOH, then H₃O⁺ workup)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology:

  • Step 1: Ether Formation.

    • To a solution of 4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 1.5 eq) as a base.

    • Stir the mixture at room temperature for 20 minutes to facilitate the formation of the phenoxide anion.

    • Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.

    • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude ester intermediate, ethyl 4-(4-methoxyphenoxy)butanoate.

  • Step 2: Saponification (Ester Hydrolysis).

    • Dissolve the crude ester intermediate in a mixture of ethanol and water.

    • Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at 60°C for 2-4 hours.

    • After cooling to room temperature, acidify the mixture with aqueous HCl (e.g., 2M HCl) until the pH is ~2-3, which will precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.

    • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Part 2: Biological Activity of Structural Analogs - Building a Case

The scientific rationale for investigating this compound is built upon the established biological activities of its structural analogs. Two primary classes of analogs provide compelling, albeit different, hypotheses for its potential function: Phenylbutyric Acids and Phenoxyalkanoic Acids.

Analog Class 1: Phenylbutyric Acids and the Chemical Chaperone Hypothesis

The most compelling analog is 4-phenylbutyric acid (4-PBA), a compound that differs only by the replacement of the ether oxygen with a methylene group. 4-PBA is an FDA-approved drug and a well-characterized chemical chaperone that mitigates Endoplasmic Reticulum (ER) stress.[2][3][4]

Mechanism of Action:

ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering a signaling cascade known as the Unfolded Protein Response (UPR).[4] Chronic ER stress can lead to apoptosis and is implicated in numerous pathologies, including neurodegenerative diseases, metabolic disorders, and inflammatory conditions.[1][5][6]

4-PBA acts by:

  • Stabilizing Protein Conformation: It interacts with the exposed hydrophobic regions of misfolded proteins, preventing their aggregation and facilitating proper folding.[5][6]

  • Modulating the UPR: It can reduce the expression of key ER stress markers such as GRP78 (Glucose-Regulated Protein 78), PERK, IRE1, and ATF6, thereby alleviating the pro-apoptotic signals that arise from a stressed ER.[7][8][9]

G cluster_ER Endoplasmic Reticulum Misfolded_Proteins Accumulation of Misfolded Proteins GRP78 GRP78 Dissociation Misfolded_Proteins->GRP78 UPR Unfolded Protein Response (UPR) Activated Apoptosis Apoptosis / Cell Death UPR->Apoptosis Chronic Stress PERK PERK GRP78->PERK IRE1 IRE1 GRP78->IRE1 ATF6 ATF6 GRP78->ATF6 PERK->UPR IRE1->UPR ATF6->UPR PBA_Analog 4-PBA / Putative Chaperone (e.g., this compound) PBA_Analog->Misfolded_Proteins Prevents Aggregation & Stabilizes Conformation PBA_Analog->UPR Alleviates Stress

Caption: The ER Stress Pathway and the site of action for 4-PBA.

Significantly, derivatives of 4-PBA have been synthesized to improve its potency. For instance, 2-isopropyl-4-phenylbutanoic acid was found to be 2-10 times more effective than 4-PBA in preventing protein aggregation in vitro.[10] This demonstrates that modifications to the 4-PBA scaffold can enhance its chaperone activity. The introduction of an ether linkage and a methoxy group in this compound represents such a modification, warranting investigation into its potential as a superior chemical chaperone.

Analog Class 2: Phenoxyalkanoic Acids - Alternative Biological Targets

The phenoxyalkanoic acid scaffold is also present in other classes of bioactive molecules.

  • Herbicidal Activity: Compounds like 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) are well-known selective herbicides.[11][12] They act as pro-herbicides, being converted within susceptible plants via β-oxidation into synthetic auxins that cause uncontrolled growth.[11][13] While this activity is specific to plant biology, it establishes that the phenoxybutanoic acid structure can be recognized by biological enzyme systems.

  • PPAR Agonism: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that are critical regulators of lipid and glucose metabolism.[14][15] Certain molecules with a phenoxyalkanoic acid-like structure have been identified as PPAR agonists.[16] Activation of PPARs, particularly PPARγ, is a therapeutic strategy for type 2 diabetes.[15] Given the structural elements of this compound, its potential to interact with PPARs cannot be discounted.

Analog ClassKey Example(s)Primary Biological ActivityRelevance to Target Compound
Phenylbutyric Acids 4-Phenylbutyric Acid (4-PBA)Chemical Chaperone, ER Stress InhibitorHigh structural similarity; suggests a primary hypothesis of chaperone activity.
Phenoxybutanoic Acids 2,4-DB, MCPBPro-herbicide (Synthetic Auxin)Demonstrates scaffold is biologically active, though in a different context.
Other Phenoxyalkanoic Acids Various synthetic ligandsPPAR AgonismSuggests a secondary, alternative hypothesis related to metabolic regulation.

Part 3: The Core Hypothesis and a Path to Validation

Synthesizing the evidence from its structural analogs, the primary hypothesis is that This compound functions as a chemical chaperone with the potential to inhibit protein aggregation and alleviate ER stress. The ether linkage and methoxy substitution may enhance its potency compared to 4-PBA.

To validate this hypothesis, a logical, stepwise experimental workflow is proposed.

Proposed Experimental Workflow

G Start Hypothesis: Compound is a Chemical Chaperone Step1 Level 1: In Vitro Validation Protein Aggregation Assay Start->Step1 Test basic function Step2 Level 2: Cell-Based Validation ER Stress Model Step1->Step2 Confirm cellular activity Step3 Level 3: Mechanism of Action UPR Pathway Analysis Step2->Step3 Elucidate pathway Step4 Level 4: Advanced Characterization In Vivo Model Step3->Step4 Assess efficacy in a system End Data for Lead Optimization or Preclinical Development Step4->End

Caption: A tiered workflow for validating chaperone activity.

Detailed Protocol: In Vitro Protein Aggregation Assay

This protocol describes a foundational experiment to directly test the hypothesized chaperone activity by measuring the compound's ability to prevent the heat-induced aggregation of a model protein, citrate synthase (CS).[17][18][19]

Objective: To quantify the ability of this compound to suppress the thermal aggregation of citrate synthase.

Materials:

  • Citrate Synthase (from porcine heart)

  • HEPES buffer (40 mM, pH 7.5)

  • This compound (test compound)

  • 4-Phenylbutyric acid (4-PBA, positive control)

  • DMSO (vehicle)

  • Temperature-controlled spectrophotometer capable of measuring light scattering at 360 nm.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of Citrate Synthase (CS) at 10 µM in HEPES buffer.

    • Prepare stock solutions of the test compound and 4-PBA in DMSO (e.g., 100 mM).

  • Assay Setup:

    • In a quartz cuvette, prepare the reaction mixtures. A typical final volume is 500 µL.

      • Negative Control (Aggregation): CS (final concentration 100 nM) + Vehicle (DMSO, e.g., 0.1% final concentration) in HEPES buffer.

      • Positive Control (Inhibition): CS (100 nM) + 4-PBA (at a range of final concentrations, e.g., 1, 5, 10 mM) + Vehicle in HEPES buffer.

      • Test Compound: CS (100 nM) + Test Compound (at a range of final concentrations) + Vehicle in HEPES buffer.

    • Equilibrate the cuvettes and the spectrophotometer to 43°C.

  • Data Acquisition:

    • Place the cuvette in the spectrophotometer and immediately begin recording the absorbance (light scattering) at 360 nm every 30 seconds for 60 minutes.

    • The increase in absorbance at 360 nm is directly proportional to the aggregation of the CS protein.

  • Data Analysis:

    • Plot the absorbance at 360 nm versus time for each condition.

    • Calculate the extent of aggregation at the end of the time course (e.g., at 60 minutes) for each concentration of the test compound and the positive control.

    • Determine the percent inhibition of aggregation relative to the negative control (vehicle only).

    • If the data allows, calculate an IC₅₀ value (the concentration of the compound that inhibits 50% of aggregation).

Expected Outcome: If the hypothesis is correct, this compound will show a dose-dependent reduction in light scattering, indicating suppression of CS aggregation. A comparison of its IC₅₀ value with that of 4-PBA will determine its relative potency.

Conclusion and Forward Outlook

This compound stands as a compelling candidate for biological investigation. While direct evidence of its activity is currently lacking in the public domain, a rigorous analysis of its structural analogs provides a strong, scientifically-grounded hypothesis for its function as a chemical chaperone and ER stress modulator. The ether linkage and methoxy group are key modifications that may enhance its potency over existing compounds like 4-PBA.

The experimental workflows and protocols detailed in this guide provide a clear and immediate path for researchers to validate this primary hypothesis. Successful validation would position this compound as a promising lead compound for therapeutic development in a host of diseases underpinned by protein misfolding and ER stress, from neurodegeneration to metabolic disorders. This document is intended not as a final word, but as a foundational blueprint for discovery.

References

  • Defining the mechanism of action of 4-phenylbutyrate to develop a small-molecule-based therapy for Alzheimer's disease. Current Medicinal Chemistry, 18(36), 5545-5553. [Link]

  • PubChem. (n.d.). 4-Phenylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zeng, M., et al. (2017). 4-PBA inhibits LPS-induced inflammation through regulating ER stress and autophagy in acute lung injury models. Toxicology Letters, 271, 26-37. [Link]

  • Lin, Y., et al. (2021). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Immunology, 12, 674316. [Link]

  • PharmaCompass. (n.d.). 4-phenylbutyric acid. Retrieved from [Link]

  • Mao, Y., et al. (2019). Therapeutic effect and mechanism of 4-phenyl butyric acid on renal ischemia-reperfusion injury in mice. Experimental and Therapeutic Medicine, 18(5), 3535-3542. [Link]

  • Roy, B., et al. (2021). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. Journal of Cellular Physiology, 236(11), 7260-7272. [Link]

  • Mohammed-Ali, Z., et al. (2025). The chemical chaperone 4-phenylbutyric acid rescues molecular cell defects of COL3A1 mutations that cause vascular Ehlers Danlos Syndrome. Cell Death Discovery, 11(1), 200. [Link]

  • Das, A., et al. (2016). Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. PLoS One, 11(2), e0149020. [Link]

  • Luo, T., et al. (2015). Inhibition of endoplasmic reticulum stress by 4-phenylbutyric acid prevents vital organ injury in rat acute pancreatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 309(8), G651-G663. [Link]

  • Park, S. W., et al. (2017). Chemical chaperone 4-phenyl butyric acid (4-PBA) reduces hepatocellular lipid accumulation and lipotoxicity through induction of autophagy. Journal of Lipid Research, 58(9), 1855-1868. [Link]

  • Lin, Y., et al. (2021). Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression. Frontiers in Immunology, 12, 674316. [Link]

  • Das, A., et al. (2016). Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites. PLoS One, 11(2), e0149020. [Link]

  • Luo, J. F., et al. (2016). Chemical chaperone 4-phenylbutyric acid protects H9c2 cardiomyocytes from ischemia/reperfusion injury by attenuating endoplasmic reticulum stress-induced apoptosis. Molecular Medicine Reports, 13(6), 4990-4996. [Link]

  • Kolb, P. S., et al. (2015). The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis. International Journal of Biochemistry & Cell Biology, 69, 231-240. [Link]

  • Futura-Sciences. (2026, January 7). Alzheimer's may no longer be irreversible: this breakthrough brings memory back to damaged brains. [Link]

  • Kolb, P. S., et al. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology, 14, 1162810. [Link]

  • Haslbeck, M., & Buchner, J. (2015). Assays to Characterize Molecular Chaperone Function In Vitro. In Methods in Molecular Biology (Vol. 1258, pp. 299-311). [Link]

  • Kolb, P. S., et al. (2023). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology, 14, 1162810. [Link]

  • Scilit. (n.d.). Assays to Characterize Molecular Chaperone Function In Vitro. Retrieved from [Link]

  • Singh, S. M., & Udgaonkar, J. B. (2015). Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. Bio-protocol, 5(20), e1622. [Link]

  • Uehara, T., et al. (2024). Therapeutic potential of 4-phenylbutyric acid against methylmercury-induced neuronal cell death in mice. Archives of Toxicology. [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Retrieved from [Link]

  • Kera, G., et al. (2016). A Novel Method for Assessing the Chaperone Activity of Proteins. PLoS One, 11(8), e0161927. [Link]

  • Haslbeck, M., & Buchner, J. (2015). Assays to Characterize Molecular Chaperone Function In Vitro. Methods in Molecular Biology, 1258, 299-311. [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. [Link]

  • Pagano, E., et al. (2021). The potential of natural products for targeting PPARα. British Journal of Pharmacology, 178(13), 2690-2706. [Link]

  • Google Patents. (n.d.). US4070177A - Herbicidal phenoxy-phenoxy alkane carboxylic acid derivatives.
  • Sharma, S., et al. (2025). Inhibition of amyloid-beta aggregation by phenyl butyric acid analogs and bile acids: a comprehensive in silico study. Journal of Molecular Modeling, 31(1), 23. [Link]

  • Salehi, B., et al. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 26(19), 5852. [Link]

  • Iannuzzi, C., et al. (2020). A Lipophilic 4-Phenylbutyric Acid Derivative That Prevents Aggregation and Retention of Misfolded Proteins. Chemistry, 26(8), 1834-1845. [Link]

  • Atli, O., & Dogan, M. (2017). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Phytotherapy Research, 31(6), 840-852. [Link]

  • Wyrzykowska, D., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Murakami, K., et al. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Okayama University Medical School Journal, 74(1), 1-8. [Link]

  • Bogacka, I., et al. (2015). Peroxisome proliferator activated receptor ligands affect progesterone and 17β-estradiol secretion by porcine corpus luteum during early pregnancy. Journal of Physiology and Pharmacology, 66(3), 401-408. [Link]

  • Murakami, K., et al. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Okayama Igakkai Zasshi, 134(1), 1-8. [Link]

  • Murakami, K., et al. (2022). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. Okayama Igakkai Zasshi, 134(1), 1-8. [Link]

  • Houpis, I. N., et al. (2005). Synthesis of a PPAR Agonist via Asymmetric Hydrogenation of a Cinnamic Acid Derivative and Stereospecific Displacement of ( S )-2-Chloropropionic Acid. Organic Process Research & Development, 9(4), 467-472. [Link]

Sources

An In-depth Technical Guide to 4-(4-Methoxyphenoxy)butanoic Acid Derivatives and Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, biological evaluation, and structure-activity relationships (SAR) of derivatives and analogs based on the 4-(4-methoxyphenoxy)butanoic acid scaffold. These compounds have garnered significant interest as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of metabolism and inflammation. As such, they represent a promising chemical space for the discovery of novel therapeutics for metabolic diseases, including type 2 diabetes, dyslipidemia, and non-alcoholic steatohepatitis (NASH). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic design and evaluation of this compound class, from initial synthesis to in vivo validation.

Introduction: The Therapeutic Promise of the Phenoxybutanoic Acid Scaffold

The this compound core structure represents a privileged scaffold in medicinal chemistry. Its defining features—a phenoxy ring, a flexible four-carbon aliphatic linker, and a terminal carboxylic acid group—provide an ideal framework for interacting with the ligand-binding domains (LBD) of various nuclear receptors. The carboxylic acid function, in particular, is a key pharmacophoric element, capable of forming critical hydrogen bonds with polar residues in the receptor's binding pocket, a common feature for agonists of the PPAR family.

Derivatives of this scaffold have been primarily investigated as agonists for PPARs.[1] PPARs function as ligand-activated transcription factors that control the expression of genes integral to glucose and lipid metabolism, energy homeostasis, and inflammatory processes.[2][3] The development of agonists targeting PPARs, especially PPARγ, led to the successful thiazolidinedione (TZD) class of antidiabetic drugs.[4] However, full agonists of PPARγ are associated with significant side effects, such as weight gain and fluid retention.[4] This has driven the search for second-generation modulators, including partial agonists and pan-agonists (activating multiple PPAR subtypes), which may offer a superior therapeutic window with an improved safety profile.[3][4] This guide will explore the methodologies required to discover and characterize such novel agents derived from the this compound template.

The PPAR Family: Key Therapeutic Targets

The PPAR family consists of three main subtypes: PPARα, PPARγ, and PPARβ/δ.[2] Understanding their distinct physiological roles is fundamental to designing effective and selective modulators.

  • PPARα (Alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and brown adipose tissue.[2][3] Its activation primarily stimulates fatty acid oxidation and is the target of fibrate drugs used to treat hyperlipidemia.[1]

  • PPARγ (Gamma): Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis (fat cell differentiation) and lipid storage.[2][3] It is the primary target for the TZD class of insulin-sensitizing drugs.[4]

  • PPARβ/δ (Beta/Delta): Ubiquitously expressed, this subtype is involved in enhancing fatty acid oxidation in skeletal muscle and has been shown to improve insulin resistance in animal models.[2]

The therapeutic strategy for metabolic disease often involves activating multiple PPAR subtypes to achieve a synergistic effect. For instance, dual α/γ agonists or pan-agonists that activate all three subtypes are being actively investigated to simultaneously address dyslipidemia and insulin resistance while mitigating the side effects of selective agonists.[3][5]

Signaling Pathway Overview

Upon binding to a ligand (agonist), the PPAR undergoes a conformational change, causing it to heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenoxybutanoic Acid Analog PPAR PPAR Ligand->PPAR Binding & Activation PPAR_RXR PPAR-RXR Complex PPAR->PPAR_RXR Heterodimerization RXR RXR RXR->PPAR_RXR Heterodimerization PPRE PPRE (DNA) Transcription Target Gene Transcription PPRE->Transcription Initiates Metabolism Regulation of Glucose & Lipid Metabolism Transcription->Metabolism Leads to PPAR_RXR->PPRE Binds to DNA

Fig 1. Simplified PPAR signaling pathway upon ligand activation.

Synthetic Strategies and Compound Characterization

The synthesis of this compound derivatives is typically achieved through straightforward and robust chemical methods. A generalized approach involves the Williamson ether synthesis, a reliable method for forming the key ether linkage.

Generalized Synthetic Protocol

This protocol describes a common method for synthesizing the core scaffold, which can then be diversified.

Step 1: Williamson Ether Synthesis

  • Reactants: 4-methoxyphenol and an ethyl 4-bromobutanoate.

  • Rationale: The phenolic proton of 4-methoxyphenol is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic phenoxide. This nucleophile then displaces the bromide from the butanoate ester in an SN2 reaction.

  • Procedure:

    • To a solution of 4-methoxyphenol (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

    • Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.

    • Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-8 hours).

    • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude product is the ethyl ester intermediate.

Step 2: Saponification (Ester Hydrolysis)

  • Rationale: The terminal carboxylic acid is a critical pharmacophore for PPAR binding. Saponification converts the ethyl ester intermediate into the desired carboxylic acid.

  • Procedure:

    • Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and water.

    • Add an excess of a strong base, such as sodium hydroxide (NaOH, 2-3 eq).

    • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

    • Acidify the aqueous layer to a pH of ~2-3 using a strong acid (e.g., 2M HCl). The desired carboxylic acid product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final this compound derivative.

Analytical Characterization of Synthesized Compounds

Confirming the identity and purity of each synthesized analog is a non-negotiable step in the drug discovery process. A standard suite of analytical techniques is employed.

TechniquePurposeExpected Observations for this compound
¹H NMR Confirms the chemical structure and proton environment.Signals corresponding to aromatic protons, methoxy group (-OCH₃), aliphatic chain protons (-OCH₂-, -CH₂CH₂-), and the carboxylic acid proton (-COOH).
¹³C NMR Confirms the carbon skeleton of the molecule.Distinct signals for aromatic, aliphatic, methoxy, and carbonyl carbons.
Mass Spectrometry (MS) Determines the molecular weight and confirms the elemental composition.A molecular ion peak corresponding to the calculated mass of the compound (e.g., for C₁₁H₁₄O₄, MW = 210.23 g/mol ).
Infrared (IR) Spectroscopy Identifies key functional groups.Characteristic stretches for C=O (carbonyl) of the carboxylic acid, O-H (hydroxyl), C-O (ether), and C-H bonds.[6]
High-Performance Liquid Chromatography (HPLC) Determines the purity of the compound.A single major peak indicates high purity (typically >95% is required for biological assays).

Biological Evaluation: A Phased Screening Cascade

A hierarchical screening approach is essential for efficiently identifying promising lead compounds from a library of synthesized analogs. This cascade progressively increases in complexity and physiological relevance, ensuring that resources are focused on the most viable candidates.

Screening_Cascade cluster_workflow Drug Discovery Workflow Start Synthesized Compound Library (Phenoxybutanoic Acid Analogs) Primary Primary Screen: Cell-Based Transactivation Assay (High-Throughput) Start->Primary Identify 'Hits' (EC50) Secondary Secondary Screen: - Binding Affinity (IC50) - Subtype Selectivity Primary->Secondary Confirm Activity & Profile Tertiary In Vitro ADME/Tox: - Metabolic Stability (Microsomes) - Cytotoxicity Secondary->Tertiary Assess Drug-like Properties Quaternary In Vivo Efficacy Models: - db/db Mouse Model - Pharmacokinetics (PK) Tertiary->Quaternary Evaluate in a Living System Lead Lead Candidate Quaternary->Lead Select for Optimization

Fig 2. A typical screening cascade for identifying lead PPAR modulators.
Protocol 1: Primary Screening - PPAR Transactivation Assay

This cell-based reporter gene assay is the workhorse for primary screening, designed to measure the ability of a compound to functionally activate a specific PPAR subtype.[7]

  • Principle: HEK293T cells (or a similar cell line) are co-transfected with two plasmids: one expressing a chimeric receptor (the PPAR Ligand-Binding Domain fused to a GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).[7] If a compound activates the PPAR-LBD, the chimeric protein binds to the UAS and drives the expression of luciferase, which produces a measurable light signal.

  • Cell Preparation:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • One day before transfection, seed cells into 96-well plates at a density of 3 x 10⁴ cells/well.[7]

  • Transfection:

    • Prepare a transfection mix containing the PPAR-GAL4 expression plasmid and the pGL4.35 [9xGAL4 UAS] Luc reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).

    • Add the mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., from 10 nM to 30 µM).

    • Add the compounds to the transfected cells. Include a positive control (e.g., Rosiglitazone for PPARγ) and a vehicle control (DMSO).[7]

  • Luciferase Measurement:

    • After an overnight incubation (18-24 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.[7]

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle control.

    • Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and Emax (maximal activation relative to the positive control). Compounds with an Emax below ~65% of a full agonist may be classified as desirable partial agonists.[4]

Protocol 2: Secondary Screening - Competitive Binding Assay

This assay determines if a compound's activity is due to direct binding to the PPAR LBD and quantifies its binding affinity (IC₅₀).

  • Principle: This is often a fluorescence-based assay where a fluorescent probe with a high affinity for the PPAR LBD is used.[8] When the probe is bound, it fluoresces. Test compounds compete with the probe for binding; if a test compound binds, it displaces the probe, leading to a decrease in the fluorescent signal.[8]

  • Reagents:

    • Purified recombinant human PPAR LBD protein.

    • PPARγ Assay Buffer.[8]

    • A fluorescent PPARγ Assay Probe.

    • A known high-affinity ligand as a positive control.

  • Procedure:

    • In a 96-well plate, add the PPAR LBD protein and the fluorescent probe to the assay buffer.

    • Add serial dilutions of the test compounds.

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of probe displacement for each compound concentration.

    • Plot the percentage of displacement against the compound concentration and fit the data to determine the IC₅₀ value (the concentration required to displace 50% of the fluorescent probe).

In Vivo Efficacy Testing

Promising compounds with good in vitro potency, selectivity, and drug-like properties are advanced to in vivo models of metabolic disease.

  • Model: The genetically obese db/db mouse is a standard model for type 2 diabetes and insulin resistance.[3][5]

  • Treatment: Compounds are administered orally once daily for several weeks.

  • Key Endpoints:

    • Metabolic Parameters: Blood glucose, plasma insulin, triglycerides, and cholesterol levels.[9]

    • Insulin Sensitivity: Glucose and insulin tolerance tests (GTT, ITT).

    • Organ Effects: Measurement of liver triglycerides to assess impact on hepatic steatosis.[3]

    • Safety: Body weight monitoring and measurement of liver/kidney injury markers.[3]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the elucidation of SAR, guiding the design of more potent and selective analogs.

Modification SiteObservationRationale / Implication
Phenoxy Ring Substituents Adding small, electron-withdrawing groups (e.g., halogens) can modulate potency and pharmacokinetic properties.[10]Changes the electronic properties and conformation of the molecule within the binding pocket. Can also block sites of metabolism, improving stability.
Aliphatic Linker The four-carbon (butanoic) length is often optimal for spanning the distance between key interaction points in the LBD.Shorter or longer linkers may result in a loss of potency due to suboptimal positioning of the terminal carboxylate group.
Carboxylic Acid Group Essential for activity. Esterification or conversion to an amide typically abolishes or greatly reduces agonist activity.Forms a critical charge-charge or hydrogen bond interaction with conserved amino acid residues (e.g., Tyrosine, Histidine) in the PPAR LBD.
Alpha-Substitution Adding methyl groups to the carbon alpha to the carboxylic acid can increase potency and influence subtype selectivity.The substitution can restrict conformational flexibility, locking the molecule into a more favorable binding pose. This is a common feature in fibrate drugs.

Conclusion and Future Directions

The this compound scaffold is a validated starting point for the development of novel PPAR modulators. The combination of rational design based on SAR, robust synthetic chemistry, and a systematic biological screening cascade provides a powerful platform for discovering next-generation therapeutics for metabolic diseases.

Future efforts should focus on designing analogs with tailored activity profiles, such as partial agonists or pan-agonists with balanced subtype activation, to maximize therapeutic benefit while minimizing mechanism-based side effects. Furthermore, exploring novel delivery technologies or prodrug strategies could enhance the pharmacokinetic properties of these compounds, ultimately leading to more effective treatments for patients worldwide.

References

  • JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • Le T, et al. (2012). Combined Ligand- and Structure-based Virtual Screening Protocol Identifies Novel Submicromolar PPARγ Partial Agonists. PubMed Central. [Link]

  • Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. ChemBK. [Link]

  • PPARγ Ligand Screening/Characterization Assay Kit. Creative BioMart. [Link]

  • Chen, Y., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. ACS Publications. [Link]

  • Zhu, Y., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. PubMed. [Link]

  • Kaserer, T., et al. (2016). Integrated screening protocol used to identify potent PPARγ agonists... ResearchGate. [Link]

  • Montanari, C., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). MDPI. [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]

  • 4-(4-Methoxyphenyl)butyric acid. PubChem, NIH. [Link]

  • This compound. PubChem, NIH. [Link]

  • Held, J., et al. (2019). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Gyermek, L. (2002). Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. PubMed. [Link]

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist... (MHY2013). PubMed Central. [Link]

  • Drew, P. D., et al. (2003). Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia. PubMed. [Link]

  • PPAR agonist. Wikipedia. [Link]

  • An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist... (MHY2013). Oncotarget. [Link]

  • Structures Activity Relationship. LIMU-DR Home. [Link]

  • In Vitro Metabolic Study of Four Synthetic Cathinones... MDPI. [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

  • Mu, J., et al. (2011). FGF21 analogs of sustained action enabled by orthogonal biosynthesis demonstrate enhanced antidiabetic pharmacology in rodents. PubMed. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(4-Methoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4-(4-Methoxyphenoxy)butanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines the theoretical and practical aspects of its solubility in various solvents, offering a robust framework for experimental design and interpretation.

Introduction to this compound

This compound is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol [1]. Its chemical structure, featuring a methoxyphenoxy group and a butanoic acid moiety, dictates its physicochemical properties and, consequently, its solubility profile. Understanding its solubility is crucial for a wide range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry[2][3].

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄PubChem[1]
Molecular Weight 210.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Predicted XlogP 1.7PubChem[1]

The predicted XlogP value of 1.7 suggests that this compound has a moderate degree of lipophilicity, indicating that it will likely exhibit solubility in both polar and non-polar organic solvents, with the extent of solubility varying significantly.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[4]. The structure of this compound contains several functional groups that influence its polarity and solubility:

  • Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. Carboxylic acids with up to four carbon atoms are generally soluble in water[5]. The presence of this group suggests potential solubility in polar protic solvents like water and alcohols.

  • Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Aromatic Ring (phenoxy group): The phenyl group is non-polar and hydrophobic, which will favor solubility in non-polar solvents.

  • Alkane Chain (-CH₂CH₂CH₂-): The butyl chain is non-polar and hydrophobic. As the length of the non-polar alkyl chain increases in carboxylic acids, their water solubility decreases[5][6].

  • Methoxy Group (-OCH₃): This group adds some polarity but is less effective at hydrogen bonding than a hydroxyl group.

The overall solubility of this compound in a given solvent will be a balance between these competing structural features.

pH-Dependent Solubility

The carboxylic acid group is acidic and can be deprotonated in basic solutions to form a carboxylate salt. This ionization significantly increases the polarity of the molecule, thereby enhancing its solubility in aqueous solutions[7]. Therefore, the aqueous solubility of this compound is expected to be significantly higher at pH values above its pKa.

Experimental Determination of Solubility: The Gold Standard

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method [8][9]. This technique is widely regarded as the "gold standard" because it allows for the establishment of a true equilibrium between the undissolved solid and the saturated solution[9].

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent B Agitate at a constant temperature (e.g., 24-72 hours) A->B C Separate solid and liquid phases (centrifugation or filtration) B->C D Determine the concentration of the solute in the supernatant C->D E Calculate Solubility (e.g., in mg/mL or mol/L) D->E

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution[8][10].

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours[3][10]. It is advisable to determine the equilibration time by taking samples at different time points until the concentration of the solute in the solution remains constant[10].

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed or by filtering the solution through a membrane filter (e.g., 0.45 µm) that is compatible with the solvent[2].

  • Analysis of Solute Concentration: Accurately dilute an aliquot of the clear supernatant with the appropriate solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[2][3]. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • Solubility Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Considerations for Scientific Integrity:

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature throughout the experiment is critical.

  • Purity of Compound and Solvents: The use of high-purity compound and solvents is essential for accurate results.

  • Equilibrium Confirmation: As mentioned, confirming that equilibrium has been reached is crucial for obtaining thermodynamic solubility data[10].

  • Triplicate Measurements: Experiments should be performed in triplicate to ensure the reproducibility of the results.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe carboxylic acid group can form hydrogen bonds with these solvents. Solubility in water is expected to be limited due to the hydrophobic aromatic ring and alkyl chain[5]. Solubility will likely be higher in alcohols compared to water.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)SolubleThe polarity of these solvents can interact with the polar functional groups of the molecule. A related compound, 4-(4-formyl-3-methoxyphenoxy)butanoic acid, is soluble in DMSO[11].
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe non-polar nature of these solvents will interact with the hydrophobic aromatic ring and alkyl chain, but the polar carboxylic acid and ether groups will limit solubility.
Aqueous Basic 5% Sodium Bicarbonate (NaHCO₃), 5% Sodium Hydroxide (NaOH)SolubleThe carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt[7][12].
Aqueous Acidic 5% Hydrochloric Acid (HCl)Sparingly SolubleThe compound is not expected to be significantly more soluble in acidic solutions compared to water, as it does not contain a basic functional group that can be protonated[12].

Conclusion

The solubility of this compound is a critical parameter for its effective utilization in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility and a detailed, field-proven protocol for its experimental determination using the shake-flask method. While quantitative data is not yet widely published, the structural features of the molecule suggest a versatile solubility profile, with significant solubility in polar aprotic and alcoholic solvents, and pH-dependent solubility in aqueous media. The methodologies and principles outlined herein provide a robust framework for scientists to accurately determine and understand the solubility of this compound.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 249649, this compound. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]

  • Solubility of Organic Compounds. (n.d.). LibreTexts. Retrieved from [Link]

  • Völgyi, G., Baka, E., Box, K. J., Comer, J. E. A., & Takács-Novák, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson–Hasselbalch relationship. Analytica Chimica Acta, 673(1), 40–46.
  • ChemBK. (n.d.). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. Retrieved from [Link]

  • Pearson Education. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Retrieved from [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(4-Methoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Methoxyphenoxy)butanoic acid is a small molecule with a phenoxybutyric acid scaffold, a structure that is present in a variety of biologically active compounds. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural characteristics suggest several plausible and compelling therapeutic targets. This technical guide provides a comprehensive analysis of these potential targets, grounded in the established activities of structurally related compounds. We will delve into the rationale for considering Peroxisome Proliferator-Activated Receptors (PPARs), the Free Fatty Acid Receptor 1 (GPR40/FFA1), and Fatty Acid Amide Hydrolase (FAAH) as primary candidates for interaction with this compound. For each potential target, we will explore the underlying biological pathways, propose detailed experimental workflows for target validation, and provide in-depth protocols for key assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar chemical entities.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₁₄O₄[1]. Its structure features a methoxy-substituted phenyl ring linked via an ether bond to a butyric acid moiety. The presence of the phenoxyalkanoic acid motif is of particular interest, as this scaffold is a well-established pharmacophore in numerous approved and investigational drugs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₄PubChem[1]
Molecular Weight210.23 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number55579-99-2PubChem[1]

While some derivatives of phenoxybutyric acid are utilized as intermediates in the synthesis of pharmaceuticals, including those targeting inflammatory diseases and adenosine A2A receptor antagonists, the direct therapeutic targets of the parent compound remain to be elucidated[2][3]. This guide will, therefore, focus on a rational, structure-based approach to identifying its most probable molecular targets.

Potential Therapeutic Target Class 1: Peroxisome Proliferator-Activated Receptors (PPARs)

Rationale for Target Consideration

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play crucial roles in the regulation of metabolism, inflammation, and cellular differentiation[4]. There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). Many synthetic and endogenous fatty acids and their derivatives are known ligands for PPARs[5]. The structural similarity of this compound to known hypolipidemic agents and other phenoxyalkylcarboxylic acid derivatives that act as PPARα agonists strongly suggests that it may also interact with this class of receptors[6].

Overview of PPAR Signaling

Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway Ligand This compound (Putative Ligand) PPAR PPAR (α, γ, or δ) Ligand->PPAR Binds to LBD PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (on Target Gene DNA) PPAR_RXR->PPRE Binds to Transcription Modulation of Gene Transcription PPRE->Transcription Biological_Effects Biological Effects (e.g., Lipid Metabolism, Inflammation) Transcription->Biological_Effects

Caption: Putative PPAR Signaling Pathway for this compound.

Experimental Workflow for PPAR Target Validation

A tiered approach is recommended to ascertain whether this compound is a PPAR agonist.

PPAR_Validation_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: In Vivo Studies A Ligand Binding Assay (e.g., TR-FRET) B Reporter Gene Assay (in transfected cells) A->B Confirm Functional Activity C Gene Expression Analysis (qPCR of known PPAR target genes) B->C D Adipocyte Differentiation Assay (for PPARγ activity) C->D Assess Phenotypic Effect E Metabolic Studies in Rodent Models (e.g., db/db mice) D->E Validate in a Physiological Context

Caption: Tiered Experimental Workflow for PPAR Target Validation.

Detailed Experimental Protocols

Objective: To determine if this compound directly binds to the ligand-binding domain (LBD) of PPAR isoforms.

Materials:

  • Recombinant human PPARα, PPARγ, and PPARδ LBDs (GST-tagged)

  • Fluorescently labeled PPAR ligand (e.g., a known fluorescent agonist)

  • Europium-labeled anti-GST antibody

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT)

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In each well of the microplate, add the PPAR LBD, the fluorescently labeled ligand, and the anti-GST antibody.

  • Add the serially diluted test compound or vehicle control.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the IC₅₀ value by plotting the TR-FRET signal against the logarithm of the compound concentration.

Potential Therapeutic Target Class 2: Free Fatty Acid Receptor 1 (GPR40/FFA1)

Rationale for Target Consideration

GPR40, also known as Free Fatty Acid Receptor 1 (FFA1), is a G-protein coupled receptor that is activated by medium to long-chain fatty acids[7]. It is highly expressed in pancreatic β-cells and plays a key role in glucose-stimulated insulin secretion[8]. The discovery of phenoxyacetic acid derivatives as potent FFA1 agonists makes this receptor a highly probable target for this compound[9]. Agonism of GPR40 is a therapeutic strategy for type 2 diabetes[10][11].

Overview of GPR40/FFA1 Signaling

Activation of GPR40 by a ligand leads to the coupling of the Gαq/11 subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), which is a key signal for insulin exocytosis.

GPR40_Signaling_Pathway Ligand This compound (Putative Ligand) GPR40 GPR40/FFA1 Receptor Ligand->GPR40 G_alpha_q Gαq/11 GPR40->G_alpha_q activates PLC Phospholipase C (PLC) G_alpha_q->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion promotes

Caption: Putative GPR40/FFA1 Signaling Pathway.

Experimental Workflow for GPR40/FFA1 Target Validation

A sequential validation process is proposed to confirm GPR40/FFA1 agonism.

GPR40_Validation_Workflow cluster_0 Tier 1: In Vitro Functional Assays cluster_1 Tier 2: Ex Vivo Assays cluster_2 Tier 3: In Vivo Studies A Calcium Mobilization Assay (in GPR40-expressing cells) B IP₁ Accumulation Assay A->B Confirm downstream signaling C Glucose-Stimulated Insulin Secretion (GSIS) (from isolated pancreatic islets) B->C D Oral Glucose Tolerance Test (OGTT) (in rodents) C->D Validate in a physiological context

Caption: Tiered Experimental Workflow for GPR40/FFA1 Target Validation.

Detailed Experimental Protocols

Objective: To measure the ability of this compound to induce intracellular calcium release in cells expressing GPR40.

Materials:

  • HEK293 or CHO cells stably expressing human GPR40.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Seed the GPR40-expressing cells in the microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare a serial dilution of this compound.

  • Place the plate in the fluorescence plate reader and begin kinetic reading of fluorescence intensity.

  • After establishing a baseline reading, add the serially diluted test compound.

  • Continue to monitor the fluorescence signal for several minutes.

  • Calculate the EC₅₀ value by plotting the peak fluorescence response against the logarithm of the compound concentration.

Potential Therapeutic Target Class 3: Fatty Acid Amide Hydrolase (FAAH)

Rationale for Target Consideration

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades a class of endogenous bioactive lipids called fatty acid amides, which includes the endocannabinoid anandamide[12][13][14][15][16]. Inhibition of FAAH leads to an increase in the levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects. Given that this compound is a fatty acid derivative, it is plausible that it could act as a substrate or inhibitor of FAAH.

Overview of FAAH Function

FAAH is an integral membrane enzyme that terminates the signaling of anandamide and other fatty acid amides by hydrolyzing them into their constituent fatty acid and amine.

FAAH_Function FAAH_Inhibitor This compound (Putative Inhibitor) FAAH FAAH Enzyme FAAH_Inhibitor->FAAH Inhibits Increased_Anandamide Increased Anandamide Levels FAAH_Inhibitor->Increased_Anandamide Anandamide Anandamide (Substrate) FAAH->Anandamide Hydrolyzes Arachidonic_Acid Arachidonic Acid Anandamide->Arachidonic_Acid Ethanolamine Ethanolamine Anandamide->Ethanolamine Therapeutic_Effects Therapeutic Effects (Analgesia, Anxiolysis) Increased_Anandamide->Therapeutic_Effects

Caption: Putative Inhibition of FAAH by this compound.

Experimental Workflow for FAAH Target Validation

A focused workflow can determine if the compound interacts with FAAH.

FAAH_Validation_Workflow cluster_0 Tier 1: In Vitro Enzymatic Assay cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: In Vivo Studies A FAAH Activity Assay (using cell lysates or recombinant enzyme) B Measurement of Endogenous Anandamide Levels (in cultured cells) A->B Confirm cellular effect C Pharmacodynamic Studies in Rodents (e.g., hot plate test for analgesia) B->C Validate in a physiological context

Caption: Tiered Experimental Workflow for FAAH Target Validation.

Detailed Experimental Protocols

Objective: To determine if this compound inhibits the enzymatic activity of FAAH.

Materials:

  • Recombinant human FAAH or lysates from cells overexpressing FAAH.

  • FAAH substrate (e.g., anandamide or a fluorogenic substrate).

  • Assay buffer (e.g., 125 mM Tris-HCl pH 9.0, 1 mM EDTA).

  • 96-well microplates.

  • Detection system (e.g., LC-MS for anandamide measurement or a fluorescence plate reader for a fluorogenic substrate).

Procedure:

  • Prepare a serial dilution of this compound.

  • In each well of the microplate, add the FAAH enzyme preparation.

  • Add the serially diluted test compound or vehicle control and pre-incubate for 15-30 minutes at 37°C.

  • Initiate the reaction by adding the FAAH substrate.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction (e.g., by adding cold acetonitrile).

  • Quantify the product formation using the appropriate detection method.

  • Calculate the IC₅₀ value by plotting the percentage of FAAH inhibition against the logarithm of the compound concentration.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, a structure-based analysis of related compounds provides a strong rationale for investigating its potential interactions with PPARs, GPR40/FFA1, and FAAH. The experimental workflows and detailed protocols provided in this guide offer a systematic approach to validating these potential targets. Successful validation of activity at any of these targets could open up therapeutic avenues for metabolic disorders, inflammatory conditions, and neurological diseases. This document serves as a foundational resource for researchers to embark on the pharmacological characterization of this promising chemical entity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). 4-(4-Formyl-3-methoxyphenoxy)-butyric acid.
  • PubChem. (n.d.). 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. National Center for Biotechnology Information.
  • ChemicalBook. (2025). 4-(4-ForMyl-3-Methoxyphenoxy)butanoic Acid.
  • PubChem. (n.d.). Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. National Center for Biotechnology Information.
  • Saeed, A., et al. (2013). Synthesis of 4-(3-methoxy-phenoxy)-butyric acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1833.
  • ChemBK. (2024). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-.
  • MDPI. (2019). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2019(4), M1093.
  • PubMed. (2018). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. European Journal of Medicinal Chemistry, 157, 103-116.
  • PubMed. (2012). Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 694-702.
  • PubMed. (2003). The orphan G protein-coupled receptor GPR40 is activated by medium and long chain fatty acids. The Journal of Biological Chemistry, 278(13), 11345-11350.
  • PubMed. (2017). GPR40 reduces food intake and body weight through GLP-1. American Journal of Physiology-Endocrinology and Metabolism, 312(6), E470-E479.
  • MedchemExpress. (n.d.). GPR40 agonist 4.
  • PubMed. (2001). Inhibition of peroxisome proliferator-activated receptor (PPAR)-mediated keratinocyte differentiation by lipoxygenase inhibitors. The Biochemical Journal, 356(Pt 3), 851–857.
  • PubMed Central. (2010). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Current Topics in Medicinal Chemistry, 10(7), 747–765.
  • PubMed. (2017). Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. ACS Medicinal Chemistry Letters, 8(5), 523–528.
  • MedchemExpress. (n.d.). target s/GPR40.
  • PubMed. (2001). Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide. Biochemical Pharmacology, 62(5), 517-526.
  • PubMed. (2002). The fatty acid amide hydrolase (FAAH).
  • PubMed. (2007). Fatty acid amide hydrolase: from characterization to therapeutics. Chemistry & Biodiversity, 4(8), 1882-1902.
  • NIH. (2008). Muscle-Derived Angiopoietin-Like Protein 4 Is Induced by Fatty Acids via Peroxisome Proliferator–Activated Receptor (PPAR)-δ and Is of Metabolic Relevance in Humans. Diabetes, 57(5), 1176-1185.
  • PubMed. (2020). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International Journal of Molecular Sciences, 21(24), 9695.

Sources

In Silico Modeling of 4-(4-Methoxyphenoxy)butanoic Acid Interactions with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 4-(4-Methoxyphenoxy)butanoic acid, a small molecule with structural motifs suggestive of interaction with nuclear receptors. In the absence of direct experimental data on its biological targets, we posit Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) as a putative target, based on structural analogy to known PPARγ modulators. This document outlines a complete, self-validating workflow for characterizing the potential interactions between this compound and PPARγ, employing a suite of computational techniques. We will delve into the causality behind our methodological choices, from initial molecular docking simulations to predict binding modes, through to all-atom molecular dynamics simulations to assess the stability and dynamics of the protein-ligand complex, and finally, the generation of a pharmacophore model to guide future ligand discovery efforts. Each protocol is presented with step-by-step instructions, supported by authoritative references, and visualized through clear, reproducible diagrams.

Introduction: Rationale and Objectives

This compound is a small molecule with the chemical formula C11H14O4[1]. Its structure, featuring a phenoxy ring linked to a butanoic acid chain, is characteristic of compounds known to interact with various biological targets. However, as of this writing, its specific protein interactions and biological activity are not well-documented in public databases.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[2][3] It is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[2][3][4] For this reason, PPARγ has emerged as a significant therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[5] The ligands of PPARγ are diverse, but many share a common structural blueprint: a hydrophobic core, a linker, and a polar head group, which is a pattern discernible in this compound.

This guide, therefore, embarks on an in silico exploration of the hypothesis that this compound is a ligand for PPARγ. Our objectives are threefold:

  • To predict the binding mode and affinity of this compound within the PPARγ ligand-binding domain (LBD) using molecular docking.

  • To evaluate the stability of the predicted protein-ligand complex and characterize its dynamic behavior at an atomic level through molecular dynamics (MD) simulations.

  • To derive a pharmacophore model from the interaction patterns observed, which can serve as a template for virtual screening of compound libraries to identify novel, potentially more potent PPARγ modulators.

This comprehensive in silico approach allows for a robust, cost-effective initial assessment of a molecule's therapeutic potential before committing to resource-intensive experimental validation.

Foundational Workflow: A Tripartite In Silico Strategy

Our investigation is structured around a logical progression of computational techniques, each building upon the insights of the previous one. This workflow ensures a thorough and self-validating analysis of the putative interaction between this compound and PPARγ.

A Ligand & Protein Preparation BB BB A->BB B Molecular Docking (AutoDock Vina) C Molecular Dynamics Simulation (GROMACS) B->C D Pharmacophore Modeling C->D F Complex Stability & Dynamics C->F G Virtual Screening D->G E Binding Mode Prediction BB->E

Figure 1: A high-level overview of the in silico workflow for characterizing the interaction of this compound with PPARγ.

Part I: Molecular Docking - Predicting the Handshake

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is an invaluable tool for predicting the binding mode and affinity of a small molecule ligand to a protein target.[7][8]

Rationale for Method Selection

We will employ AutoDock Vina, a widely-used, open-source molecular docking program known for its accuracy and speed.[9][10][11] Its scoring function is designed to predict binding affinities with a high degree of correlation to experimental values.

Experimental Protocol: Molecular Docking with AutoDock Vina

Step 1: Preparation of the Receptor (PPARγ)

  • Obtain the Protein Structure: Download the crystal structure of the human PPARγ ligand-binding domain (LBD) from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 2PRG , which is a structure of PPARγ in complex with a well-known agonist, rosiglitazone.[12] This provides a validated binding pocket.

  • Prepare the Receptor:

    • Load the PDB file into a molecular visualization tool such as UCSF Chimera or AutoDock Tools (ADT).[7]

    • Remove all non-essential molecules, including water, co-crystallized ligands (rosiglitazone), and any other heteroatoms.

    • Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.

    • Assign Gasteiger charges to the protein atoms. This is a method for calculating partial charges on atoms in a molecule.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[13]

Step 2: Preparation of the Ligand (this compound)

  • Obtain the Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID 249649).[1]

  • Prepare the Ligand:

    • Load the ligand structure into AutoDock Tools.

    • Detect the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT file format.

Step 3: Defining the Binding Site and Running the Docking Simulation

  • Define the Search Space (Grid Box): The search space for docking is a three-dimensional box centered on the active site of the protein. The coordinates for this box can be determined from the position of the co-crystallized ligand in the original PDB file. The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational freedom.[13]

  • Create the Configuration File: Prepare a text file that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters such as the exhaustiveness of the search.

  • Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input.

Step 4: Analysis of Docking Results

  • Binding Affinity: AutoDock Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. Lower values indicate a more favorable binding interaction.[6]

  • Visualization of Binding Poses: The top-ranked binding poses should be visualized in a molecular graphics program to analyze the interactions between the ligand and the protein. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key residues in the PPARγ active site, such as Ser289, His323, His449, and Tyr473.[6]

Expected Quantitative Data
ParameterDescriptionExpected Value
Binding Affinity The predicted free energy of binding in kcal/mol.A negative value, with more negative values indicating stronger binding.
RMSD Root Mean Square Deviation between the top-ranked pose and a reference conformation (if available).A low RMSD (typically < 2.0 Å) indicates a good prediction of the binding mode.

Part II: Molecular Dynamics Simulation - Observing the Dance

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[14][15] This provides crucial insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.[9][16]

Rationale for Method Selection

We will use GROMACS (Groningen Machine for Chemical Simulations), a versatile and widely-used open-source software package for performing MD simulations.[14] It is known for its high performance and extensive analysis tools. The CHARMM36 force field will be employed, as it is well-parameterized for proteins and small molecules.

Experimental Protocol: MD Simulation with GROMACS

Step 1: System Preparation

  • Prepare the Protein-Ligand Complex: Use the top-ranked binding pose from the molecular docking as the starting structure for the MD simulation.

  • Generate Ligand Topology: The force field parameters for this compound are not standard in most force fields. Therefore, a topology file for the ligand must be generated using a server such as the CHARMM General Force Field (CGenFF) server.

  • Create the Simulation Box: Place the protein-ligand complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm between the complex and the box edges).

  • Solvate the System: Fill the simulation box with water molecules (e.g., the TIP3P water model).

  • Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

Step 2: Simulation Workflow

A Energy Minimization B NVT Equilibration (Constant Volume) A->B C NPT Equilibration (Constant Pressure) B->C D Production MD Run C->D

Figure 2: The standard workflow for a molecular dynamics simulation, ensuring the system is stable before the production run.

  • Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • NVT Equilibration: Equilibrate the system at a constant volume and temperature (NVT ensemble). This allows the solvent to relax around the protein-ligand complex while the complex itself is positionally restrained.

  • NPT Equilibration: Further equilibrate the system at a constant pressure and temperature (NPT ensemble). This ensures that the system reaches the correct density.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.

Step 3: Analysis of MD Trajectory

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over the course of the simulation to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.[15]

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify regions of the protein that exhibit high flexibility.

  • Hydrogen Bond Analysis: Analyze the hydrogen bonds formed between the ligand and the protein throughout the simulation to identify key interactions that contribute to binding stability.

  • Binding Free Energy Calculation: Use methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the binding free energy of the ligand to the protein.

Expected Quantitative Data
ParameterDescriptionInterpretation
RMSD of Protein Backbone Measures the deviation of the protein structure from its initial conformation.A plateau in the RMSD plot suggests that the protein has reached a stable conformation.
RMSD of Ligand Measures the deviation of the ligand's position within the binding pocket.A low and stable RMSD indicates that the ligand remains bound in a consistent pose.
Hydrogen Bond Occupancy The percentage of simulation time that a specific hydrogen bond is present.High occupancy indicates a stable and important interaction.
MM-PBSA Binding Free Energy An estimation of the binding affinity.A negative value indicates favorable binding.

Part III: Pharmacophore Modeling - A Blueprint for Discovery

A pharmacophore is an abstract representation of the key molecular features that are essential for a molecule's biological activity.[2][15] Pharmacophore modeling is a powerful tool in drug discovery for identifying novel compounds with the potential to bind to a specific target.[2][15]

Rationale for Method Selection

We will generate a structure-based pharmacophore model derived from the interactions observed in the MD simulation trajectory. This approach leverages the dynamic information of the protein-ligand complex to create a more robust and realistic model than one based solely on a static docked pose.

Experimental Protocol: Pharmacophore Model Generation
  • Select Representative Structures: From the MD trajectory, select a cluster of representative structures where the ligand is stably bound in the active site.

  • Identify Key Interaction Features: For each representative structure, identify the key pharmacophoric features, which may include:

    • Hydrogen bond donors and acceptors

    • Hydrophobic centers

    • Aromatic rings

    • Positive and negative ionizable groups

  • Generate the Pharmacophore Model: Use a pharmacophore modeling software (e.g., LigandScout, MOE) to align the identified features and generate a 3D pharmacophore model. The model will consist of a set of features with defined spatial constraints.

  • Validate the Pharmacophore Model: The generated model should be validated by screening it against a database of known PPARγ agonists and inactive compounds. A good model should be able to distinguish between active and inactive molecules.

Visualization of a Hypothetical Pharmacophore Model

A Aromatic Ring B H-Bond Acceptor A->B 3.5 Å C Hydrophobic A->C 4.2 Å D H-Bond Donor B->D 2.8 Å

Figure 3: A representative pharmacophore model illustrating the spatial arrangement of key interaction features.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for investigating the potential interactions of this compound with the putative target, PPARγ. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain valuable insights into the binding mechanism, stability, and key interaction features of this compound.

The results of this computational analysis can serve as a strong foundation for guiding future experimental studies. For instance, the predicted binding affinity can inform the design of in vitro binding assays, and the identified key interactions can be validated through site-directed mutagenesis experiments. Furthermore, the generated pharmacophore model can be employed in large-scale virtual screening campaigns to discover novel and diverse chemical scaffolds for the modulation of PPARγ activity.

It is our assertion that the judicious application of in silico modeling, as detailed in this guide, can significantly accelerate the drug discovery and development process, leading to the more rapid identification of promising therapeutic candidates.

References

  • Peroxisome Proliferator-Activated Receptor (PPAR) Gamma Agonists as Therapeutic Agents for Cardiovascular Disorders: Focus on Atherosclerosis. Ingenta Connect. [Link]

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. [Link]

  • Phosphorylation of PPARγ Affects the Collective Motions of the PPARγ-RXRα-DNA Complex. PLOS ONE. [Link]

  • Peroxisome proliferator-activated receptor gamma. Wikipedia. [Link]

  • From Apo to Ligand-Bound: Unraveling PPARγ-LBD Conformational Shifts via Advanced Molecular Dynamics. ACS Omega. [Link]

  • Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants. Journal of Biomolecular Structure and Dynamics. [Link]

  • Molecular dynamics simulation of PPARγ-ligand complexes. ResearchGate. [Link]

  • Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). PubMed. [Link]

  • In silico molecular docking studies of some phytochemicals against peroxisome-proliferator activated receptor gamma (PPAR-γ). GSC Biological and Pharmaceutical Sciences. [Link]

  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. MDPI. [Link]

  • Molecular docking analysis of PARγ with compounds from Ocimum tenuiflorum. PMC. [Link]

  • Microsecond MD Simulations to Explore the Structural and Energetic Differences between the Human RXRα-PPARγ vs. RXRα-PPARγ-DNA. NIH. [Link]

  • PPAR agonist. Wikipedia. [Link]

  • PPARG - Peroxisome proliferator-activated receptor gamma - Homo sapiens (Human). UniProt. [Link]

  • Molecular dynamics simulation on the interaction of PPAR-γ with selected compounds. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Identification of Potential PPAR γ Agonists as Hypoglycemic Agents: Molecular Docking Approach. ResearchGate. [Link]

  • 5TWO: Peroxisome proliferator-activated receptor gamma ligand binding domain in complex with a novel selectively PPAR gamma-modulating ligand VSP-51. RCSB PDB. [Link]

  • PPAR-gamma. Proteopedia. [Link]

  • 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. PubChem. [Link]

  • 6FZP: PPAR gamma complex. RCSB PDB. [Link]

  • 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. PubChem. [Link]

  • Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A. NIH. [Link]

  • 4-(3-Methoxyphenoxy)butyric acid. PMC. [Link]

  • Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-(4-Methoxyphenoxy)butanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-(4-Methoxyphenoxy)butanoic acid (CAS No. 55579-99-2) is a versatile building block in modern pharmaceutical research and development. Its unique structure, featuring a phenoxy ether linkage and a terminal carboxylic acid, provides a valuable scaffold for the synthesis of a variety of biologically active molecules. The methoxy group on the phenyl ring can influence the electronic properties and metabolic stability of the final compound, while the butanoic acid chain offers a reactive handle for further chemical modifications, most notably amide bond formation.

These structural features make this compound an attractive starting material for constructing molecules with potential therapeutic applications, including but not limited to, agents targeting inflammatory diseases and neurological disorders.[1][2] Its utility is particularly noted in the synthesis of adenosine receptor antagonists, a class of drugs with significant potential in treating conditions like Parkinson's disease.[3][4]

This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the synthesis of pharmaceutical intermediates through amide bond formation. Detailed protocols, safety considerations, and key experimental insights are provided to aid researchers in leveraging this compound's full potential.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful synthesis.

PropertyValueSource
CAS Number 55579-99-2PubChem
Molecular Formula C₁₁H₁₄O₄PubChem
Molecular Weight 210.23 g/mol PubChem
IUPAC Name This compoundPubChem
Appearance Solid (form may vary)N/A
Solubility Soluble in many organic solventsGeneral Knowledge

Core Application: Synthesis of Adenosine A₂A Receptor Antagonists

A primary application of this compound and its derivatives lies in the development of adenosine A₂A receptor antagonists.[3][5] These receptors are implicated in a range of physiological processes, and their modulation is a key strategy in the treatment of neurodegenerative diseases, particularly Parkinson's disease.[4][6][7]

The general synthetic strategy involves the coupling of the carboxylic acid moiety of this compound with a suitable amine-containing heterocyclic core, which is a common pharmacophore for adenosine A₂A receptor antagonists. This amide bond formation is a critical step in assembling the final drug candidate.

Experimental Workflow: Amide Bond Formation

The following diagram illustrates a generalized workflow for the amide coupling of this compound with a primary or secondary amine.

Amide_Coupling_Workflow start Start: Reactants & Reagents activation Carboxylic Acid Activation (e.g., with EDC/HOBt) start->activation Dissolve in anhydrous solvent coupling Amine Addition & Amide Bond Formation activation->coupling Pre-activation (optional) workup Aqueous Workup & Extraction coupling->workup Reaction completion purification Purification (e.g., Column Chromatography) workup->purification Crude product analysis Product Analysis (e.g., NMR, LC-MS) purification->analysis Purified product end Final Product analysis->end

Caption: Generalized workflow for amide coupling.

Detailed Protocol: Representative Amide Coupling

This protocol provides a detailed, step-by-step method for a representative amide coupling reaction using this compound and a generic amine, employing the widely used EDC/HOBt coupling reagents. This method is adaptable for various amine substrates.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF. The volume should be sufficient to ensure all components are fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • EDC Addition: Add EDC·HCl (1.2 eq) to the cooled solution in one portion.

  • Base Addition: Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield of the desired amide.[9]

  • EDC/HOBt: This combination is a classic and effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine.[10][11]

  • DIPEA: A non-nucleophilic base is used to neutralize the HCl salt of EDC and the protonated amine starting material, facilitating the coupling reaction without competing as a nucleophile.[8]

  • Aqueous Workup: The washing steps with NaHCO₃ and brine are essential to remove unreacted starting materials, coupling reagents, and other water-soluble byproducts.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, consider gentle heating (e.g., 40-50 °C).
Hydrolysis of activated intermediateEnsure strictly anhydrous conditions and reagents.
Sterically hindered amine or acidConsider using a more powerful coupling reagent like HATU or PyBOP.[8]
Side Product Formation Epimerization (if chiral centers are present)Maintain low reaction temperatures and consider using an additive like Oxyma Pure.[9]
Reaction with solventChoose a non-reactive solvent.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemical manipulations should be conducted with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility in constructing complex molecules, particularly in the context of adenosine A₂A receptor antagonists, highlights its importance in drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their synthetic endeavors, paving the way for the development of novel therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023, October 15). The Role of 4-(4-Methoxyphenyl)butyric Acid in Modern Drug Development. [Link]

  • Palle, V. P., et al. (2005). The discovery and synthesis of novel adenosine receptor (A(2A)) antagonists. Bioorganic & Medicinal Chemistry Letters, 15(5), 1333–1336. [Link]

  • Jensen, K. J., et al. (2021). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2021(2), M1213. [Link]

  • Google Patents. (n.d.). Adenosine receptor antagonist compounds.
  • Google Patents. (n.d.). Adenosine receptor antagonists, pharmaceutical compositions and their use thereof.
  • Gunda, G. K., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151594. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Varano, F., et al. (2022). A2A Adenosine Receptor Antagonists and Their Efficacy in Rat Models of Parkinson's Disease. Pharmaceuticals, 15(3), 289. [Link]

  • Gillespie, R. J., et al. (2008). Antagonists of the Human Adenosine A2A Receptor. Part 2: Design and Synthesis of 4-arylthieno[3,2-d]pyrimidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 18(10), 2924–2929. [Link]

  • Gillespie, R. J., et al. (2008). Antagonists of the human adenosine A(2A) receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(10), 2924-9. [Link]

  • Brown, D. G., et al. (2008). Antagonists of the human adenosine A2A receptor. Part 1: Discovery and synthesis of thieno[3,2-d]pyrimidine-4-methanone derivatives. Bioorganic & Medicinal Chemistry Letters, 18(10), 2807–2812. [Link]

  • Google Patents. (n.d.). ADENOSINE A2A RECEPTOR ANTAGONISTS.
  • Varano, F., et al. (2022). A patent review of adenosine A2B receptor antagonists (2016-present). Expert Opinion on Therapeutic Patents, 32(6), 689–712. [Link]

  • Google Patents. (n.d.). Adenosine a2a receptor antagonists.
  • Kaur, H., et al. (2018). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 20(24), 7942–7945. [Link]

  • Bakherad, M., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6296. [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • ResearchGate. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

The Versatility of 4-(4-Methoxyphenoxy)butanoic Acid in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Molecular Architecture

In the relentless pursuit of novel materials with tailored functionalities, the strategic design of molecular building blocks is paramount. 4-(4-Methoxyphenoxy)butanoic acid, a seemingly unassuming organic molecule, presents a compelling case for exploration in material science. Its structure, characterized by a rigid methoxyphenyl core, a flexible butanoic acid chain, and a connecting ether linkage, offers a unique combination of properties that can be harnessed in the development of advanced polymers and liquid crystals. The interplay between the rigid aromatic segment and the flexible aliphatic chain is a well-established principle in the design of liquid crystalline materials, while the terminal carboxylic acid group provides a reactive handle for polymerization. This guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols for its incorporation into functional materials.

PART 1: Application in the Synthesis of Calamitic Liquid Crystals

The molecular geometry of this compound, featuring a rod-like methoxyphenyl group, strongly suggests its utility as a mesogen in the formation of thermotropic liquid crystals. The flexible butanoic acid tail can influence the melting and clearing points, potentially leading to the formation of nematic or smectic phases, which are crucial for display technologies.

Core Concept: The Role of Molecular Structure in Liquid Crystal Formation

Calamitic, or rod-like, liquid crystals typically consist of a rigid core and one or more flexible terminal chains. The rigid core, in this case the methoxyphenyl group, provides the necessary anisotropy for the molecules to align in a preferred direction, while the flexible alkyl chains, here the butoxy acid, contribute to the fluidity of the material and influence the temperature range of the liquid crystalline phase. The ether linkage provides a degree of conformational flexibility while maintaining the overall linear shape.

Caption: Molecular structure promoting liquid crystal formation.

Application Note: A Building Block for Nematic and Smectic Phases

By analogy with structurally similar p-alkoxybenzoic acids, this compound is predicted to exhibit liquid crystalline behavior. The carboxylic acid group can participate in hydrogen bonding, leading to the formation of dimers which enhances the aspect ratio and promotes mesophase stability. The methoxy group, being electron-donating, can influence the intermolecular interactions and, consequently, the mesomorphic properties.

Experimental Protocol: Synthesis and Characterization of a Liquid Crystalline Ester

This protocol describes a hypothetical synthesis of a liquid crystalline ester using this compound and 4-cyanophenol, a common component in liquid crystal synthesis.

Materials:

  • This compound

  • 4-Cyanophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous DCM (100 mL).

  • Coupling Reaction: To the stirred solution, add DMAP (0.1 eq) followed by a solution of DCC (1.1 eq) in anhydrous DCM (20 mL) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization:

  • Polarized Optical Microscopy (POM): The mesomorphic properties and transition temperatures of the purified compound will be investigated using a polarizing optical microscope equipped with a hot stage.[1] The sample is heated to its isotropic state and then cooled slowly, observing the formation of characteristic textures for nematic (e.g., Schlieren) or smectic phases.[1]

  • Differential Scanning Calorimetry (DSC): Phase transition temperatures and associated enthalpy changes will be determined by DSC. The sample is subjected to controlled heating and cooling cycles, and the heat flow is measured as a function of temperature.[1]

Parameter Expected Observation
POM Texture Schlieren or threaded texture indicative of a nematic phase. Fan-shaped or focal conic textures indicative of a smectic phase.
DSC Thermogram Endothermic peaks on heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions. Exothermic peaks on cooling for the reverse transitions.

PART 2: Application in Polymer Science

The carboxylic acid functionality of this compound makes it a valuable monomer for the synthesis of polyesters and poly(ester-amide)s. The incorporation of the methoxyphenyl group into the polymer backbone can enhance thermal stability and introduce specific optical properties. The ether linkage may impart a degree of flexibility and influence the polymer's solubility and biodegradability.

Core Concept: Monomer Functionality in Step-Growth Polymerization

In step-growth polymerization, monomers with two or more reactive functional groups react to form dimers, trimers, and eventually long polymer chains. The carboxylic acid group of this compound can react with hydroxyl or amine groups to form ester or amide linkages, respectively. By using co-monomers with two such functional groups (diols or diamines), a linear polymer can be synthesized.

Caption: Step-growth polymerization workflow.

Application Note: Modifying Polymer Properties

Incorporating this compound into a polymer backbone is expected to influence several key properties:

  • Thermal Stability: The aromatic methoxyphenyl group can increase the rigidity of the polymer chain, leading to a higher glass transition temperature (Tg) and improved thermal stability.[2]

  • Solubility: The presence of the ether linkage and the methoxy group may enhance the solubility of the resulting polymer in common organic solvents.

  • Biodegradability: The presence of ester and ether linkages in the polymer backbone could render the material susceptible to hydrolytic or enzymatic degradation, making it a candidate for biodegradable polymer applications.[2]

Experimental Protocol: Synthesis of a Novel Poly(ester-amide)

This protocol outlines the synthesis of a poly(ester-amide) using a derivative of this compound, a diamine, and a diol.

Materials:

  • This compound

  • Thionyl chloride

  • 1,6-Hexanediamine

  • 1,4-Butanediol

  • Pyridine, anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

Procedure:

  • Monomer Activation: Convert this compound to its acid chloride by reacting with an excess of thionyl chloride under reflux. Remove the excess thionyl chloride by distillation.

  • Polymerization: In a three-necked flask under a nitrogen atmosphere, dissolve 1,6-hexanediamine (0.5 eq) and 1,4-butanediol (0.5 eq) in anhydrous NMP. Cool the solution to 0 °C and add anhydrous pyridine (2.0 eq).

  • Chain Growth: Add the freshly prepared 4-(4-Methoxyphenoxy)butanoyl chloride (1.0 eq) dropwise to the stirred solution.

  • Reaction Completion: After the addition, allow the reaction to proceed at room temperature for 24 hours.

  • Polymer Precipitation: Pour the viscous solution into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester and amide linkages. Look for characteristic C=O stretching bands for esters and amides, and N-H stretching for amides.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure of the polymer. ¹H and ¹³C NMR spectra will provide information on the connectivity of the monomer units.[3]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.[4]

  • Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) will be used to assess the thermal stability of the polymer, while DSC will be used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any.[3][4]

Technique Parameter Measured Expected Outcome
FTIR Functional GroupsPresence of ester and amide carbonyl peaks, N-H stretch.
NMR Polymer StructureResonances corresponding to the protons and carbons of the monomer units in the polymer backbone.
GPC Molecular WeightDetermination of number-average (Mn) and weight-average (Mw) molecular weights and PDI.
TGA/DSC Thermal PropertiesOnset of degradation temperature, glass transition temperature (Tg).

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block for the creation of novel functional materials. Its inherent molecular architecture makes it a strong candidate for the development of both thermotropic liquid crystals and advanced polymers. The protocols detailed herein, based on established chemical principles and analogous systems, provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. Further research into the synthesis and characterization of materials derived from this compound is warranted and is expected to yield new materials with interesting and potentially valuable properties for a range of applications, from display technologies to biodegradable plastics.

References

  • Soman, P. S., et al. (2022). Design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base. Journal of Advanced Scientific Research, 13(4), 59-68.
  • Jensen, K. J., et al. (2018). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2018(4), M1014.
  • Chu, C. C., et al. (2010). Degradable Poly(ester amide)
  • Kılıç, M., & Çınar, Z. (2007). Structures and mesomorphic properties of cyano-containing calamitic liquid crystal molecules. Journal of Molecular Structure: THEOCHEM, 808(1-3), 53-61.
  • Barber, R. B., et al. (2014). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids.
  • Giron, M., et al. (2022). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Polymers, 14(16), 3323.
  • Kohn, J., & Langer, R. (1987). Synthesis and characterization of functional elastomeric poly(ester amide) co-polymers. Journal of Polymer Science Part A: Polymer Chemistry, 25(11), 3043-3058.
  • Qu, T., West, K. N., & Rupar, P. A. (2023). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. Polymer Chemistry, 14(30), 3536-3543.
  • Al-Rawi, W. Y., et al. (2012). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 13(8), 10144-10155.
  • Park, C. H., et al. (2010). Synthesis and characterization of sulfonated poly(arylene ether ketone) copolymers containing crosslinking moiety. Journal of Membrane Science, 365(1-2), 245-253.
  • Vert, M., et al. (2010). Degradable Poly(ester amide)
  • Walba, D. M. (2011). Synthesis of Liquid Crystals. University of Colorado Boulder.
  • Binnemans, K., et al. (2012). Thermotropic Ionic Liquid Crystals. Molecules, 17(1), 1118-1155.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link].

  • Stayton, P. S., et al. (2011). Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. Biomacromolecules, 12(7), 2635-2642.
  • Ahmed, H. A., et al. (2023). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Crystals, 13(5), 785.
  • Llevot, A., et al. (2016). First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers. Polymers, 8(5), 183.
  • Osman, Z., et al. (2009). Nematic and Smectic Mesophase from Calamitic Bisazobenzene Liquid Crystal: Synthesis and Characterization of 1- Methoxyhexyloxy-. American Journal of Applied Sciences, 6(5), 843-847.
  • Kassim, A. S., et al. (2016). Schiff Base liquid Crystals with Terminal Alkoxy Group. Iraqi Journal of Science, 57(2C), 1475-1483.
  • National Renewable Energy Laboratory. (2023). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry.
  • Resolve Mass. (2023, October 14). An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis [Video]. YouTube. [Link].

Sources

Protocol for synthesizing derivatives from 4-(4-Methoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis and Characterization of 4-(4-Methoxyphenoxy)butanoic Acid Derivatives

Introduction

This compound is a valuable scaffold in medicinal chemistry and materials science. Its structure, featuring a phenoxy ether linkage and a terminal carboxylic acid, provides a versatile platform for the synthesis of a wide array of derivatives. The carboxylic acid group serves as a key handle for modifications, allowing for the creation of esters, amides, and other functionalized molecules. These derivatives are of significant interest to researchers, as analogous structures have been explored as intermediates for pharmacologically active agents, such as estrogen receptor modulators.[1]

This application note provides detailed, field-proven protocols for the synthesis of two primary classes of derivatives from this compound: esters and amides. The methodologies are designed to be robust and scalable, with a focus on explaining the rationale behind procedural choices to ensure successful replication and adaptation in a research setting. We will cover the critical aspects of synthesis, from reagent handling and safety to reaction monitoring and final product characterization.

General Considerations & Laboratory Safety

A successful synthesis relies on careful preparation and adherence to safety protocols. The following points are critical for the procedures described herein.

  • Reagent Quality and Handling : All reagents should be of high purity (≥98%). Solvents used in reactions, particularly those involving water-sensitive intermediates like acyl chlorides, should be anhydrous.

  • Moisture Control : Many of the reactions, especially the formation and use of acyl chlorides, are sensitive to moisture. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.

  • Reaction Monitoring : The progress of the reactions should be monitored by Thin-Layer Chromatography (TLC). A typical mobile phase for this system is a mixture of ethyl acetate and hexanes. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Safety Precautions :

    • Thionyl Chloride (SOCl₂) : This reagent is highly toxic, corrosive, and reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3][4] It must be handled exclusively in a certified chemical fume hood.[5] Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and heavy-duty gloves (e.g., neoprene over nitrile), is mandatory.[5] Any spills should be neutralized with an inert absorbent material like dry sand; never use water.[6]

    • Acids and Bases : Concentrated sulfuric acid is a strong corrosive and dehydrating agent. Amines can be corrosive and toxic. Handle all such reagents with appropriate care and PPE.

    • Waste Disposal : All chemical waste, including residual materials and contaminated disposables, must be collected in properly labeled containers and disposed of as hazardous waste according to institutional guidelines.[5]

Protocol I: Synthesis of Ester Derivatives via Fischer Esterification

Fischer-Speier esterification is a classic and cost-effective method for converting a carboxylic acid into an ester using an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process. To drive the reaction to completion, it is essential to either use a large excess of the alcohol (which can also serve as the solvent) or remove the water that is formed as a byproduct.[7][8]

Workflow for Fischer Esterification

start Combine Carboxylic Acid, Alcohol, & Catalyst reflux Heat Mixture to Reflux (Monitor by TLC) start->reflux Step 1: Reaction cool Cool to Room Temperature reflux->cool concentrate Remove Excess Alcohol (Rotary Evaporation) cool->concentrate Step 2: Isolation extract Work-up: Dilute with EtOAc, Wash with NaHCO₃(aq) & Brine concentrate->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify by Column Chromatography dry->purify Step 3: Purification end Characterize Final Ester Product purify->end cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation start_acyl Dissolve Carboxylic Acid in Anhydrous Solvent add_socl2 Add Thionyl Chloride (SOCl₂) & Heat Gently start_acyl->add_socl2 concentrate_acyl Remove Excess SOCl₂ & Solvent (Under Vacuum) add_socl2->concentrate_acyl add_acyl Add Acyl Chloride Solution (Dropwise at 0 °C) concentrate_acyl->add_acyl Use immediately dissolve_amine Dissolve Amine & Base in Anhydrous Solvent dissolve_amine->add_acyl warm_rt Warm to Room Temperature (Monitor by TLC) add_acyl->warm_rt workup Work-up: Wash with dilute HCl, NaHCO₃, & Brine warm_rt->workup purify_amide Purify by Recrystallization or Chromatography workup->purify_amide end_amide Characterize Final Amide Product purify_amide->end_amide

Sources

Application Note: A Validated HPLC Method for Purity Determination of 4-(4-Methoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 4-(4-Methoxyphenoxy)butanoic acid. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and purity assessment in research, development, and manufacturing environments. The method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, containing formic acid for pH control and improved peak shape, with UV detection. Comprehensive protocols for method execution and validation are provided, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. As with any compound intended for such uses, ensuring its purity is a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for purity analysis.[1]

The structural characteristics of this compound, which include a phenyl ring, an ether linkage, and a carboxylic acid functional group, dictate the strategy for chromatographic separation. The presence of the aromatic ring provides a chromophore suitable for UV detection, while the carboxylic acid moiety's ionization can be controlled by the mobile phase pH to ensure good retention and peak shape on a reversed-phase column.[2][3] This application note describes the development and validation of a straightforward and reliable RP-HPLC method for this purpose.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to rational method development.

  • Structure:

    Figure 1: Chemical structure of this compound

  • Molecular Formula: C₁₁H₁₄O₄[4]

  • Molecular Weight: 210.23 g/mol [4]

  • Predicted pKa: The predicted pKa for the carboxylic acid group is approximately 4.59.[5] To ensure consistent retention and sharp peaks in reversed-phase chromatography, the mobile phase pH should be controlled to be at least one pH unit away from the analyte's pKa. Therefore, an acidic mobile phase is required to suppress the ionization of the carboxylic acid group, promoting its retention on the nonpolar stationary phase.

HPLC Method Development and Rationale

The chosen HPLC method is based on reversed-phase chromatography, which is well-suited for separating moderately polar to nonpolar compounds.

Stationary Phase Selection

A C18 (octadecylsilyl) column is one of the most common and versatile stationary phases in reversed-phase HPLC, offering excellent hydrophobic retention for a wide range of analytes, including aromatic compounds.[6][7] Its proven reliability and wide availability make it the primary choice for this application.

Mobile Phase Selection

An isocratic mobile phase consisting of a mixture of an organic solvent and an aqueous, pH-adjusted buffer is employed.

  • Organic Solvent: Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its low UV cutoff, which is advantageous for detection at lower wavelengths.

  • Aqueous Phase: An acidic mobile phase is necessary to suppress the ionization of the butanoic acid moiety. A dilute solution of formic acid in water is an excellent choice as it is a volatile buffer, making it compatible with mass spectrometry if further characterization is needed, and it effectively controls the pH to ensure the analyte is in its neutral, more retained form.

Detection Wavelength

The aromatic ring in this compound provides strong UV absorbance. Based on the UV spectra of structurally similar compounds like 4-methoxybenzoic acid, a detection wavelength in the range of 210-280 nm is expected to provide good sensitivity.[8][9] An initial scan with a photodiode array (PDA) detector is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. For general-purpose analysis of aromatic compounds, 254 nm is often a suitable starting point. However, for carboxylic acids, detection at lower wavelengths, such as 210 nm, can also be effective.[2][10]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • This compound reference standard (known purity).

    • Acetonitrile (HPLC grade).

    • Formic acid (analytical grade).

    • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, add 1.0 mL of formic acid to 500 mL of HPLC-grade water. Mix well, then add 500 mL of acetonitrile. Degas the solution before use.

  • Standard Solution Preparation (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Analytical Workflow

The following diagram illustrates the overall workflow for the purity analysis.

HPLC Analysis Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Prepare Mobile Phase (ACN:H2O with 0.1% FA) Standard_Sol Prepare Standard Solution (1.0 mg/mL) Sample_Sol Prepare Sample Solution (1.0 mg/mL) System_Suitability System Suitability Test (Inject Standard 5x) Sample_Sol->System_Suitability Analysis Inject Blank, Standard, and Sample Solutions System_Suitability->Analysis Integration Integrate Chromatograms Analysis->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation

Caption: Workflow for HPLC purity analysis.

Method Validation Protocol

The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][11][12][13][14]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was demonstrated by injecting a blank (mobile phase) and the sample solution. The absence of interfering peaks at the retention time of the main peak in the blank chromatogram indicates specificity.

Linearity

The linearity of the method was evaluated by analyzing five solutions of this compound at concentrations ranging from 0.1 mg/mL to 1.5 mg/mL. The peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix. In this case, as we are determining the purity of a substance, accuracy was assessed across the specified range from the linearity study. The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution (1.0 mg/mL) were made on the same day, and the relative standard deviation (%RSD) of the peak area was calculated.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assessment was performed on a different day by a different analyst to assess the intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% acetonitrile)

The effect on the retention time and peak area was observed.

The logical flow of the validation process is depicted below.

Method Validation Logic Start Start Validation Specificity Specificity (Blank vs. Sample) Start->Specificity Linearity Linearity (5 Concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Varied Conditions) LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Logical flow of the method validation process.

Validation Results

The results of the method validation are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RtComplies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.15%
LOD Report Value0.01 mg/mL
LOQ Report Value0.03 mg/mL
Robustness System suitability passesComplies

Purity Calculation

The purity of the this compound sample is calculated using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The developed and validated RP-HPLC method is simple, rapid, and reliable for the determination of the purity of this compound. The method demonstrated excellent specificity, linearity, accuracy, and precision. The robustness of the method ensures its suitability for routine use in a quality control laboratory. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals for the quality assessment of this compound.

References

  • Dr. Maisch GmbH. (n.d.). Separation of Organic Acids by Reversed Phase HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. [Link]

  • Seymour, M. J., & Teass, A. W. (1980). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. U.S. Department of Health, Education, and Welfare, Public Health Service, Center for Disease Control, National Institute for Occupational Safety and Health, Division of Physical Sciences and Engineering.
  • Corradini, C., Ferretti, G., & Tassi, L. (2003). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography.
  • Cemeroğlu, B., & Yildiz, F. (2007). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Journal of Food Science, 72(5), C269-C274.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Hayaloglu, A. A., & Karabulut, I. (2013). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. International Journal of Food Properties, 16(5), 1099-1107.
  • Wang, Y., et al. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of Analytical Methods in Chemistry, 2021, 8863394.
  • Rincón, C. A., et al. (2014). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro, 5(4), 81-94.
  • Patel, K. R., & Patel, K. R. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 11-20.
  • ChemBK. (2024). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. Retrieved from [Link]

  • Van der Weegen, T., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8963–8972.
  • Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249649, this compound. Retrieved January 12, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butyric acid. Retrieved January 12, 2026, from [Link].

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4660281, 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. Retrieved January 12, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759226, 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. Retrieved January 12, 2026, from [Link].

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 4-methoxy-, methyl ester. In NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

Sources

Application Notes and Protocols for In Vitro Profiling of 4-(4-Methoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Carboxylic Acid Derivative

In the landscape of drug discovery, small molecules with carboxylic acid moieties represent a privileged scaffold, frequently interacting with targets that accommodate endogenous ligands like fatty acids. 4-(4-Methoxyphenoxy)butanoic acid is a compound of interest due to its structural features: a butanoic acid chain providing a potential "warhead" for receptor interaction, linked via an ether to a methoxy-substituted phenyl ring, which dictates solubility and steric engagement within a binding pocket.[1][2] While direct biological targets of this compound are not extensively documented, its structure bears resemblance to ligands for two critical receptor families involved in metabolic and inflammatory diseases: the Peroxisome Proliferator-Activated Receptors (PPARs) and the Free Fatty Acid Receptor 1 (FFA1, also known as GPR40).

This guide provides a strategic framework and detailed in vitro protocols for researchers to systematically investigate the potential activity of this compound on these key therapeutic targets. As a Senior Application Scientist, my objective is to not only provide step-by-step instructions but to illuminate the scientific rationale behind each protocol, ensuring robust, interpretable, and self-validating experimental outcomes. We will explore the compound's ability to modulate nuclear receptor transcriptional activity and cell surface G-protein coupled receptor (GPCR) signaling, providing a comprehensive initial pharmacological profile.

Part 1: Interrogating the Peroxisome Proliferator-Activated Receptor (PPAR) Family

Scientific Rationale: PPARs are ligand-activated transcription factors that form heterodimers with the Retinoid X Receptor (RXR) to regulate gene expression.[3] They are master regulators of lipid and glucose metabolism and inflammation. Endogenous fatty acids serve as their natural ligands.[3] Given its carboxylic acid group, this compound is a prime candidate for investigation as a potential PPAR agonist. We will focus on assays for PPARα, involved in fatty acid oxidation, and PPARγ, the target of thiazolidinedione drugs for type 2 diabetes.[3][4]

PPAR Transcriptional Activation Pathway

The following diagram illustrates the canonical pathway for PPAR activation, which forms the basis of our primary screening assay.

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound (Ligand) PPAR PPARα/γ Compound->PPAR Enters Nucleus Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer Cofactors Co-activator Recruitment Heterodimer->Cofactors Ligand Binding & Conformational Change PPRE PPRE (Promoter Region) Transcription Target Gene Transcription PPRE->Transcription Cofactors->PPRE Binds DNA

Caption: Workflow of PPAR transcriptional activation by a ligand.

Protocol 1: PPAR Transcriptional Transactivation Assay (Gal4-LBD Chimera)

This gold-standard cell-based assay quantifies the ability of a compound to activate a specific PPAR isotype. It utilizes a chimeric receptor consisting of the yeast Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of the human PPAR isotype (α or γ).[4][5] This construct, when activated by a ligand, drives the expression of a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activation sequence (UAS). This system isolates the ligand-binding event from the complexities of native gene promoters.

Step-by-Step Methodology:

  • Cell Culture & Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified atmosphere.

    • In a 10 cm dish, co-transfect cells at ~70% confluency with two plasmids using a suitable transfection reagent (e.g., Lipofectamine 3000):

      • An expression vector for the chimeric receptor (e.g., pBIND-hPPARα-LBD or pBIND-hPPARγ-LBD).

      • A reporter plasmid containing multiple Gal4 UAS elements driving firefly luciferase expression (e.g., pGL4.35[UAS-luc2P]).

    • Rationale: HEK293T cells are used for their high transfection efficiency and low endogenous nuclear receptor activity. Co-transfection ensures that cells receiving the receptor also receive the reporter system.

  • Cell Seeding:

    • 24 hours post-transfection, detach cells using trypsin, neutralize, and resuspend in fresh culture medium.

    • Perform a cell count and adjust the density to 3 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (3 x 10⁴ cells/well) into a white, clear-bottom 96-well assay plate.[4]

    • Incubate for 4-6 hours to allow cell adherence.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a dose-response curve (e.g., from 100 µM down to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include the following controls:

      • Vehicle Control: Medium with DMSO only.

      • Positive Control (PPARα): Fenofibric acid (e.g., 10 µM).[4]

      • Positive Control (PPARγ): Rosiglitazone (e.g., 1 µM).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions or controls.

  • Incubation & Lysis:

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

    • After incubation, remove the medium and wash the cells gently with 100 µL of PBS.

    • Add 50 µL of 1X passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature to ensure complete cell lysis.

  • Luminometry:

    • Using a luminometer, inject 50 µL of luciferase assay reagent into each well and measure the firefly luciferase signal (Relative Light Units, RLU).

Data Analysis and Presentation:

  • Normalize the data by subtracting the average RLU of the vehicle control from all other wells.

  • Express the activity as a percentage of the response induced by the positive control agonist.

  • Plot the percentage activation against the log concentration of this compound.

  • Use a non-linear regression model (e.g., four-parameter logistic equation) to calculate the EC₅₀ (half-maximal effective concentration).

CompoundTargetEC₅₀ (µM)Max Activation (% of Control)
This compound hPPARαExperimental ValueExperimental Value
Fenofibric Acid (Example)[4]hPPARα18.0 ± 0.6100%
This compound hPPARγExperimental ValueExperimental Value
Rosiglitazone (Example)hPPARγ0.05 ± 0.01100%
Table 1: Example data presentation for PPAR transactivation assays.

Part 2: Characterizing Activity at Free Fatty Acid Receptor 1 (FFA1/GPR40)

Scientific Rationale: FFA1 (GPR40) is a G-protein coupled receptor highly expressed in pancreatic β-cells that is activated by medium- to long-chain fatty acids.[6][7][8] Its activation potentiates glucose-stimulated insulin secretion, making it a key target for type 2 diabetes therapeutics.[9] FFA1 signaling is complex, primarily coupling through Gαq to increase intracellular calcium ([Ca²⁺]i), but some synthetic ligands can also induce Gαs coupling or β-arrestin recruitment, a phenomenon known as biased agonism.[10][11][12] The protocols below are designed to dissect these potential signaling outputs for this compound.

FFA1/GPR40 Signaling Pathways

This diagram outlines the primary Gq-mediated pathway and the alternative pathways that can be activated by biased agonists.

GPR40_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound (Agonist) FFA1 FFA1/GPR40 Receptor Compound->FFA1 Gq Gαq FFA1->Gq Canonical Pathway BetaArrestin β-Arrestin FFA1->BetaArrestin Biased Pathway PLC PLC Gq->PLC IP3 IP₃ PLC->IP3 Ca_Release [Ca²⁺]i Release IP3->Ca_Release BetaArrestin_Signal β-Arrestin Signaling BetaArrestin->BetaArrestin_Signal

Sources

Animal models for testing 4-(4-Methoxyphenoxy)butanoic acid efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Preclinical Efficacy Assessment of 4-(4-Methoxyphenoxy)butanoic Acid: Recommended Animal Models and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for designing and executing preclinical efficacy studies for the compound this compound. Based on its structural similarity to known modulators of metabolic pathways, we hypothesize that its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors are critical regulators of lipid metabolism, glucose homeostasis, and inflammation[1]. Consequently, this guide focuses on validated animal models of dyslipidemia, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD), conditions for which PPAR agonists have demonstrated therapeutic potential[2][3][4]. We provide detailed, field-proven protocols, rationale for model selection, and key efficacy endpoints to ensure robust and translatable results.

Hypothesized Mechanism of Action: PPAR Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily[2]. There are three main isotypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles[2][4].

  • PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney[2]. Its activation primarily lowers triglyceride levels and is the target of fibrate drugs[3][4].

  • PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis[1][2]. It also plays a key role in enhancing insulin sensitivity, making it the target for thiazolidinedione (TZD) class of anti-diabetic drugs[2].

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation[2].

Upon binding to a ligand, such as this compound, the PPAR receptor undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription to exert therapeutic effects on lipid and glucose metabolism and inflammation[1].

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Therapeutic Effects Compound 4-(4-Methoxyphenoxy) butanoic acid PPAR PPARα/γ Compound->PPAR Binds & Activates Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Genes Target Gene Transcription PPRE->Genes Initiates mRNA mRNA Genes->mRNA Lipid ↑ Fatty Acid Oxidation ↓ Triglycerides mRNA->Lipid Glucose ↑ Insulin Sensitivity mRNA->Glucose Inflammation ↓ Inflammatory Gene Expression mRNA->Inflammation Workflow A 1. Model Selection (e.g., ApoE-/- or C57BL/6) B 2. Acclimatization (1 week) A->B C 3. Disease Induction (Western Diet or MCD Diet) B->C D 4. Randomization & Grouping (Vehicle, Test Article, Control) C->D E 5. Treatment Period (Daily Dosing) D->E F 6. In-Life Monitoring (Body Weight, Blood Samples) E->F During G 7. Terminal Sacrifice & Sample Collection E->G F->E H 8. Ex-Vivo Analysis (Histology, Lipids, Gene Expression) G->H I 9. Statistical Analysis & Data Interpretation H->I

Caption: General preclinical efficacy testing workflow.

Conclusion

The provided application notes and protocols offer a robust framework for evaluating the efficacy of this compound based on its hypothesized activity as a PPAR agonist. The selection of well-characterized animal models such as the ApoE-/- mouse for atherosclerosis and the MCD diet-induced mouse for NASH is critical for generating meaningful and translatable data.[5][6][7] Adherence to these detailed protocols, with careful consideration of the specified efficacy endpoints, will enable researchers to thoroughly assess the therapeutic potential of this compound in key areas of metabolic disease.

References

  • Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade | Circulation Research. (2022-06-09). Available from: [Link]

  • Animal Models of Atherosclerosis - PMC - NIH. Available from: [Link]

  • Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC - NIH. Available from: [Link]

  • Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research - MDPI. Available from: [Link]

  • Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PMC. Available from: [Link]

  • Animal models of atherosclerosis (Review) - Spandidos Publications. (2017-01-17). Available from: [Link]

  • Animal models of atherosclerosis - PubMed. (2017-12-05). Available from: [Link]

  • Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PubMed. Available from: [Link]

  • Non-Alcoholic Fatty Liver Disease: Translating Disease Mechanisms into Therapeutics Using Animal Models - MDPI. Available from: [Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia - Manipal Research Portal. Available from: [Link]

  • Animal Models of Metabolic Disease - Creative Bioarray. Available from: [Link]

  • Animal Models of Diabetes and Metabolic Disease - PMC - PubMed Central. Available from: [Link]

  • Research methods for animal models of atherosclerosis (Review) - Spandidos Publications. (2021-10-27). Available from: [Link]

  • Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver. Available from: [Link]

  • Animal Models of Nonalcoholic Fatty Liver Disease—A Starter's Guide | Scilit. Available from: [Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia - Semantic Scholar. Available from: [Link]

  • Animal models of metabolic syndrome: a review - PMC - PubMed Central. (2016-10-04). Available from: [Link]

  • Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview - Frontiers. Available from: [Link]

  • Dyslipidemia and Atherosclerosis Mouse Models - Charles River Laboratories. Available from: [Link]

  • Rodent models of metabolic disorders: considerations for use in studies of neonatal programming | British Journal of Nutrition - Cambridge University Press & Assessment. (2021-09-23). Available from: [Link]

  • Dyslipidemia and diabetes: animal models - PubMed. Available from: [Link]

  • Preclinical trials with different PPARγ agonists in several animal models of Parkinson's disease. - ResearchGate. Available from: [Link]

  • Recommendation on Design, Execution, and Reporting of Animal Atherosclerosis Studies: A Scientific Statement From the American Heart Association | Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]

  • Quantification of Atherosclerosis | Protocol Preview - YouTube. (2022-08-09). Available from: [Link]

  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC - PubMed Central. Available from: [Link]

  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation - ACS Publications. (2020-02-06). Available from: [Link]

  • Animal models of atherosclerosis - PMC - NIH. Available from: [Link]

  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem. Available from: [Link]

  • Research methods for animal models of atherosclerosis - PMC - NIH. Available from: [Link]

  • PPAR agonist - Wikipedia. Available from: [Link]

  • The Influence of a High-Cholesterol Diet and Forced Training on Lipid Metabolism and Intestinal Microbiota in Male Wistar Rats - MDPI. Available from: [Link]

  • Dietary models for inducing hypercholesterolemia in rats - SciELO. Available from: [Link]

  • Oral Administration of The Hypercholesterol Rat Feed Formula to Making The Animal Dyslipidemia Model on Sprague Dawley Rats - ResearchGate. (2025-08-06). Available from: [Link]

  • Atherosclerotic Lesions in Aortic Sinus: Evaluation | Protocol Preview - YouTube. (2022-07-04). Available from: [Link]

  • Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC. Available from: [Link]

  • This compound | C11H14O4 | CID 249649 - PubChem. Available from: [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) - MDPI. Available from: [Link]

  • 4-(3-Methoxyphenoxy)butyric acid - PMC - NIH. Available from: [Link]

  • Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)- - ChemBK. (2024-04-10). Available from: [Link]

  • 4 (4 Methoxyphenoxy)Butanoic Acid - Cenmed Enterprises. Available from: [Link]

Sources

Application Note: Strategies for the Formulation of 4-(4-Methoxyphenoxy)butanoic acid for Preclinical Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-(4-Methoxyphenoxy)butanoic acid for use in biological studies. As a carboxylic acid-containing compound, its physicochemical properties, particularly its pH-dependent solubility, present specific challenges that must be addressed to ensure accurate, reproducible, and meaningful experimental outcomes. This note details a logical, step-by-step approach from pre-formulation assessment to the preparation and quality control of formulations suitable for both in vitro and in vivo applications. We emphasize the causality behind methodological choices, providing field-proven protocols that are designed to be self-validating, thereby upholding the highest standards of scientific integrity.

Introduction: The Critical Role of Formulation

The biological activity of a new chemical entity (NCE) can only be reliably assessed when it is effectively delivered to the biological system in a consistent and bioavailable form.[1] this compound is an organic compound featuring a carboxylic acid moiety, a functional group known to influence pharmacokinetic properties and often associated with challenges like poor solubility at physiological pH.[2][3][4] Improper formulation can lead to issues such as precipitation, low exposure, and high variability, ultimately compromising study results.

The objective of this guide is to provide a robust framework for developing suitable formulations of this compound. We will move beyond simple recipes to explain the scientific rationale behind vehicle selection and protocol design, empowering researchers to make informed decisions tailored to their specific experimental needs.

Pre-Formulation Characterization: The Foundation of Success

Before any formulation is prepared, a thorough understanding of the compound's physicochemical properties is essential.[5][6] This initial characterization dictates the entire formulation strategy.

Key Physicochemical Properties

The fundamental properties of this compound are summarized below. The predicted acid dissociation constant (pKa) and lipophilicity (XLogP3) are particularly important, as they predict how the compound's solubility and permeability will behave in biological environments.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄PubChem[7]
Molecular Weight 210.23 g/mol PubChem[7]
Appearance White crystalline solid (predicted)ChemBK[8]
XLogP3 (Lipophilicity) 1.7PubChem[7]
Predicted pKa 4.59 ± 0.10ChemBK[8]
Primary Hazards Harmful if swallowed; potential irritantPubChem[7]

The Causality: A pKa of ~4.6 indicates that this compound is a weak acid. At a pH below its pKa (e.g., in the stomach, pH 1.2-2.5), it will be predominantly in its neutral, less soluble form. At a pH above its pKa (e.g., in the intestines or blood, pH ~7.4), it will be deprotonated to its more soluble carboxylate salt. This pH-dependent solubility is the single most important factor guiding our formulation strategy.[9]

Protocol 1: Determination of pH-Dependent Aqueous Solubility

The Rationale: This experiment is critical to quantitatively understand the compound's behavior and select the appropriate formulation path. Kinetic solubility assessment provides a rapid understanding of the solubility limits in different pH environments relevant to biological studies.[6]

Methodology:

  • Prepare Buffers: Prepare a series of biologically relevant buffers:

    • 0.1 M HCl (pH 1.0)

    • Phosphate-Citrate Buffer (pH 4.5)

    • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mg/mL or 100 mM) in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, add 198 µL of each buffer to multiple wells.

  • Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells. This creates a starting concentration of 200 µg/mL (or 1 mM) with a final DMSO concentration of 1%.

  • Incubation & Analysis:

    • Seal the plate and shake for 1.5-2 hours at room temperature.

    • Analyze the samples for precipitation using a nephelometer or by visual inspection.

    • Alternatively, centrifuge the plate, and measure the concentration of the compound remaining in the supernatant using a validated HPLC-UV method.

  • Interpretation: The highest concentration that remains free of precipitate is the kinetic solubility at that specific pH. This data directly informs the decision-making process illustrated in the workflow below.

Formulation Strategy and Vehicle Selection

The choice of formulation depends on the required dose, the route of administration, and the compound's solubility.[9][10] For this compound, the primary goal is often to overcome the limited solubility of the free acid form.

Formulation Selection Workflow

The following workflow provides a logical decision-making process for selecting a suitable formulation strategy based on the pre-formulation data.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Start: Pre-formulation Data (Solubility @ pH 7.4) sol_check Solubility > Required Dose? start->sol_check form_solution Formulate Simple Aqueous Solution (e.g., Saline) sol_check->form_solution  Yes is_iv IV Route Required? sol_check->is_iv No ph_adjust Strategy 1: pH Adjustment Formulate Solubilized Salt (e.g., using NaOH, NaHCO₃) is_iv->ph_adjust Yes is_oral Oral Route? is_iv->is_oral No cosolvent Strategy 2: Co-Solvent System (e.g., PEG400, Propylene Glycol) Must be sterile-filtered ph_adjust->cosolvent If unstable or precipitates cyclodextrin Strategy 3: Complexation (e.g., with HP-β-CD) cosolvent->cyclodextrin If toxic or incompatible suspension Strategy 4: Suspension (e.g., 0.5% CMC + 0.1% Tween 80) Particle size is critical is_oral->suspension Yes ip_sc_options IP/SC Route: Use IV-compatible strategies (pH adjust, co-solvents) Ensure isotonicity to minimize irritation is_oral->ip_sc_options No

Caption: Formulation selection workflow for this compound.

Common Vehicles and Their Rationale

The selection of excipients is a critical step, as they can significantly impact drug exposure and tolerability.[11][12]

Vehicle/ExcipientRoute(s)Rationale & Considerations
Normal Saline (0.9% NaCl) IV, IP, SC, POThe simplest vehicle. Only suitable if the compound is sufficiently soluble at a physiological pH.
5% Dextrose in Water (D5W) IV, IP, SCAn alternative to saline; isotonic.
DMSO In VitroExcellent solubilizing agent. Used for high-concentration stocks. Must be diluted >1:1000 for cell-based assays to avoid toxicity.
NaOH or NaHCO₃ IV, IP, SC, POUsed to adjust pH > 6.0, converting the carboxylic acid to its highly soluble sodium salt. The final pH should be kept between 6.0 and 8.0 for in vivo use to avoid irritation.[1]
Tween® 80 / Polysorbate 80 PO, IVA non-ionic surfactant used as a wetting agent in suspensions to ensure uniform particle dispersion[13] or as a solubilizer in micellar solutions.[14]
Carboxymethyl Cellulose (Na-CMC) POA viscosity-enhancing polymer used to create stable and uniform suspensions for oral gavage.[5] A 0.5% w/v solution is common.
Polyethylene Glycol 400 (PEG400) PO, SCA water-miscible co-solvent used to increase solubility. Can be viscous and may need to be diluted with water or saline.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) IV, PO, SCForms inclusion complexes to enhance aqueous solubility.[12][14] Often used for compounds that are difficult to solubilize by other means.

Standard Operating Protocols

Protocol 2: Preparation of a DMSO Stock Solution for In Vitro Use

The Rationale: DMSO is the standard solvent for preparing high-concentration stocks for screening and cell-based assays due to its strong solubilizing power.

Methodology:

  • Accurately weigh the required amount of this compound into a sterile glass vial.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired concentration (e.g., 100 mM).

  • Vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Quality Control: Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 3: Preparation of a pH-Adjusted Aqueous Solution for In Vivo Use (e.g., 5 mg/mL)

The Rationale: This protocol leverages the compound's acidic nature to create a soluble sodium salt, suitable for parenteral administration where a true solution is required.[9]

Methodology:

  • Vehicle Preparation: Prepare the required volume of sterile vehicle (e.g., Normal Saline).

  • Compound Weighing: Weigh 50 mg of this compound into a sterile container.

  • Initial Slurry: Add ~7 mL of the saline to the compound. It will likely form a slurry.

  • pH Adjustment: While stirring, add 1 M NaOH dropwise until the compound completely dissolves. Use a calibrated pH meter to monitor the pH.

  • Final pH & Volume: Once dissolved, check the pH. If necessary, adjust to fall within the target range of 7.0-7.5. Add saline to reach the final volume of 10 mL.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Quality Control: The final formulation must be a clear, particulate-free solution.

Protocol 4: Preparation of a Suspension for Oral Gavage (e.g., 10 mg/mL)

The Rationale: For high-dose oral studies where solubility limits are exceeded, a uniform suspension is the most practical approach. A suspending agent (Na-CMC) and a wetting agent (Tween 80) are essential for dose accuracy and stability.[5]

G a Step 1: Prepare Vehicle 0.5% Na-CMC + 0.1% Tween 80 in water c Step 3: Create Paste (Levigation) Add small amount of vehicle to API and triturate to form a smooth paste a->c b Step 2: Weigh Compound Accurately weigh required amount of API b->c d Step 4: Geometric Dilution Gradually add remaining vehicle while stirring continuously c->d e Step 5: Homogenize Stir for 1-2 hours to ensure uniformity d->e f Step 6: QC Check Visually inspect for uniform, milky appearance. Check particle re-suspendability after settling. e->f

Caption: Workflow for preparing a homogeneous oral suspension.

Methodology:

  • Vehicle Preparation:

    • To 90 mL of purified water, add 0.1 mL of Tween 80.

    • While stirring vigorously with a magnetic stirrer, slowly sprinkle 0.5 g of Na-CMC into the vortex to prevent clumping.

    • Continue stirring until the Na-CMC is fully hydrated and the solution is clear and viscous (this may take several hours). QS to 100 mL.

  • Compound Preparation: Weigh the required amount of this compound. If the particle size is large, gently grind to a fine powder with a mortar and pestle.

  • Levigation: In a glass mortar, add the powdered compound. Add a small volume (~1-2 mL) of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing particle aggregation.[5]

  • Suspension Formation: Gradually add the remaining vehicle to the paste in small portions with continuous stirring. Transfer the mixture to a beaker with a magnetic stir bar for final mixing.

  • Homogenization: Stir the final suspension for at least 1 hour before dosing.

  • Quality Control: The final formulation should be milky and homogeneous. It should be easily re-suspended with gentle shaking if settling occurs. Always stir continuously while drawing doses. It is best practice to prepare this formulation fresh daily.[9]

Formulation Characterization and In Vivo Considerations

Quality Control Summary

Ensuring the quality of the formulation before administration is paramount for the integrity of any biological study.[15]

Formulation TypeKey QC ChecksAcceptance Criteria
Aqueous Solution Appearance, pH, SterilityClear, particulate-free; pH 6.0-8.0; Pass
Suspension Appearance, Re-suspendabilityUniform, milky appearance; Easily re-suspends upon gentle inversion
In Vitro Stock AppearanceClear, particulate-free
In Vivo Administration Volumes

Dosing volumes must be appropriate for the animal species to avoid adverse events. The following are generally accepted limits.

SpeciesRouteMax Volume
Mouse (~25g) IV (tail vein)5 mL/kg (0.125 mL)
PO (gavage)10 mL/kg (0.25 mL)
IP10 mL/kg (0.25 mL)
SC5 mL/kg (0.125 mL)
Rat (~250g) IV (tail vein)5 mL/kg (1.25 mL)
PO (gavage)10 mL/kg (2.5 mL)
IP10 mL/kg (2.5 mL)
SC5 mL/kg (1.25 mL)

Conclusion

The successful formulation of this compound is readily achievable through a systematic, science-driven approach. By understanding its identity as a weak carboxylic acid, researchers can leverage pH-dependent solubility to create true solutions for parenteral routes or develop robust suspensions for oral administration. The protocols and workflows detailed in this note provide a reliable foundation for preparing high-quality, reproducible formulations, thereby enabling the generation of accurate and dependable data in subsequent biological investigations. Always begin with a thorough pre-formulation assessment, as this initial investment is fundamental to the success of the entire study.

References

  • SEN Pharma. (2024, August 8). Excipients for Enhancing Drug Solubility. Retrieved from [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • Thomas, G. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]

  • Khattab, I., & D'Souza, M. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 393. Retrieved from [Link]

  • ChemBK. (n.d.). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. Retrieved from [Link]

  • Gadol, C. G. (2011). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 30(1), 12-32. Retrieved from [Link]

  • Bio-protocol. (n.d.). Drug formulations for in vivo studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249649, this compound. Retrieved from [Link]

  • Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78280, 4-(4-Methoxyphenyl)butyric acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. Retrieved from [Link]

  • Gadol, C. G., et al. (2011). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 30(1), 12-32. Retrieved from [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4660281, 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759226, 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. Retrieved from [Link]

  • Sane, R., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(3), 778-791. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2). Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Hert, J., et al. (2012). Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. In C. Lamberth & J. Dinges (Eds.), 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Retrieved from [Link]

  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Retrieved from [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Retrieved from [Link]

  • Wagner, C., et al. (2009). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o778. Retrieved from [Link]

  • Boonen, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ChemMedChem, 17(10), e202200060. Retrieved from [Link]

Sources

Application Notes & Protocols: High-Throughput Screening with 4-(4-Methoxyphenoxy)butanoic Acid Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, execution, and analysis of high-throughput screening (HTS) campaigns utilizing chemical libraries based on the 4-(4-methoxyphenoxy)butanoic acid scaffold. This scaffold is of significant interest as it forms the core of various biologically active molecules, including peroxisome proliferator-activated receptor (PPAR) agonists, which are crucial in regulating lipid and energy metabolism.[1][2] This document details the rationale behind library design, provides step-by-step protocols for robust assay development and HTS execution, and outlines a rigorous workflow for hit confirmation and data analysis, ensuring the generation of high-quality, actionable results for downstream drug discovery efforts.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of millions of chemical entities to identify compounds that modulate a specific biomolecular pathway.[3] The success of any HTS campaign is critically dependent on the quality and relevance of the compound library being screened.[4]

The this compound moiety and its derivatives represent a "privileged scaffold" in medicinal chemistry. This structure is a key component of fibrate drugs, which are PPARα agonists used clinically for dyslipidemia.[1] PPARs are nuclear receptors that play pivotal roles in metabolism and inflammation, making them attractive targets for treating metabolic syndrome, type 2 diabetes, and other related disorders.[2][5][6] By creating a focused library around this core structure, we aim to increase the probability of identifying novel modulators of PPARs or other related targets.[7][8]

This application note will guide the user through the entire HTS process, from the strategic design of a this compound-based library to the crucial steps of validating promising hits.

Focused Library Design and Curation

The objective is not simply to create a large library, but a diverse and targeted one. A well-designed library explores the chemical space around the core scaffold to maximize the potential for discovering structure-activity relationships (SAR).[7][9]

2.1. Core Scaffold and Diversification Strategy

The parent compound, this compound, serves as the starting point.[10] Diversity can be introduced at several positions through combinatorial synthesis. For example, derivatives can be synthesized by modifying the methoxy group, substituting the phenyl ring, or altering the butanoic acid chain.[11][12][13]

Table 1: Example Library Diversification Strategy

R-Group PositionPotential ModificationsRationale
R1 (para-position) -OCH3 (parent), -H, -Cl, -F, -CF3, -CH3Modulate electronic properties and steric bulk.
R2 (ortho/meta) -H (parent), -Cl, -F, -CH3, -NO2Explore different binding pocket interactions.
R3 (Butanoic Acid) Esterification, Amidation, Chain homologationAlter solubility, cell permeability, and metabolic stability.

2.2. Computational Filtering and Physicochemical Properties

To enhance the "drug-likeness" of the library, computational filters should be applied. This involves calculating key physicochemical properties for each virtual compound and removing those that fall outside acceptable ranges (e.g., Lipinski's Rule of Five). This proactive step helps to eliminate compounds with poor pharmacokinetic profiles early in the process.[8]

Assay Development and Validation

3.1. Principle of the PPAR Reporter Assay

This assay utilizes a host cell line engineered to express a specific PPAR isoform (e.g., PPARα, PPARγ, or PPARδ). The cells also contain a reporter plasmid where the expression of a reporter gene (e.g., luciferase or β-galactosidase) is controlled by a PPAR-responsive promoter element. When a library compound activates the PPAR, it binds to the receptor, which then translocates to the nucleus and activates the transcription of the reporter gene. The resulting signal (light or color) is proportional to the activity of the compound.

3.2. Protocol: PPARα Luciferase Reporter Assay Development

  • Cell Line and Reagents:

    • HEK293T cells (or other suitable host cell line).

    • Expression plasmid for human PPARα.

    • Reporter plasmid containing a PPAR response element upstream of a luciferase gene.

    • Transfection reagent.

    • DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

    • Luciferase assay substrate (e.g., luciferin).

    • Positive control agonist (e.g., Fenofibrate).

    • Negative control (vehicle, typically DMSO).

  • Transfection and Plating:

    • Co-transfect HEK293T cells with the PPARα expression plasmid and the luciferase reporter plasmid.

    • After 24 hours, harvest the cells and plate them in 384-well, white, solid-bottom assay plates at a density of 10,000 cells/well in 40 µL of assay medium.

    • Incubate the plates for 4-6 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of the positive control (Fenofibrate) and the library compounds in DMSO.

    • Using an automated liquid handler, add 100 nL of compound solution to the assay plates.[3] The final DMSO concentration should be ≤ 0.5%.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add 20 µL of luciferase assay reagent to each well.

    • Incubate for 10 minutes in the dark.

    • Read the luminescence signal using a plate reader.

3.3. Assay Validation and Quality Control

  • Z'-factor: This parameter measures the statistical effect size and the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is desirable.

  • Coefficient of Variation (%CV): A measure of the variability of the data. The %CV for both positive and negative controls should ideally be below 15%.

Table 2: Assay Validation Acceptance Criteria

ParameterAcceptance CriterionRationale
Z'-factor ≥ 0.5Ensures a sufficient window to distinguish hits from noise.
S/B Ratio ≥ 5Provides a clear dynamic range for hit identification.
%CV < 15%Indicates good reproducibility of the assay.

High-Throughput Screening Workflow

The HTS workflow involves screening the entire compound library against the validated assay.[18] Automation is essential for handling the large number of plates and ensuring consistency.[3]

4.1. Primary Screen

The primary screen is typically performed at a single concentration (e.g., 10 µM) to identify initial "hits." The goal is to cast a wide net and identify any compound with potential activity.

Diagram 1: HTS Workflow

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Lib Compound Library (384-well plates) Add Compound Addition (Automated Liquid Handling) Lib->Add Transfer Assay Assay-Ready Plates (Cells + Reagents) Assay->Add Incubate Incubation (18-24 hours) Add->Incubate Read Plate Reading (Luminescence) Incubate->Read QC Data QC & Normalization Read->QC HitPick Hit Selection (Z-score > 3) QC->HitPick

Caption: Automated workflow for a primary high-throughput screen.

4.2. Data Analysis and Hit Selection

Raw data from the plate reader must be processed and normalized to account for plate-to-plate variability.[19][20] A common method is to calculate the Z-score for each compound, which indicates how many standard deviations a compound's signal is from the mean of the plate.

  • Formula for Z-score: Z = (x - μ) / σ

    • x = Raw signal of the test well

    • μ = Mean signal of all sample wells on the plate

    • σ = Standard deviation of all sample wells on the plate

A Z-score threshold (e.g., Z > 3) is typically used to define a primary hit.[21]

Hit Confirmation and Validation

Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[22][23][24] This is a multi-step process often referred to as a "hit-to-lead" funnel.

5.1. Protocol: Hit Confirmation Cascade

  • Re-testing: Primary hits are re-tested in the primary assay to confirm their activity and rule out experimental error.

  • Dose-Response Curves: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (EC50) and efficacy.

  • Orthogonal Assays: It is crucial to confirm hits in a secondary, orthogonal assay that measures the same biological endpoint through a different technological principle.[23][25] For a PPAR agonist, this could be a biophysical assay like Homogeneous Time-Resolved Fluorescence (HTRF) that directly measures compound binding to the PPAR protein.[26] This helps to eliminate compounds that interfere with the primary assay technology (e.g., luciferase inhibitors).

  • Counter-Screens: Counter-screens are used to assess the selectivity of the hits.[25] For example, hits identified as PPARα agonists should be tested against PPARγ and PPARδ to determine their subtype selectivity.

  • PAINS Filtering: Hits should be checked against known Pan-Assay Interference Compounds (PAINS) databases. PAINS are compounds that often show activity in multiple assays through non-specific mechanisms and are generally undesirable.[22]

Diagram 2: Hit Validation Funnel

Hit_Validation PrimaryHits Primary Hits (e.g., 1000 compounds) ConfirmedHits Confirmed Hits (Dose-Response, EC50) (e.g., 200 compounds) PrimaryHits->ConfirmedHits Re-test & Potency OrthogonalHits Orthogonal Assay Hits (e.g., HTRF Binding) (e.g., 100 compounds) ConfirmedHits->OrthogonalHits Mechanism Confirmation ValidatedHits Validated Hits (Selectivity & PAINS Filtered) (e.g., 20 compounds) OrthogonalHits->ValidatedHits Selectivity & Triage

Caption: A typical funnel for validating and triaging HTS hits.

Conclusion

Screening a focused library based on the this compound scaffold provides a rational approach to discovering novel modulators of PPARs and other therapeutically relevant targets. By following the detailed protocols for assay development, HTS execution, and a stringent hit validation cascade, researchers can increase the likelihood of identifying high-quality lead compounds for further optimization in drug discovery programs. The key to success lies in the meticulous planning and execution of each step, from library design to the final validation of promising hits.

References

  • Designing Focused Chemical Libraries for High-throughput Screening in Pharmaceutical Research. (n.d.). Ash Ermish.
  • HTS data analysis workflow. (n.d.). ResearchGate. Retrieved from [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved from [Link]

  • SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. (2020, June 19). KNIME. Retrieved from [Link]

  • HTS Data Analysis. (n.d.). chem IT Services. Retrieved from [Link]

  • High-throughput screening. (n.d.). Wikipedia. Retrieved from [Link]

  • The Design and Application of Target-Focused Compound Libraries. (n.d.). PMC - NIH. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]

  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2016, October 27). Briefings in Bioinformatics | Oxford Academic. Retrieved from [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Retrieved from [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). Semantic Scholar. Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]

  • What is High-Throughput Screening (HTS)? (2024, September 12). LabKey. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (n.d.). NIH. Retrieved from [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. (n.d.). SPIE Digital Library. Retrieved from [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Design of chemical libraries for screening. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH. Retrieved from [Link]

  • Design and Diversity Analysis of Chemical Libraries in Drug Discovery. (n.d.). ChemRxiv. Retrieved from [Link]

  • 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. (n.d.). PubChem. Retrieved from [Link]

  • 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. (n.d.). PubChem. Retrieved from [Link]

  • PPAR agonist. (n.d.). Wikipedia. Retrieved from [Link]

  • An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (2017, March 7). Oncotarget. Retrieved from [Link]

  • 4-(3-Methoxyphenoxy)butyric acid. (n.d.). PMC - NIH. Retrieved from [Link]

  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present). (n.d.). PubMed. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-(4-Methoxyphenoxy)butanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the precise and accurate quantification of 4-(4-Methoxyphenoxy)butanoic acid in biological samples such as plasma and serum. The methodologies detailed herein are grounded in established principles of bioanalytical chemistry and are designed to meet the rigorous standards of drug development and clinical research. This guide offers detailed protocols for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The rationale behind each step is thoroughly explained to ensure methodological robustness and data integrity, in alignment with regulatory expectations such as those outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3]

Introduction: The Analytical Imperative

This compound is an organic compound with a chemical structure that includes a carboxylic acid moiety and a methoxyphenoxy group.[4] Its physicochemical properties, such as its molecular weight of approximately 210.23 g/mol and its acidic nature, are critical determinants in the selection and optimization of analytical methodologies.[4] Accurate quantification of this and similar small molecules in complex biological matrices is fundamental to pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The inherent complexity of biological samples, which contain a multitude of endogenous components like proteins, lipids, and salts, necessitates highly selective and sensitive analytical methods to ensure reliable results.[5]

This application note details a robust workflow for the quantification of this compound, emphasizing the principles of selectivity, accuracy, precision, and sensitivity.

Foundational Principles of Bioanalytical Method Validation

Any analytical method intended for regulatory submission must be validated to ensure its reliability.[6][7] The protocols described below are designed with validation in mind, adhering to the core tenets outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of individual measurements.

  • Recovery: The efficiency of the extraction process.

  • Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions.[6]

Recommended Analytical Workflow: A Synopsis

The recommended workflow for the quantification of this compound involves sample preparation using Solid-Phase Extraction (SPE) followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is favored for its high sensitivity, selectivity, and amenability to high-throughput analysis.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis Sample_Collection Biological Sample (Plasma/Serum) Pre-treatment Sample Pre-treatment (Acidification) Sample_Collection->Pre-treatment SPE Solid-Phase Extraction (SPE) Pre-treatment->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Data Acquisition SPE_Protocol Start Start Condition Conditioning 1. Methanol 2. Equilibration Buffer Start->Condition Load Sample Loading Load pre-treated sample Condition->Load Wash Washing 1. Weak organic wash 2. Aqueous wash Load->Wash Elute Elution Elute with a strong organic solvent Wash->Elute End Proceed to Evaporation Elute->End

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

Detailed Steps:

  • Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) sequentially with 1 mL of methanol followed by 1 mL of 1% formic acid in water. This step activates the sorbent and creates a conducive environment for analyte retention. [8]2. Loading: Load the pre-treated (acidified) plasma/serum sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge to remove endogenous interferences. A two-step wash is often effective:

    • First, wash with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar impurities.

    • Second, wash with 1 mL of water to remove salts.

  • Elution: Elute the analyte from the SPE cartridge using a strong organic solvent. Methanol or acetonitrile (e.g., 1 mL) is typically effective. For acidic compounds, adding a small amount of a basic modifier (e.g., 2% ammonium hydroxide in methanol) to the elution solvent can improve recovery by ensuring the analyte is in its ionized state.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. This step concentrates the analyte and ensures compatibility with the chromatographic system.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry offers unparalleled sensitivity and selectivity for the quantification of small molecules in complex matrices. [9][10] Instrumentation:

  • HPLC System: A UHPLC system capable of delivering stable gradients at high pressures is recommended for fast and efficient separations.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode. [9] Proposed LC-MS/MS Parameters:

ParameterRecommended ConditionRationale
LC Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote analyte protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B, then re-equilibrateA gradient elution is necessary to separate the analyte from matrix components.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLA small injection volume is sufficient with a sensitive mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), PositiveThe methoxy group and potential for protonation of the ether oxygen make positive ion mode a good starting point. Negative ion mode should also be evaluated for the carboxylic acid group.
MS/MS Transition To be determined empiricallyThe precursor ion will be [M+H]+. Product ions will result from fragmentation of the parent molecule.

Method Development for MS/MS:

  • Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion ([M+H]+ or [M-H]-).

  • Fragmentation: Perform a product ion scan to identify the most abundant and stable fragment ions.

  • MRM Optimization: Optimize the collision energy for the selected precursor-product ion transitions to maximize signal intensity.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using a set of standards of known concentrations prepared in the same biological matrix as the samples. An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for variability in sample preparation and instrument response. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolation from this curve.

Conclusion

The analytical workflow presented in this application note, centered around Solid-Phase Extraction and LC-MS/MS, provides a robust and reliable framework for the quantification of this compound in biological samples. Adherence to the principles of bioanalytical method validation is paramount to ensure the generation of high-quality, reproducible data suitable for regulatory submissions in the context of drug development and clinical research. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers to develop and validate a specific method for this analyte in their laboratories.

References

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.
  • Creative Proteomics. (n.d.). Serum/Plasma Sample Collection and Preparation in Metabolomics.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • O'Dell, K., et al. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central.
  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • Thermo Fisher Scientific. (n.d.). Solid Phase Extraction Guide.
  • Waters Corporation. (2010). LC-MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT.
  • Kubota, K., et al. (2014). Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. Analytical Sciences, 30(1), 25-34.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-(4-Methoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Methoxyphenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered during experimental work with this compound. Our approach is rooted in fundamental physicochemical principles and backed by established methodologies to ensure the integrity and success of your research.

Understanding the Molecule: Key Physicochemical Properties

This compound is a carboxylic acid derivative. Its structure, featuring a moderately lipophilic phenoxy-butanoic acid backbone and a methoxy group, presents a classic case of pH-dependent aqueous solubility. The carboxylic acid moiety is the primary handle for manipulating its solubility in aqueous media.

PropertyEstimated/Predicted ValueImplication for Solubility
Molecular Weight 210.23 g/mol [1]Moderate molecular weight, less of a factor in solubility compared to other properties.
Predicted pKa ~4.6The compound will be predominantly in its poorly soluble, neutral form at pH < 4.6 and in its more soluble, ionized (carboxylate) form at pH > 4.6.
Predicted XlogP 1.7[1]Indicates a degree of lipophilicity, suggesting poor intrinsic water solubility.
General Solubility Expected to be poorly soluble in water, with better solubility in organic solvents.A structurally similar compound, 4-(4-methoxyphenyl)butyric acid, is slightly soluble in methanol and insoluble in chloroform.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: this compound is a weak organic acid with limited intrinsic aqueous solubility in its neutral (protonated) form. At neutral or acidic pH, the carboxylic acid group is largely unionized, leading to poor dissolution in water. For significant aqueous solubility, the pH of the solution must be raised above the compound's pKa (estimated to be around 4.6) to deprotonate the carboxylic acid, forming the much more polar and water-soluble carboxylate salt.

Q2: I've dissolved the compound in an organic solvent, but it precipitates when I add my aqueous buffer. What is happening?

A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution (the "anti-solvent") where it is insoluble. The rapid change in solvent polarity causes the compound to precipitate. This is particularly common if the pH of your aqueous buffer is below the pKa of the compound, where the less soluble neutral form predominates.

Q3: Can I heat the solution to improve solubility?

A3: Gently heating the solution can increase the rate of dissolution and the amount of compound that dissolves. However, be cautious. For many carboxylic acids, solubility increases with temperature.[4] But, upon cooling, the compound may precipitate out if the solution is supersaturated at the lower temperature. Also, prolonged heating can potentially lead to degradation of the compound. This approach is often used for recrystallization but may not be suitable for preparing stable stock solutions for experiments.

Q4: Are there alternative solvents I can use?

A4: Yes. For non-aqueous experiments, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often good choices for initial solubilization. For applications requiring dilution into aqueous media, it is crucial to use a water-miscible organic solvent such as ethanol, methanol, or DMSO to prepare a concentrated stock solution.[5][6] However, always consider the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Troubleshooting Guides

Issue 1: Difficulty Preparing an Aqueous Stock Solution

Symptoms:

  • The solid compound does not dissolve in aqueous buffer.

  • A cloudy suspension forms instead of a clear solution.

Root Cause Analysis: The pH of the aqueous medium is likely below the pKa of this compound, leading to the predominance of the poorly soluble neutral form.

Solutions:

1. pH Adjustment (Primary Recommendation)

  • Principle: By increasing the pH of the solution to at least 1.5-2 units above the pKa (i.e., pH > 6.1-6.6), you can ensure that the carboxylic acid is fully deprotonated to its more soluble carboxylate form.

  • Protocol:

    • Weigh the desired amount of this compound.

    • Add a small amount of the intended aqueous buffer (e.g., PBS, TRIS).

    • While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise until the solid dissolves completely.

    • Measure the final pH of the solution.

    • Adjust the pH to your target experimental pH if necessary, ensuring it remains in a range where the compound is soluble.

    • Bring the solution to the final desired volume with your aqueous buffer.

2. Use of Co-solvents

  • Principle: A water-miscible organic solvent can be used to first dissolve the compound, which can then be diluted into the aqueous buffer. This is a common strategy, but care must be taken to avoid precipitation upon dilution.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in a water-miscible solvent like DMSO or ethanol.

    • Slowly add the stock solution to your vigorously stirring aqueous buffer.

    • Monitor for any signs of precipitation. If precipitation occurs, you may need to decrease the final concentration or increase the percentage of co-solvent.

    • Crucial Note: Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., cell culture, enzyme assay).

Issue 2: Compound Crystallizes or Precipitates Over Time

Symptoms:

  • A previously clear solution becomes cloudy or forms crystals upon storage.

Root Cause Analysis: This can be due to several factors:

  • Polymorphism: The compound may have initially dissolved in a metastable polymorphic form, which then converts to a less soluble, more stable form over time.[7][8][9][10][11]

  • Temperature Fluctuations: If the solution was prepared at an elevated temperature and stored at a lower temperature, it may be supersaturated.

  • pH Shift: Absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered alkaline solutions, causing the protonation and precipitation of the carboxylic acid.

Solutions:

1. Control of pH:

  • Ensure your solutions are adequately buffered at a pH where the compound remains in its ionized, soluble form.

2. Avoid Supersaturation:

  • Prepare solutions at the temperature at which they will be stored and used. If heating is necessary for dissolution, allow the solution to cool to room temperature and filter out any precipitate before use.

3. Consider Formulation Aids:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[12][13][14] This can be a valuable technique for creating stable aqueous formulations without relying solely on pH adjustment.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility vs. pH

This protocol allows you to experimentally determine the solubility profile of this compound.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • A reliable analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Shaking incubator or orbital shaker.

  • 0.22 µm syringe filters.

Procedure:

  • Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure a saturated solution.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using your validated analytical method.

  • Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer.

Protocol 2: HPLC Method for Quantification

This is a general reverse-phase HPLC method suitable for the analysis of phenoxyalkanoic acids.[15][16] Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to ensure the analyte is protonated).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: Start with a lower percentage of mobile phase B and gradually increase it to elute the compound. A typical starting point could be 60% A / 40% B, moving to 10% A / 90% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (aromatic compounds typically absorb around 254 nm or 280 nm).[17]

  • Standard Curve: Prepare a series of known concentrations of this compound in the mobile phase to create a standard curve for quantification.

Visualizing Experimental Workflows

DOT Script for General Solubility Troubleshooting

G start Start: Need to dissolve This compound solvent_choice Aqueous or Organic Solvent? start->solvent_choice aqueous Aqueous System solvent_choice->aqueous Aqueous organic Organic System solvent_choice->organic Organic check_ph Is pH > pKa (~4.6)? aqueous->check_ph organic_solvent Select a polar aprotic solvent (e.g., DMSO, Ethanol) organic->organic_solvent ph_ok Yes check_ph->ph_ok Yes ph_low No check_ph->ph_low No dissolved_aq Compound Dissolves ph_ok->dissolved_aq adjust_ph Adjust pH with dilute base (e.g., 0.1M NaOH) to > 6.5 ph_low->adjust_ph adjust_ph->dissolved_aq dissolved_org Compound Dissolves organic_solvent->dissolved_org precipitation Precipitation upon dilution in aqueous buffer? dissolved_org->precipitation precip_yes Yes precipitation->precip_yes Yes precip_no No precipitation->precip_no No troubleshoot_precip Troubleshoot: - Decrease final concentration - Use slower addition - Increase co-solvent % precip_yes->troubleshoot_precip final_solution Stable Final Solution precip_no->final_solution troubleshoot_precip->final_solution

Caption: A flowchart for troubleshooting the solubility of this compound.

References

  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides.
  • LabSolutions. (n.d.). 4-(4-Methoxyphenyl)butyric Acid.
  • Fisher Scientific. (n.d.). 4-(4-Methoxyphenyl)butyric acid, 98%.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18760–18776.
  • Naczk, M., & Shahidi, F. (2004). A rapid hplc method for determination of major phenolic acids in plant material. Polish Journal of Food and Nutrition Sciences, 13(SI 1), 51-55.
  • Giron, D. (1998).
  • Naczk, M., & Shahidi, F. (2004). A rapid HPLC method for determination of major phenolic acids in plant material.
  • Liptak, M. D., & Shields, G. C. (2001). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 105(33), 7959–7967.
  • Cheméo. (n.d.). Chemical Properties of 4-(4-Methoxyphenyl)butyric acid (CAS 4521-28-2).
  • Liptak, M. D., & Shields, G. C. (2001). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes.
  • Liptak, M. D., & Shields, G. C. (2001). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. Journal of the American Chemical Society, 123(30), 7314–7319.
  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
  • Katchis, R. A., Whitlock, L. R., & Johnson, B. J. (2006). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Atmospheric Environment, 40(33), 6345-6357.
  • Özen, A. S., & Doruker, P. (2018). Using atomic charges to describe the pKa of carboxylic acids. ChemRxiv.
  • Khare, T., & Sahu, D. (2014). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical Analysis, 4(5), 305–314.
  • Kass, M., & Parviz, F. (2016). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory.
  • Saraji, M., & Farajzadeh, M. A. (2018). Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution. Molecules, 23(8), 1869.
  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles.
  • PubChemLite. (n.d.). This compound (C11H14O4).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)butyric acid. PubChem Compound Database. Retrieved from [Link].

  • Lu, J., Rohani, S., & Li, T. (2011). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.
  • BenchChem. (n.d.). Technical Support Center: Phenoxyacetic Acid Solubility in Organic Solvents.
  • Kiseleva, M. G., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6296.
  • NIST. (n.d.). 4-(4-Methoxyphenyl)butyric acid. NIST Chemistry WebBook. Retrieved from [Link].

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 9-10.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Hitachi High-Tech. (n.d.). Analysis of Organic Acids using UV Detection.
  • Lorena, C. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher.
  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 908-922.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Kuentz, M. (2020).
  • PubChemLite. (n.d.). 4-(4-methoxyphenyl)butyric acid (C11H14O3).
  • Simson Pharma Limited. (n.d.). 4-(4-methoxyphenyl)butanoic acid.
  • ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
  • Felis, E., et al. (2020). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research, 27(2), 1239-1262.
  • ChemicalBook. (n.d.). 4-(4-ForMyl-3-Methoxyphenoxy)butanoic Acid.
  • Google Patents. (n.d.). US4035416A - Process for making phenoxyalkanoic acids.
  • Guha, R. (2010).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?.

Sources

Technical Support Center: Derivatization of 4-(4-Methoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the derivatization of 4-(4-methoxyphenoxy)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.

Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems you may encounter during the derivatization of this compound, focusing on the root causes and providing actionable solutions.

Issue 1: Low Yield of Desired Ester or Amide Product

Question: I am attempting to form an ester or an amide from this compound, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in esterification or amidation reactions are a common challenge. The primary reasons often revolve around incomplete activation of the carboxylic acid, unfavorable reaction equilibrium, or degradation of starting materials or products.

Probable Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group, making direct reaction with alcohols or amines difficult.[1] Activation is crucial.

    • Solution 1: For Esterification (Fischer Esterification): When reacting with an alcohol under acidic conditions (e.g., H₂SO₄, HCl), ensure a strong acid catalyst is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] Using a large excess of the alcohol can also shift the equilibrium towards the product.[2]

    • Solution 2: For Amidation: Direct reaction with amines is often inefficient as the amine will deprotonate the carboxylic acid to form an unreactive carboxylate salt.[1][3] Use a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.[1][4] Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can further improve efficiency and reduce side reactions.[5]

    • Solution 3: Conversion to Acyl Chloride: A highly effective method is to first convert the carboxylic acid to the more reactive 4-(4-methoxyphenoxy)butanoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] This acyl chloride can then be reacted with the desired alcohol or amine.

  • Unfavorable Equilibrium: Esterification and amidation reactions are often reversible.[2]

    • Solution: To drive the reaction to completion, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of one of the reagents (typically the alcohol in esterification).[5][8]

  • Moisture Contamination: Water can hydrolyze activated intermediates and consume derivatization reagents.[9]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are particularly moisture-sensitive.

ParameterRecommendation for EsterificationRecommendation for Amidation
Activation Strong acid catalyst (H₂SO₄, TsOH)Coupling agents (EDC, DCC) with additives (NHS, HOBt) or conversion to acyl chloride
Reagent Stoichiometry Large excess of alcohol (can be used as solvent)Near equimolar amounts of amine and activated acid
Water Removal Dean-Stark trap or molecular sievesNot typically required with coupling agents if anhydrous conditions are maintained
Temperature Often requires heating (reflux)Can often be performed at room temperature after acid activation

Experimental Protocol: Conversion to 4-(4-Methoxyphenoxy)butanoyl Chloride

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound.

  • Add an anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Slowly add a molar excess (e.g., 2-3 equivalents) of thionyl chloride (SOCl₂) or oxalyl chloride to the flask.

  • If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.

  • Stir the reaction mixture at room temperature or gently heat to 40-50°C until the evolution of gas (SO₂ and HCl, or CO, CO₂ and HCl) ceases.

  • Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude 4-(4-methoxyphenoxy)butanoyl chloride, which can often be used in the next step without further purification.

Issue 2: Cleavage of the Methoxy-Aryl Ether Bond

Question: During my derivatization reaction, which is run under acidic conditions, I am observing the formation of 4-hydroxyphenol as a byproduct. What is causing this and how can I prevent it?

Answer:

The presence of 4-hydroxyphenol indicates the cleavage of the ether bond in your molecule. This is a known side reaction for aryl ethers under strong acidic conditions, especially in the presence of nucleophiles.[10][11]

Reaction Mechanism:

The ether oxygen is protonated by the strong acid, making it a good leaving group. A nucleophile present in the reaction mixture (e.g., a halide ion from HCl or HBr) can then attack the carbon atom of the C-O bond in an Sₙ2 or Sₙ1-type mechanism, leading to bond cleavage.[12][13]

EtherCleavage substrate This compound derivative protonated_ether Protonated Ether Intermediate substrate->protonated_ether Protonation acid Strong Acid (H⁺) products Cleavage Products: 4-Hydroxyphenol derivative + Alkyl Halide protonated_ether->products Nucleophilic Attack nucleophile Nucleophile (e.g., Br⁻, I⁻)

Solutions to Minimize Ether Cleavage:

  • Avoid Strong Protic Acids with Nucleophilic Anions: When performing acid-catalyzed esterification, try to avoid acids like HBr and HI. While HCl is less reactive, it can still cause cleavage under harsh conditions.[13] Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are often better choices as their conjugate bases are less nucleophilic.[12]

  • Use Milder Activation Methods: Instead of relying on harsh acidic conditions, use coupling agents like EDC or DCC for amide and ester formation. These reactions are typically run under neutral or slightly basic conditions, which will not promote ether cleavage.[4]

  • Convert to Acyl Chloride: As mentioned previously, converting the carboxylic acid to an acyl chloride allows for subsequent reactions with alcohols or amines under much milder, often basic (e.g., with pyridine or triethylamine as a base) conditions that do not threaten the ether linkage.[6]

  • Control Reaction Temperature and Time: If acidic conditions are unavoidable, keep the reaction temperature as low as possible and monitor the reaction closely to avoid prolonged reaction times once the desired product has formed.

Issue 3: Intramolecular Cyclization (Lactonization)

Question: I am seeing an unexpected byproduct with a mass corresponding to the loss of water from my starting material. Could this be a cyclized product?

Answer:

Yes, it is highly probable that you are observing intramolecular cyclization to form a lactone (a cyclic ester). This compound has a four-carbon chain separating the carboxylic acid and the ether oxygen, which can make it susceptible to cyclization under certain conditions, although this is more common for hydroxy acids. A more likely intramolecular reaction is the formation of a cyclic anhydride under dehydrating conditions.

However, a related intramolecular reaction to be aware of, especially if the aromatic ring were activated, is intramolecular Friedel-Crafts acylation, leading to a cyclized ketone.

Conditions Favoring Intramolecular Friedel-Crafts Acylation:

  • Strong Lewis or Protic Acids: Reagents like polyphosphoric acid (PPA), Eaton's reagent, or even strong acids used for activation can promote this reaction.

  • High Temperatures: Heating the reaction can provide the activation energy needed for cyclization.

FriedelCrafts node1 {4-(4-Methoxyphenoxy)butanoyl chloride | (Activated Acid)} node2 {Intramolecular Electrophilic Attack} node1->node2 Lewis/Protic Acid node3 {Cyclized Ketone Product} node2->node3 Aromatization node4 {Strong Acid Catalyst}

Prevention Strategies:

  • Use Non-Acidic Activation Methods: Employ coupling reagents (EDC, DCC) which do not promote Friedel-Crafts reactions.

  • Control Temperature: Keep reaction temperatures low.

  • Two-Step Procedure: Activate the carboxylic acid (e.g., form the acyl chloride) at a low temperature, then add the nucleophile (alcohol or amine) in a separate step. This ensures the activated species is consumed by the desired intermolecular reaction before it has a chance to cyclize.

Frequently Asked Questions (FAQs)

Q1: What is the best general method to derivatize this compound for GC-MS analysis?

For GC-MS analysis, the goal is to create a more volatile and thermally stable derivative.[14] Silylation is an excellent and common method. This involves reacting the carboxylic acid with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[9][15] This will convert the polar carboxylic acid group into a non-polar trimethylsilyl (TMS) ester. The reaction is typically fast and clean.

Q2: Can I use diazomethane for esterification?

While diazomethane is a very effective reagent for converting carboxylic acids to methyl esters, it is also highly toxic and explosive, requiring special handling procedures. For most applications, safer alternatives like Fischer esterification with methanol and an acid catalyst, or conversion to the acyl chloride followed by reaction with methanol, are preferred.

Q3: When forming an amide, my amine has other nucleophilic groups (e.g., a hydroxyl group). How can I achieve selective amidation?

Selective amidation in the presence of other nucleophiles like alcohols can be challenging. Amines are generally more nucleophilic than alcohols, so controlling the stoichiometry and reaction conditions can favor amide formation.

  • Control Stoichiometry: Use just one equivalent of the activated carboxylic acid.

  • Low Temperature: Run the reaction at a low temperature (e.g., 0°C) to increase selectivity, as the more nucleophilic amine will react faster.

  • Protecting Groups: For complete selectivity, the most robust solution is to protect the hydroxyl group (e.g., as a silyl ether or benzyl ether) before performing the amidation, and then deprotect it afterward.

Q4: How do I purify my final derivatized product?

The purification method will depend on the properties of your product.

  • Extraction: A standard aqueous workup is often the first step. If you've formed a neutral ester or amide, you can wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid, followed by a wash with dilute acid to remove basic impurities (like excess amine), and finally with brine.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.

  • Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is a versatile purification technique. The polarity of the eluent can be tuned to effectively separate your product from byproducts and starting materials.

References

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Amidation and esterification of carboxylic acids and (B) comparison.... Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]

  • Course Hero. (n.d.). 17 acid carboxylic acid esterification, amidation, amide hydrolysis.pages. Retrieved from [Link]

  • NIH. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • NIH. (n.d.). 4-(3-Methoxyphenoxy)butyric acid. Retrieved from [Link]

  • YouTube. (2018, December 31). ether cleavage with strong acids. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Quora. (2018, August 10). What are the esterification reactions, equation, and products of butanoic acid? Retrieved from [Link]

  • UCL Discovery. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
  • NIH. (n.d.). Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions for 4-(4-Methoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the optimization of reaction conditions for 4-(4-Methoxyphenoxy)butanoic acid coupling. This resource is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows.[1] Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry.[2][3] However, its successful execution, particularly with specific substrates, often requires careful optimization.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of coupling reactions, ensuring high yields, purity, and reproducibility in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common challenges encountered during the amide coupling of this compound in a direct question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield, or I'm only recovering my starting materials. What are the potential causes and how can I fix this?

  • Answer: This is a frequent challenge that can be traced back to several factors. A systematic approach is crucial for diagnosis.

    • Reagent Inactivity & Moisture:

      • Causality: Many coupling reagents, especially carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and uronium salts like HATU, are highly sensitive to moisture.[4] Water will hydrolyze the activated carboxylic acid intermediate back to the starting material faster than the desired amine can react, effectively killing the reaction.

      • Solution:

        • Ensure all coupling reagents are fresh and have been stored under desiccated conditions, preferably at -20°C.[5]

        • Always allow reagent bottles to warm to room temperature before opening to prevent atmospheric moisture from condensing inside.[5]

        • Use anhydrous solvents (e.g., DMF, DCM) and perform the reaction under an inert atmosphere (Nitrogen or Argon) to strictly exclude water.[4]

    • Ineffective Carboxylic Acid Activation:

      • Causality: The core of the reaction is the conversion of the carboxylic acid into a highly reactive intermediate (an active ester).[3] If this activation step is inefficient, the coupling will not proceed. This can happen if the chosen reagent is not potent enough for your specific amine (e.g., a sterically hindered or electron-poor amine).

      • Solution:

        • For challenging couplings, switch to a more powerful reagent. While EDC/HOBt is a good starting point, uronium (HATU) or phosphonium (PyBOP) reagents are significantly more reactive and efficient.[6] HATU, in particular, reacts faster and can lead to less epimerization if chiral centers are present.[6]

        • Implement a "pre-activation" step. Mix the this compound, coupling reagent, and a non-nucleophilic base (like DIPEA) in your anhydrous solvent and stir for 5-15 minutes at 0°C or room temperature before adding the amine.[4][7] This ensures the active ester is fully formed and prevents the coupling reagent from reacting with your amine in side reactions.[7]

    • Incorrect Stoichiometry or pH:

      • Causality: The molar ratios of the reactants are critical. An excess of one component can lead to side reactions, while an insufficient amount of the coupling agent will result in an incomplete reaction. For carbodiimide reactions, the pH is also crucial; activation is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the amine is best at a pH of 7-8.[8]

      • Solution:

        • A good starting point for stoichiometry is Acid:Amine:Coupling Reagent at a 1:1.1:1.1 ratio.[4] A slight excess of the amine and coupling reagent helps drive the reaction to completion.

        • For EDC/NHS couplings, consider a two-step pH adjustment. Perform the initial activation in a buffer like MES at pH 6.0, then raise the pH to 7.2-7.5 with a buffer like PBS just before adding your amine.[8]

Troubleshooting Workflow for Low Yield

G start Low or No Yield reagent_check Check Reagent Quality (Fresh? Dry?) start->reagent_check Start Here conditions_check Review Reaction Conditions (Anhydrous? Inert Atmosphere?) reagent_check->conditions_check Reagents OK? reagent_sol Solution: Use fresh, anhydrous reagents. Store properly. reagent_check->reagent_sol No protocol_check Analyze Protocol (Stoichiometry? Pre-activation?) conditions_check->protocol_check Conditions OK? conditions_sol Solution: Use anhydrous solvents. Run under N2 or Ar. conditions_check->conditions_sol No protocol_sol_1 Solution 1: Adjust stoichiometry (e.g., 1:1.1:1.1 Acid:Amine:Reagent) protocol_check->protocol_sol_1 Issues Found protocol_sol_2 Solution 2: Implement pre-activation step. protocol_sol_1->protocol_sol_2 protocol_sol_3 Solution 3: Switch to a more potent coupling reagent (e.g., HATU). protocol_sol_2->protocol_sol_3

Caption: A decision tree for troubleshooting low product yield.

Issue 2: Significant Side Product Formation

  • Question: My reaction works, but I see multiple spots on my TLC plate and purification is a nightmare. What are these side products and how can I prevent them?

  • Answer: Side product formation is often a direct consequence of the chosen reagents and conditions.

    • N-Acylurea Formation (with Carbodiimides):

      • Causality: The O-acylisourea intermediate formed during carbodiimide (EDC, DCC) activation is highly reactive. If it doesn't react with the amine, it can rearrange to a stable, unreactive N-acylurea byproduct.[9] This is more common at higher temperatures.

      • Solution:

        • Add a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS). These additives react with the O-acylisourea to form an active ester that is more stable and less prone to rearrangement, but still highly reactive towards the amine.[6][9]

        • Maintain a low reaction temperature (start at 0°C) during the activation step.[9]

    • Guanidinylation of the Amine (with Uronium Reagents):

      • Causality: Uronium/aminium reagents like HBTU and HATU can react directly with the primary or secondary amine starting material. This forms a guanidinium byproduct on your amine, which terminates the reaction chain as it's no longer nucleophilic.[10] This is especially problematic if the carboxylic acid activation is slow or if an excess of the uronium reagent is used.[11]

      • Solution:

        • The most effective solution is pre-activation .[7] By allowing the carboxylic acid to fully react with the HATU/HBTU before the amine is introduced, you consume the coupling reagent and prevent it from reacting with the amine.

        • Use phosphonium-based reagents (PyBOP, PyAOP) instead. They do not have the same capacity for this side reaction and generally produce cleaner reactions.

Issue 3: Difficulty in Product Purification

  • Question: I've formed my product, but I'm struggling to remove the coupling agent byproducts. What's the best strategy?

  • Answer: The choice of reagent and workup procedure is key to simplifying purification.

    • Insoluble Byproducts:

      • Causality: Reagents like Dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU) as a byproduct, which is notoriously insoluble in most common organic solvents and can be difficult to remove completely by filtration.[6]

      • Solution:

        • Switch to EDC. The urea byproduct formed from EDC is water-soluble and can be easily removed with a simple aqueous wash during the workup.[6]

        • If you must use DCC, try to precipitate the DCU by concentrating the reaction mixture and adding a solvent in which your product is soluble but DCU is not (e.g., diethyl ether or hexanes), followed by filtration.

    • General Purification Strategy:

      • Aqueous Workup: After quenching the reaction (e.g., with water or saturated NH4Cl), perform a series of aqueous washes. A wash with a mild acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts (like DIPEA). A wash with a mild base (e.g., saturated NaHCO3) will remove unreacted carboxylic acid and acidic additives (like HOBt).

      • Chromatography: Flash column chromatography on silica gel is the most common method for final purification.[2]

      • Recrystallization: If your amide product is a solid, recrystallization can be a highly effective and scalable alternative to chromatography.[12] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, acetonitrile) to find suitable conditions.[12]

Frequently Asked Questions (FAQs)

  • Q1: How do I choose the right coupling reagent for this compound?

    • A1: The choice depends on the reactivity of your amine and your budget.

      • For simple, unhindered primary/secondary amines: EDC with an additive like HOBt or OxymaPure is a cost-effective and reliable choice.

      • For hindered amines, electron-poor amines, or when high efficiency is critical: HATU is one of the most powerful and fastest reagents available.[6]

      • For reactions where guanidinylation is a concern or maximum purity is needed: Phosphonium salts like PyBOP are an excellent, albeit more expensive, alternative.

  • Q2: What is the role of the base (e.g., DIPEA) and which one should I use?

    • A2: A base is required for most modern coupling reactions (HATU, HBTU, PyBOP) for two reasons. First, it deprotonates the carboxylic acid to form the more nucleophilic carboxylate. Second, it neutralizes the acidic byproducts formed during the reaction, driving it to completion.[2] N,N-Diisopropylethylamine (DIPEA) is the most common choice because it is a strong, non-nucleophilic base, meaning it won't compete with your desired amine in the reaction.[9] N-methylmorpholine (NMM) is another slightly weaker option.

  • Q3: Which solvent is best for this reaction?

    • A3: Anhydrous, polar aprotic solvents are ideal. N,N-Dimethylformamide (DMF) is the most common choice due to its excellent solvating power for all components.[13] Dichloromethane (DCM) and acetonitrile are also frequently used. Ensure the solvent is of high purity and is anhydrous.[4]

  • Q4: How critical is temperature control?

    • A4: Temperature control is very important. Many protocols recommend starting the reaction at 0°C (ice bath), especially during the pre-activation step.[13] This helps to control the exothermic activation process and minimize side reactions like N-acylurea formation or racemization.[9] The reaction is then typically allowed to warm to room temperature to proceed to completion.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

ReagentTypeCommon Additive(s)ProsCons
EDC CarbodiimideHOBt, NHS, OxymaPureCost-effective; water-soluble byproduct simplifies workup.[6]Can cause racemization without additives; risk of N-acylurea side product.[9]
DCC CarbodiimideHOBt, DMAPInexpensive and effective.Forms insoluble DCU byproduct, complicating purification.[6] Not suitable for solid-phase synthesis.
HATU Uronium/AminiumNone (HOAt is part of its structure)Very high reactivity and speed; low rates of racemization.[6]More expensive; can cause guanidinylation of amines if not pre-activated.[10]
PyBOP PhosphoniumNone (HOBt is released)High reactivity; clean reactions with no guanidinylation side product.Higher cost; phosphine oxide byproducts can sometimes be tricky to remove.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling

  • Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC•HCl (1.2 eq.) to the solution and stir for 15-30 minutes at 0°C to pre-activate the acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.5 eq.).

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for HATU Coupling

  • Under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) followed by DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 5-10 minutes to pre-activate the acid. A color change to yellow is often observed.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 1-4 hours. HATU reactions are typically much faster than EDC couplings.[4] Monitor progress by TLC or LC-MS.

  • Follow steps 6-10 from the EDC/HOBt protocol for workup and purification.

General Amide Coupling Workflow

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Workup & Purification acid Carboxylic Acid (this compound) active_ester Activated Intermediate (Active Ester) acid->active_ester reagent Coupling Reagent (e.g., HATU, EDC) reagent->active_ester base Base (e.g., DIPEA) base->active_ester amide Desired Amide Product active_ester->amide amine Amine (R-NH2) amine->amide workup Aqueous Wash & Extraction amide->workup purify Chromatography or Recrystallization workup->purify final_product Pure Amide purify->final_product

Caption: The general workflow for a two-step amide coupling reaction.

References

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? (2017). ResearchGate. [Link]

  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • What is the best technique for amide purification? (2020). ResearchGate. [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). Organic & Biomolecular Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). (2021). Molbank. [Link]

  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. (2002). Ukrainica Bioorganica Acta. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. (2015). Chemistry Letters. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]

  • Help with NHS/EDC coupling protocol to attach antibodies to glass. (2022). Reddit. [Link]

  • The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Technical Support Center: Stability Testing of 4-(4-Methoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the stability testing of 4-(4-Methoxyphenoxy)butanoic acid. It is designed to provide both foundational knowledge and practical troubleshooting advice to navigate the complexities of stability studies, ensuring the generation of robust and reliable data in line with regulatory expectations.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common high-level questions regarding the stability of this compound.

Q1: What is the primary goal of stability testing for a compound like this compound?

A1: The fundamental purpose of stability testing is to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] For this compound, this process is critical for several reasons:

  • Establish a Re-test Period: To determine the timeframe during which the material is expected to remain within its quality specifications under defined storage conditions.

  • Identify Degradation Products: To understand the potential impurities that may arise during storage and manufacturing.

  • Elucidate Degradation Pathways: To map the chemical transformations the molecule undergoes when stressed, which informs formulation development and handling procedures.[4][5]

  • Develop Stability-Indicating Methods: Forced degradation studies are essential for developing and validating analytical methods (typically HPLC) that can accurately separate and quantify the active ingredient from its degradation products.[5]

Q2: What are the key structural features of this compound that are most susceptible to degradation?

A2: The stability profile of this compound is dictated by its functional groups. Understanding these is key to predicting its behavior.

  • Aryl Ether Linkage: The bond between the butanoic acid chain and the phenoxy group is a primary site of potential degradation. Ether linkages can be susceptible to cleavage under harsh acidic or basic conditions, a process known as etherolysis.

  • Carboxylic Acid Group: While generally stable, this group governs the molecule's solubility and its chromatographic behavior. Its acidic nature can make it reactive with basic excipients in a formulation.

  • Methoxy Group (-OCH₃): This group can be a target for oxidative degradation. The aromatic ring itself is also susceptible to oxidation, potentially forming phenolic or quinone-like structures under significant oxidative stress.

Q3: What are the most probable degradation pathways for this molecule?

A3: Based on its structure, the two most anticipated degradation pathways are hydrolytic and oxidative.

  • Hydrolytic Cleavage: The most likely degradation pathway is the cleavage of the aryl ether bond. This is often accelerated under strongly acidic or basic conditions. This would result in the formation of 4-methoxyphenol and gamma-butyrolactone (which can subsequently hydrolyze to 4-hydroxybutanoic acid).

  • Oxidative Degradation: In the presence of oxidizing agents, degradation can occur at the methoxy group or the aromatic ring. This can lead to a variety of products, including demethylated derivatives or hydroxylated species.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_main This compound cluster_stress Stress Condition cluster_products Potential Degradation Products mol C₁₁H₁₄O₄ stress Acidic / Basic Hydrolysis mol->stress prod1 4-Methoxyphenol stress->prod1 prod2 Gamma-Butyrolactone / 4-Hydroxybutanoic Acid stress->prod2

Caption: Predicted hydrolytic degradation pathway.

Section 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation (or stress testing) is a mandatory part of stability program development, designed to intentionally degrade the sample to identify likely degradation products and validate the analytical method.[4][6] The goal is typically to achieve 5-20% degradation of the active substance.[7][8]

Summary of Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent / ConditionRecommended Starting PointPotential Degradants to Monitor
Acid Hydrolysis 0.1 M HClHeat at 60°C for 24-48 hours4-methoxyphenol, gamma-butyrolactone
Base Hydrolysis 0.1 M NaOHRoom temperature for 8-24 hours4-methoxyphenol, 4-hydroxybutanoic acid
Oxidation 3% H₂O₂Room temperature for 24 hoursOxidized aromatic species, N-oxides (if applicable)
Thermal Dry Heat80°C for 48-72 hoursIsomers, products of cyclization or decarboxylation
Photolytic ICH Q1B Option 21.2 million lux hours (visible) & 200 watt hours/m² (UV)Photo-oxidation or photo-rearrangement products
Acid Hydrolysis Troubleshooting
  • Q: I am not observing any significant degradation with 0.1 M HCl at 60°C. What should I do?

    • A: The ether linkage may be more stable to acid than anticipated. Troubleshooting Steps:

      • Increase Temperature: Raise the temperature in 10°C increments (e.g., to 70°C or 80°C), while monitoring at intermediate time points (e.g., 12, 24, 48 hours). Per ICH guidelines, stress testing should include the effect of elevated temperatures.[2]

      • Increase Acid Concentration: If temperature escalation is insufficient, cautiously increase the acid concentration to 0.5 M or 1.0 M HCl.[6][7]

      • Extend Duration: If minimal degradation is seen, extend the study duration.

  • Q: My sample degraded almost completely within a few hours. How can I achieve the target 5-20% degradation?

    • A: The degradation is too rapid under the initial conditions. Troubleshooting Steps:

      • Reduce Temperature: Perform the study at a lower temperature (e.g., 40°C or even room temperature) and sample at more frequent, earlier time points (e.g., 2, 4, 8, 12 hours).

      • Decrease Acid Concentration: Reduce the acid concentration to 0.01 M HCl.

Base Hydrolysis Troubleshooting
  • Q: Base hydrolysis seems to be extremely fast, with >50% degradation at room temperature in just a few hours. How do I control this?

    • A: Saponification of the ether linkage can be rapid under basic conditions.[9] Troubleshooting Steps:

      • Lower Temperature: Conduct the experiment at a controlled, refrigerated temperature (e.g., 2-8°C) to slow the reaction rate.

      • Use a Weaker Base or Lower Concentration: Switch to a weaker base like sodium bicarbonate or decrease the NaOH concentration significantly (e.g., to 0.005 M or 0.01 M).

      • Very Short Time Points: Sample at very early time points (e.g., 15 min, 30 min, 1 hr, 2 hr).

Oxidative Stress Troubleshooting
  • Q: I see many small, new peaks after oxidation with 3% H₂O₂, and my mass balance is poor. What is happening?

    • A: Oxidative degradation can be non-specific, creating multiple minor products and potentially some that are not UV-active or do not elute from the HPLC column. Troubleshooting Steps:

      • Reduce Oxidant Concentration: Lower the hydrogen peroxide concentration to 0.3% or 1%.

      • Control the Reaction: Perform the reaction at a lower temperature and for a shorter duration.

      • Use a Different Analytical Column: Some highly polar, oxidized products may not be retained well on a standard C18 column. Consider a column with an embedded polar group or a phenyl-hexyl phase for alternative selectivity.

      • Employ Universal Detection: Use a detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) to check for non-UV-active degradants.

Section 3: Analytical Method Troubleshooting

A robust, stability-indicating analytical method is the foundation of any stability study.[2] High-Performance Liquid Chromatography (HPLC) is the most common technique.

  • Q: My peak for this compound is tailing significantly. How can I improve the peak shape?

    • A: Peak tailing for acidic compounds is often caused by secondary interactions between the ionized carboxylate group and active sites (e.g., residual silanols) on the C18 column packing.

      • Solution: Adjust the pH of the aqueous portion of your mobile phase to be at least 2 pH units below the pKa of the carboxylic acid (typically pKa ~4-5). Using a mobile phase pH of 2.5-3.0 (e.g., with 0.1% formic acid or phosphoric acid) will ensure the molecule is in its neutral, protonated form, leading to better peak shape.

  • Q: I cannot achieve baseline separation between the parent peak and a key degradant. What are my options?

    • A: Co-elution is a common challenge. Troubleshooting Steps:

      • Optimize the Gradient: If using a gradient method, make the gradient shallower around the elution time of the critical pair. A slower change in the organic solvent percentage increases resolution.

      • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity and change peak elution order.

      • Change Column Chemistry: If a C18 column is not providing separation, switch to a different stationary phase. A Phenyl-Hexyl column can offer different selectivity for aromatic compounds, while a Cyano (CN) column can be used for its different polarity.

  • Q: I have an unknown peak in my stressed sample chromatogram. How do I identify it?

    • A: Identifying unknown degradation products is a primary goal of forced degradation.

      • Solution: The definitive technique is Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

        • Determine Molecular Weight: Obtain the mass-to-charge ratio (m/z) of the unknown peak to determine its molecular weight. Compare this to the predicted molecular weights of expected degradants (e.g., 4-methoxyphenol, MW = 124.14 g/mol ).

        • Perform Fragmentation (MS/MS): Isolate the parent ion of the unknown peak and fragment it. The resulting fragmentation pattern provides structural information that can be used to elucidate the structure of the degradant.

Section 4: Experimental Workflows and Protocols

General Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: General workflow for a forced degradation experiment.

Protocol: Development of a Stability-Indicating HPLC-UV Method
  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column Selection: Start with a robust, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Wavelength Selection: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and acquire its UV spectrum using the PDA detector. Select a detection wavelength on the shoulder of a major absorbance peak (e.g., 225 nm or 275 nm) to ensure detection of degradants that may have slightly different chromophores.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Development:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Gradient Program: Start with a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time of the parent compound.

  • Method Optimization:

    • Inject a mixture of stressed samples (e.g., a composite of acid-degraded, base-degraded, and peroxide-degraded samples) that have been quenched and diluted.

    • Adjust the gradient to resolve all observed degradation peaks from the parent peak and from each other. Aim for a resolution (Rs) of >1.5 between all critical pairs.

  • Method Validation (per ICH Q2(R1)): Once the method is optimized, validate it for specificity, linearity, range, accuracy, precision, and robustness to prove it is suitable for its intended purpose. Specificity is demonstrated by showing that the method can resolve the main peak from all potential degradants generated during the forced degradation studies.

References

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Gupta, S. (2015). Ich guideline for stability testing. SlideShare. [Link]

  • International Council for Harmonisation. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Niehaus, F., et al. (1998). Etherolytic cleavage of 4-(2,4-dichlorophenoxy)butyric acid and 4-(4-chloro-2-methylphenoxy)butyric acid by species of Rhodococcus and Aureobacterium isolated from an alkaline environment. PubMed. [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Flasik, M., et al. (2009). 4-(3-Methoxyphenoxy)butyric acid. National Institutes of Health. [Link]

  • PubChemLite. This compound (C11H14O4). [Link]

  • Heide, M., et al. (2025). Analytical Methods. OPUS. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). [Link]

  • Liu, J., et al. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

Sources

Purification challenges of 4-(4-Methoxyphenoxy)butanoic acid and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-Methoxyphenoxy)butanoic acid. This document is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common purification challenges associated with this compound. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure you achieve the highest possible purity in your preparations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of this compound.

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The impurity profile depends heavily on the synthetic route. The most common synthesis is a Williamson ether synthesis between 4-methoxyphenol and a γ-halobutanoate ester, followed by hydrolysis.

Common Impurities Include:

  • Unreacted Starting Materials: 4-methoxyphenol and the alkyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate).

  • Hydrolysis Byproducts: 4-hydroxybutanoic acid or its lactone form, γ-butyrolactone, if the halo-ester hydrolyzes.

  • Solvents: Residual high-boiling solvents used during synthesis, such as DMF or acetone.[1]

  • Isomeric Byproducts: If a Friedel-Crafts acylation route is used, ortho- or meta-isomers may form, though this is less common for this specific structure.[2]

Q2: How can I effectively remove the unreacted 4-methoxyphenol starting material?

A2: Unreacted 4-methoxyphenol is a common and troublesome impurity due to its similar phenolic nature. The most effective method is an acid-base liquid-liquid extraction. Because 4-methoxyphenol is weakly acidic (pKa ~10) and your target compound is a carboxylic acid (pKa ~4-5), you can selectively extract your product.

  • Mechanism: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂). Wash the organic layer with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its highly water-soluble carboxylate salt and move to the aqueous layer. The less acidic 4-methoxyphenol will remain in the organic layer.[3] You can then acidify the aqueous layer with an acid like HCl to precipitate your purified product.[1][3]

Q3: My purified product is an off-white or yellowish solid. Is this normal, and how can I decolorize it?

A3: A slight yellowish tint is common in crude products, often due to trace impurities or minor degradation.[1] While it may not significantly impact purity as measured by HPLC or NMR, for applications requiring high purity, decolorization is recommended.

  • Solution: Recrystallization with the addition of a small amount of activated charcoal is highly effective. The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] Be mindful not to use an excessive amount of charcoal, as it can also adsorb your product, reducing the overall yield.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase method can separate the target compound from most organic impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual starting materials or byproducts with distinct signals.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This guide provides solutions to specific problems encountered during the purification of this compound.

Problem 1: Oily Product Instead of Crystals During Recrystallization

Scenario: After dissolving the crude product in a hot solvent and allowing it to cool, the product separates as an oil ("oils out") rather than forming solid crystals.

Probable Causes & Solutions:

  • High Impurity Level: The presence of significant amounts of impurities can depress the melting point of the mixture below the temperature of the solution, causing it to separate as a liquid.

    • Solution: First, perform a thorough acid-base extraction to remove major acidic or basic impurities before attempting recrystallization.[3] This significantly increases the purity of the material to be crystallized.

  • Inappropriate Solvent Choice: The solvent may be too "good" (dissolves the compound too well even at low temperatures) or too "poor" (causes precipitation before ordered crystal lattice formation can occur).

    • Solution: Consult the solvent selection table below. Use a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.[4] A co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. Dissolve the compound in the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until turbidity persists, then heat to clarify and cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling, such as plunging a hot flask directly into an ice bath, does not allow sufficient time for crystal nucleation and growth.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Once it has reached ambient temperature, then place it in an ice bath to maximize yield.[4]

Problem 2: Low Recovery After Recrystallization

Scenario: The final yield of pure, crystalline product is significantly lower than expected.

Probable Causes & Solutions:

  • Using an Excessive Amount of Solvent: Adding too much solvent during the dissolution step will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[4] If you've added too much, carefully evaporate some of the solvent by heating the solution and then attempt to cool and crystallize again.

  • Premature Crystallization During Hot Filtration: If using activated charcoal for decolorization, the product may crystallize on the funnel during hot gravity filtration.

    • Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. Adding a slight excess of hot solvent (5-10%) before filtration can help prevent this, though it may slightly lower the final yield.

  • Washing Crystals with a "Good" Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve the product.

    • Solution: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent or a "poor" solvent in which the product is known to be insoluble (e.g., cold hexane).[4]

Problem 3: Incomplete Separation During Column Chromatography

Scenario: TLC analysis of the collected fractions shows that the desired product is co-eluting with an impurity.

Probable Causes & Solutions:

  • Inappropriate Mobile Phase Polarity: The eluent system does not provide sufficient resolution between your product and the impurity.

    • Solution: Systematically adjust the mobile phase polarity. If the impurity is more polar and eluting just after your product, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If the impurity is less polar, increase the eluent polarity. Aim for a retention factor (Rf) of ~0.3-0.4 for your product on TLC for optimal separation.

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.

    • Solution: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Poor Column Packing: Cracks, channels, or air bubbles in the silica gel bed lead to uneven band migration and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform, homogenous slurry. Gently tap the column during packing to settle the stationary phase and eliminate voids.

III. Experimental Protocols & Data

Data Table: Solvent Selection for Purification

The selection of an appropriate solvent is critical for successful purification. While specific quantitative data for this compound is not widely published, the following table provides qualitative and quantitative solubility data for the structurally similar compound, 4-methoxybenzoic acid, which serves as an excellent starting point for solvent screening.[7]

SolventTypeSolubility ProfileSuitability for RecrystallizationSuitability for Chromatography
Water Polar ProticSparingly soluble in cold water, more soluble in hot water.[7]Good. A green and effective choice.Not suitable as a primary eluent.
Ethanol Polar ProticHighly soluble at room and elevated temperatures.[7]Poor alone. Good as a co-solvent with water.Can be used as a polar component in the mobile phase.
Ethyl Acetate Polar AproticSoluble.[7]Fair. May require a co-solvent like hexane.Excellent. Commonly used with hexane for elution.
Dichloromethane Polar AproticSoluble.Not ideal due to high volatility.Excellent. Used as a solvent or in the mobile phase.
Hexane/Heptane Non-polarPoorly soluble.Poor alone. Excellent as an anti-solvent.Excellent. The standard non-polar component of the mobile phase.
Toluene Non-polarSoluble.[7]Fair. Can be used, but may require slow cooling.Can be used, but less common than hexane.
Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate the acidic product from neutral impurities and less acidic phenols like 4-methoxyphenol.

  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.

  • Base Wash: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the base wash (Step 2) on the organic layer two more times, combining all aqueous extracts.

  • Back-Extraction (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate (20 mL) to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add concentrated HCl (~12 M) dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold distilled water, and dry under vacuum.

Protocol 2: Recrystallization from an Ethanol/Water System

This is an effective method for obtaining high-purity crystalline material after initial purification by extraction.

  • Dissolution: Place the crude, extracted solid (e.g., 4.0 g) into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If the solution is colored or contains insoluble matter, add a spatula-tip of activated charcoal, swirl, and perform a hot gravity filtration into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and produce a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water mixture (e.g., 20:80 v/v).

  • Drying: Dry the purified crystals in a vacuum oven.

IV. Visualization of Workflows

Diagram 1: Acid-Base Extraction Workflow

This diagram illustrates the logical flow of the liquid-liquid extraction process to separate the target carboxylic acid from neutral and phenolic impurities.

G start Crude Product (in Ethyl Acetate) wash_bicarb Wash with aq. NaHCO3 start->wash_bicarb separate_layers Separate Layers wash_bicarb->separate_layers org_layer Organic Layer (Neutral Impurities + 4-Methoxyphenol) separate_layers->org_layer aq_layer Aqueous Layer (Product as Sodium Salt) separate_layers->aq_layer acidify Acidify with HCl (pH 1-2) aq_layer->acidify filter Filter and Dry acidify->filter final_product Pure Product This compound filter->final_product

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Troubleshooting Logic for Recrystallization

This decision tree helps diagnose and solve common issues encountered during recrystallization.

G start Recrystallization Attempt outcome Result? start->outcome success Pure Crystals Formed outcome->success Success oiling_out Product 'Oiled Out' outcome->oiling_out Failure no_crystals No Crystals Form outcome->no_crystals Failure cause_oiling Probable Cause? oiling_out->cause_oiling cause_no_xtal Probable Cause? no_crystals->cause_no_xtal sol_oiling Solvent too polar or Cooling too fast cause_oiling->sol_oiling sol_no_xtal Too much solvent used cause_no_xtal->sol_no_xtal fix_oiling Re-heat, add more 'good' solvent, cool slowly sol_oiling->fix_oiling fix_no_xtal Scratch flask / Add seed crystal Evaporate some solvent sol_no_xtal->fix_no_xtal

Caption: Decision tree for troubleshooting recrystallization problems.

V. References

  • Urbas, B. (1983). U.S. Patent No. 4,405,815. Washington, DC: U.S. Patent and Trademark Office. [Link not available]

  • Seader, J. D., Henley, E. J., & Roper, D. K. (2010). Separation Process Principles. John Wiley & Sons. [Link not available]

  • Koga, Y., & Kishimoto, K. (1982). U.S. Patent No. 4,346,239. Washington, DC: U.S. Patent and Trademark Office. [Link not available]

  • Marták, J., & Schlosser, Š. (2007). Pertraction of lactic acid through a supported liquid membrane. Separation and Purification Technology, 57(3), 471-481. [Link not available]

  • Williamson, K. L., Minard, R. D., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (General principles of acid-base extraction are covered in standard organic chemistry laboratory texts such as this). [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(4-Methoxyphenyl)butyric acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemBK. (2024). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. Retrieved from [Link]

  • Google Patents. (2004). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Retrieved from

  • Heilmann-Brohl, J., Jaouen, G., & Bolte, M. (2009). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o778. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Tice, G. (2020). Crystal structure of 4-[(3-methoxyphenyl)carbamoyl]butanoic acid, C12H15NO4. ResearchGate. [Link]

  • Alberti, A., et al. (2021). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]

Sources

Troubleshooting inconsistent results in assays with 4-(4-Methoxyphenoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting inconsistent results in assays with 4-(4-Methoxyphenoxy)butanoic acid.

Technical Support Center: this compound

A Senior Application Scientist's Guide to Troubleshooting Assay Inconsistency

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering variability in their experimental results. As application scientists, we understand that inconsistent data is a significant roadblock to progress. This guide moves beyond simple checklists to explain the causal mechanisms behind common issues, helping you build robust, reproducible assays.

Our troubleshooting philosophy is rooted in a systematic, ground-up approach. We begin with the most critical and often overlooked variable: the compound itself. From there, we explore the nuances of the experimental setup and data interpretation, providing you with the tools and protocols to diagnose and resolve the root cause of inconsistency.

Frequently Asked Questions (FAQs)

Section 1: Compound Integrity & Handling

This first section addresses the most fundamental source of assay variability: the physical and chemical state of your this compound.

Q1: My results with this compound are highly variable between experiments. Where should I start my troubleshooting?

Below is a general workflow to systematically diagnose the source of variability.

G start Inconsistent Assay Results cat1 Step 1: Compound & Stock Solution Integrity start->cat1 check1a Verify Purity & Identity (CoA, LC-MS) cat1->check1a check1b Assess Solubility in Assay Buffer (Protocol 1) cat1->check1b check1c Check for Degradation (Freeze-thaw, storage) cat1->check1c cat2 Step 2: Assay Protocol & Execution check2a Review Solvent Concentration (e.g., DMSO < 0.5%) cat2->check2a check2b Evaluate Plate Effects (Edge effects, evaporation) cat2->check2b check2c Confirm Reagent Stability (Enzymes, cells, buffers) cat2->check2c cat3 Step 3: Data Analysis & Interpretation check3a Assess for Non-Specific Activity (Counter-screens) cat3->check3a check3b Check for Assay Interference (e.g., Fluorescence) cat3->check3b check3c Normalize Data Correctly (Plate controls) cat3->check3c check1a->cat2 If compound is OK check1b->cat2 If compound is OK check1c->cat2 If compound is OK check2a->cat3 If protocol is OK check2b->cat3 If protocol is OK check2c->cat3 If protocol is OK solution Consistent, Reproducible Data check3a->solution If data is clean check3b->solution If data is clean check3c->solution If data is clean G cluster_0 Causes of Compound Instability temp Improper Temperature (Storage/Assay) degradation Compound Degradation (Hydrolysis, Oxidation) temp->degradation ph Suboptimal pH (Buffer Choice) ph->degradation freeze Repeated Freeze-Thaw Cycles freeze->degradation light Light Exposure light->degradation concentration Lower Effective Concentration degradation->concentration results Inconsistent / Non-Reproducible Assay Results concentration->results

Sources

Technical Support Center: Enhancing the Biological Activity of 4-(4-Methoxyphenoxy)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development and optimization of 4-(4-methoxyphenoxy)butanoic acid derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during synthesis, biological evaluation, and lead optimization. Our approach is rooted in established scientific principles to empower you to make informed decisions and accelerate your research.

Part 1: Foundational Knowledge & Core Concepts (FAQs)

This section addresses fundamental questions about the this compound scaffold and general strategies for enhancing the biological activity of small molecules.

Q1: What is this compound and what is its known biological potential?

This compound is an organic compound featuring a methoxy-substituted phenyl ring linked via an ether bond to a butanoic acid chain.[1] Its structure combines features of both a phenoxyalkanoic acid and a butyric acid derivative. While the parent compound itself may have modest biological activity, its scaffold is a versatile starting point for developing derivatives with a wide range of potential therapeutic applications, including anticancer, antioxidant, and anti-inflammatory activities.[2][3][4] The core structure is synthetically tractable, making it an attractive scaffold for medicinal chemistry programs.

Q2: What are the primary strategies for enhancing the biological activity of a lead compound like this?

Enhancing biological activity typically involves a systematic process of structural modification to improve target engagement, pharmacokinetic properties, and reduce toxicity.[5] The key strategies include:

  • Structural Modification (Analog Synthesis): Creating a library of derivatives by altering specific functional groups on the parent molecule. This allows for the exploration of the structure-activity relationship (SAR).

  • Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.[5]

  • Improving Pharmacokinetics (ADME): Modifying the structure to enhance Absorption, Distribution, Metabolism, and Excretion properties. This can involve altering lipophilicity (LogP) or introducing groups that block metabolic soft spots.

  • Conformational Locking: Introducing structural constraints to lock the molecule into its bioactive conformation, which can increase binding affinity for its target.

The overall goal is to identify a derivative with an optimal balance of potency, selectivity, and drug-like properties.

Part 2: Synthesis and Derivatization - Troubleshooting Guide

The synthesis of this compound derivatives most commonly involves aryl ether formation, a variation of the Williamson ether synthesis.[6][7] This section troubleshoots common issues in this process.

Problem Potential Cause(s) Recommended Solutions
Low Reaction Yield 1. Incomplete Deprotonation: The phenoxide, the active nucleophile, is not being formed efficiently. The base may be too weak or moisture may be present. 2. Competing Elimination (E2) Reaction: The alkyl halide substrate may be sterically hindered (secondary > primary), favoring elimination over substitution (SN2).[7] 3. Low Reactivity of Aryl Halide: If performing a Buchwald-Hartwig or Ullmann-type arylation, the catalyst system may be suboptimal.[8]1. Base & Conditions: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF). Ensure all glassware is oven-dried and reagents are anhydrous. 2. Substrate Choice: Use a primary alkyl halide (or tosylate) whenever possible. If a secondary halide must be used, employ milder reaction conditions and polar aprotic solvents to favor the SN2 pathway.[7] 3. Catalysis: For aryl halide couplings, screen different palladium or copper catalysts and ligands to find the optimal combination for your specific substrates.[8]
Formation of Side Products 1. O- vs. C-Alkylation: The phenoxide ion is an ambident nucleophile and can alkylate on the aromatic ring, although this is less common. 2. Dialkylation: If using a dihaloalkane, reaction at both ends can occur. 3. Hydrolysis of Ester: If the butanoic acid is protected as an ester, the base can cause saponification.1. Solvent Choice: Using polar aprotic solvents generally favors O-alkylation. 2. Stoichiometry: Use a slight excess of the dihaloalkane and control the reaction time to favor mono-alkylation. 3. Protecting Groups: Protect the carboxylic acid as a more base-stable ester (e.g., t-butyl ester) or conduct the alkylation before introducing the acid functionality.
Difficulty in Product Purification 1. Similar Polarity: The product and starting materials may have very similar polarities, making separation by column chromatography difficult. 2. Residual Base/Salts: Inorganic salts from the reaction workup can contaminate the final product.1. Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction until the limiting reagent is fully consumed. 2. Workup: Perform an acidic workup to protonate the carboxylic acid, allowing for extraction into an organic solvent. Wash thoroughly with water and brine to remove inorganic impurities. Recrystallization can be a highly effective final purification step.
General Synthesis Workflow

The diagram below illustrates a typical workflow for synthesizing and characterizing new derivatives.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A 1. Williamson Ether Synthesis (or alternative coupling) B 2. Reaction Workup (Extraction, Washing) A->B C 3. Purification (Column Chromatography / Recrystallization) B->C D 4. Structure Confirmation (NMR, LC-MS, IR) C->D E 5. Purity Analysis (HPLC, Elemental Analysis) D->E F 6. In Vitro Screening (Primary Assays) E->F G 7. Hit Validation & SAR F->G

Caption: A general workflow for synthesis and evaluation.

Part 3: Biological Evaluation - Troubleshooting Guide

After successful synthesis, the next hurdle is accurately assessing biological activity. Inactivity or inconsistent results are common frustrations.[9][10]

Q3: My compound shows no activity in my primary cell-based assay. What should I check first?

This is a frequent issue that requires systematic troubleshooting.[9] Before questioning the compound's intrinsic activity, rule out experimental artifacts.

G start Inactive Compound Observed compound Compound Issues - Purity / Integrity - Solubility / Precipitation - Storage / Degradation start->compound Check First assay Assay Issues - Cell Health / Passage # - Reagent Concentration - Incubation Time - Vehicle Control Effects start->assay Check Second target Biological System Issues - Target Not Expressed - Target Not Engaged - Redundant Pathways start->target Check Third

Caption: Troubleshooting logic for inactive compounds.

Step 1: Verify Compound Integrity and Solubility

  • Purity: Confirm the purity of the tested batch using HPLC or NMR. Impurities can inhibit activity.[9]

  • Solubility: Poor aqueous solubility is a primary cause of inactivity.[9] Visually inspect the assay medium for precipitation after adding your compound. Determine the kinetic solubility of your compound in the final assay buffer.

  • Storage: Ensure the compound was stored correctly (e.g., at -20°C, protected from light) to prevent degradation. Repeated freeze-thaw cycles of stock solutions should be avoided.[9]

Q4: How can I address poor aqueous solubility of my derivatives?

  • Solvent Concentration: Ensure the final concentration of your DMSO stock solvent is non-toxic to the cells (typically <0.5%).[9]

  • Formulation: Consider using formulation agents like cyclodextrins or co-solvents, but first validate that these agents do not interfere with the assay.

  • Structural Modification: In subsequent design cycles, incorporate polar functional groups (e.g., hydroxyls, amines) to improve solubility, but be mindful that this will also alter other properties.

Q5: My results are not reproducible between experiments. What are the likely causes?

  • Cellular Factors: Use cells within a consistent and low passage number range. Cell health and density at the time of treatment are critical.

  • Reagent Variability: Use the same batch of critical reagents (e.g., serum, media, test compound) for a set of related experiments. Prepare fresh dilutions of the compound for each experiment from a validated stock solution.

  • Assay Protocol: Adhere strictly to incubation times and reagent addition steps. Ensure consistent mixing.

  • Controls: Always include a positive control (a known active compound) and a vehicle control (e.g., DMSO). The performance of these controls is the best indicator of assay consistency.

Part 4: Structure-Activity Relationship (SAR) Analysis

This section provides guidance on how to interpret results and rationally design the next generation of derivatives. The goal of SAR is to understand which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to fine-tune properties.[11]

Q6: Which parts of the this compound scaffold should I modify to explore the SAR?

The scaffold offers several key positions for modification:

  • The Phenyl Ring: The substitution pattern on the aromatic ring is critical. Explore different electronic (electron-donating vs. electron-withdrawing) and steric properties. The existing methoxy group is a good starting point for modification (e.g., to ethoxy, hydroxyl, or halogen).

  • The Butanoic Acid Chain: The length and rigidity of the linker can be altered. You can synthesize derivatives with shorter (propanoic) or longer (pentanoic) chains. Introducing unsaturation or branching can also impact activity.

  • The Carboxylic Acid Terminus: This is a key interaction point, often for hydrogen bonding. It can be converted to esters, amides, or bioisosteres like tetrazoles to modulate activity, cell permeability, and metabolic stability.[12]

Example SAR Table for Hypothetical Derivatives

Derivative IDModification on Phenyl Ring (Position 4)Modification of AcidActivity (IC₅₀, µM)Notes
Parent -OCH₃-COOH50.2Baseline activity
D-01 -OH-COOH25.8Demethylation improves activity, likely due to a new H-bond interaction.
D-02 -Cl-COOH45.1Electron-withdrawing group slightly decreases activity.
D-03 -OCH₃-COOCH₃ (Methyl Ester)>100Esterification abolishes activity, suggesting the free carboxylate is essential for target binding.
D-04 -OCH₃Amide (-CONH₂)89.5Amide reduces activity but may improve permeability.
D-05 -OCF₃-COOH15.3Lipophilic, electron-withdrawing group significantly enhances potency.

This data suggests that a free carboxylic acid and an electron-rich, hydrogen-bond-capable substituent at the 4-position of the phenyl ring are important for activity.

Part 5: Key Experimental Protocols

Reproducibility is paramount in drug discovery. The following are foundational, step-by-step protocols for key experiments.

Protocol 1: General Synthesis of a this compound Derivative

This protocol describes the synthesis via Williamson ether synthesis.

Materials:

  • 4-Methoxyphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl 4-bromobutanoate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

Procedure:

  • Phenoxide Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.0 eq) dissolved in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Caution: NaH reacts violently with water, generating flammable H₂ gas.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0°C and add ethyl 4-bromobutanoate (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Workup: Quench the reaction by slowly adding it to ice-cold water. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester intermediate.

  • Saponification (Ester Hydrolysis): Dissolve the crude ester in a mixture of THF and water (3:1). Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Final Workup: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the final carboxylic acid derivative. Purify further by column chromatography or recrystallization as needed.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[11]

Materials:

  • Cancer cell line of interest (e.g., A549)[2]

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be constant across all wells and not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the appropriate wells. Include "cells only" and "medium only" blanks.

  • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Retrieved from [Link]

  • ChemBK. (n.d.). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Mandal, S., et al. (2016). A review on the advancement of ether synthesis from organic solvent to water. RSC Advances. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. Retrieved from [Link]

  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules. Retrieved from [Link]

  • Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]

  • Yan, M., et al. (2017). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Nature Communications. Retrieved from [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2001). Molecules. Retrieved from [Link]

  • Paving the way for small-molecule drug discovery. (2021). Trends in Pharmacological Sciences. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]

  • Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (2000). Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Boster Bio. (n.d.). PCR Troubleshooting Guide & Solutions. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Retrieved from [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). Molecules. Retrieved from [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2020). Molecules. Retrieved from [Link]

Sources

Technical Support Center: Scalability and Troubleshooting for 4-(4-Methoxyphenoxy)butanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(4-Methoxyphenoxy)butanoic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during lab-scale synthesis and scale-up. Our focus is not just on what to do, but why specific choices in reagents, conditions, and procedures are critical for success.

Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?

The most prevalent and industrially adaptable method is a modification of the Williamson ether synthesis. This reaction involves the nucleophilic attack of a 4-methoxyphenoxide ion on γ-butyrolactone (GBL). The phenoxide is generated in situ by treating 4-methoxyphenol with a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This approach is favored for its use of readily available and cost-effective starting materials.[1]

Q2: What are the critical parameters to control during the synthesis?

Success hinges on the careful control of four key parameters:

  • Stoichiometry of the Base: Sufficient base is required to fully deprotonate the 4-methoxyphenol, creating the reactive phenoxide nucleophile. An excess can, however, promote unwanted side reactions.

  • Temperature: The reaction typically requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to byproduct formation and decomposition.

  • Solvent Choice: The solvent system dictates reactant solubility and reaction rate. While polar aprotic solvents can accelerate the reaction, they pose challenges in downstream processing.[2] Phase-transfer catalysis offers a compelling alternative for larger scales.[3][4]

  • Water Content: While some water is often present (e.g., from aqueous base), an excessive amount can hydrolyze the γ-butyrolactone starting material, reducing yield.[1]

Q3: What kind of purity and yield can I realistically expect at lab scale?

With an optimized protocol, laboratory-scale synthesis can achieve yields in the range of 85-95%. Crude purity is often high, but recrystallization is typically necessary to remove unreacted starting materials and minor side products to achieve >99% purity suitable for pharmaceutical applications.[5]

Core Synthesis Protocol & Workflow

This section outlines a baseline protocol for the synthesis of this compound.

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Charge Reactor - 4-Methoxyphenol - Solvent (e.g., Toluene) - Base (e.g., NaOH) gbl 2. Add γ-Butyrolactone (Controlled Addition) reagents->gbl reflux 3. Heat to Reflux (e.g., 100-110°C) Monitor by HPLC/TLC gbl->reflux quench 4. Cool & Quench (Add Water) reflux->quench acidify 5. Acidify (e.g., with HCl to pH 2-3) Precipitates Product quench->acidify filter 6. Filter Crude Product Wash with Water acidify->filter crystallize 7. Recrystallize (e.g., from Toluene/Heptane) filter->crystallize dry 8. Dry Final Product (Vacuum Oven) crystallize->dry final_product final_product dry->final_product Pure this compound G start Low Yield or Stalled Reaction q1 Is the base strong (NaOH/KOH) and in slight excess (1.1 eq)? start->q1 a1_no Incorrect Base Stoichiometry. Use 1.1 eq of fresh, pure NaOH or KOH. q1->a1_no No q2 Was the reaction temperature maintained at >100°C? q1->q2 Yes a1_yes Yes a2_no Insufficient Energy. Increase temperature and/or reaction time. q2->a2_no No q3 Is the solvent appropriate? (e.g., Toluene, not Hexane or EtOH) q2->q3 Yes a2_yes Yes a3_no Poor Solvent Choice. Switch to Toluene or consider PTC. q3->a3_no No end_node Consider water content. Use high-purity reagents or a Dean-Stark trap. q3->end_node Yes a3_yes Yes G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) phenoxide 4-Methoxyphenoxide (ArO⁻) Na⁺ catalyst_org ArO⁻ Q⁺ phenoxide:f0->catalyst_org:f0 1. Ion Exchange naoh NaOH catalyst_aq Q⁺ X⁻ gbl γ-Butyrolactone product Product (ArO-R-COO⁻ Q⁺) gbl->product product->catalyst_aq:f0 3. Product forms, Catalyst regenerates catalyst_org->product 2. SN2 Reaction

Caption: The catalytic cycle in Phase-Transfer Catalysis.

Advantages for Scale-Up:

  • Milder Conditions: Reactions often proceed at lower temperatures (e.g., 80-90°C) compared to the non-catalyzed biphasic system.

  • No Difficult Solvents: Eliminates the need for DMF or DMSO, simplifying product isolation and purification.

  • Reduced Waste: The catalyst is used in small amounts (1-5 mol%) and can often be recycled. *[3] Improved Safety & Cost: Using water and a common organic solvent like toluene is cheaper and safer than large volumes of polar aprotic solvents.

Modified Protocol using PTC:

  • Charge the reactor with 4-methoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq) as the base, tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene.

  • Heat the mixture to 80°C and add γ-butyrolactone (1.05 eq).

  • Maintain the temperature and stir vigorously for 4-6 hours, monitoring by HPLC.

  • The workup procedure remains similar: cool, add water, separate the organic layer, and then acidify the aqueous layer to precipitate the product.

References
  • ChemBK. (2024). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. Link

  • Google Patents. (n.d.). JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Link

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. Link

  • Wikipedia. (n.d.). Williamson ether synthesis. Link

  • Delhaye, L., Diker, K., Donck, T., & Merschaert, A. (2006). An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry, 8(2), 181-182. Link

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. Link

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process. Link

  • Chem-Impex. (n.d.). 4-(4-Formyl-3-methoxyphenoxy)-butyric acid. Link

  • ChemicalBook. (n.d.). 4-(4-ForMyl-3-Methoxyphenoxy)butanoic Acid. Link

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. Link

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Link

  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis. Link

  • Delhaye, L., Diker, K., Donck, T., & Merschaert, A. (2006). An organic solvent free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid. Green Chemistry, 8, 181-182. Link

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Link

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Link

  • Kálmán, F., et al. (2006). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2441-o2443. Link

  • Jancarik, J., et al. (2012). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 10), 1251–1255. Link

  • Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis. Link

  • Kazemi, F., et al. (2018). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Journal of the Mexican Chemical Society, 62(2). Link

  • American Institute of Chemists. (n.d.). Starburst quaternary ammonium salt - a new effective phase transfer catalyst. Link

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Link

  • PubChem. (n.d.). This compound. Link

  • ACS Publications. (2001). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Link

  • SciSpace. (2016). A review on the advancement of ether synthesis from organic solvent to water. Link

  • Mąkosza, M. (n.d.). Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We?. Link

  • Li, W. Z., et al. (2013). Application of phase transfer catalyst in the synthesis of cyhalofop butyl. Journal of Chemical and Pharmaceutical Research, 5(12), 275-278. Link

  • Google Patents. (n.d.). EP0584408B1 - Process for the preparation of gamma-butyrolactone. Link

  • Google Patents. (n.d.). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. Link

  • EPA. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Link

  • PubChemLite. (n.d.). This compound (C11H14O4). Link

  • MDPI. (n.d.). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Link

  • Wikipedia. (n.d.). γ-Butyrolactone. Link

  • Google Patents. (n.d.). US9695140B2 - Gamma-butyrolactone composition and method for producing same. Link

  • Google Patents. (n.d.). US6521763B1 - Method for producing gamma-butyrolactone. Link

  • Elliott, S., & Burgess, V. (2005). The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions. Journal of forensic sciences, 50(6), 1397-1401. Link

Sources

Technical Support Center: Mitigating Cytotoxicity of 4-(4-Methoxyphenoxy)butanoic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or high levels of cytotoxicity when working with 4-(4-Methoxyphenoxy)butanoic acid in cell-based assays. Our goal is to provide a framework for troubleshooting common experimental issues and to offer scientifically grounded strategies for mitigating these cytotoxic effects, ensuring the generation of reliable and reproducible data.

Introduction: The Challenge of In Vitro Cytotoxicity

This compound is a chemical compound with a structure that lends itself to various applications in research and as a building block in medicinal chemistry.[1] However, like many small molecules, it can exhibit off-target cytotoxicity in in vitro models, which can confound experimental results and mask the compound's true biological activity. This guide provides a systematic approach to deconstruct, understand, and control for these cytotoxic effects.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and problems encountered by researchers.

Q1: My cells show significant death even at what I consider to be low concentrations of this compound. Is this expected?

A1: It is not entirely unexpected. The compound's safety profile indicates it can be harmful if swallowed and may cause skin and eye irritation, suggesting a degree of inherent bioactivity that could translate to cytotoxicity in sensitive cell-based systems.[1] However, before concluding that the effect is solely due to the compound's intrinsic properties, it is critical to rule out experimental artifacts. The first step is always to scrutinize your assay setup, starting with the vehicle control.

Q2: What is the maximum recommended concentration of DMSO (or other solvent) I should use?

A2: This is one of the most critical, and often overlooked, parameters. Dimethyl sulfoxide (DMSO) is a common solvent but is known to induce cytotoxicity at higher concentrations.

  • Core Recommendation: The final concentration of DMSO in your cell culture medium should not exceed 0.5% , with an ideal target of less than 0.1% .[2]

  • Causality: At concentrations above this threshold, DMSO can alter membrane fluidity, induce oxidative stress, and even trigger apoptosis, which can be mistaken for a compound-specific effect.[3]

  • Actionable Step: Always run a "vehicle control" (cells treated with the same final concentration of DMSO as your highest compound dose) to ensure the solvent itself is not responsible for the observed cell death.

Q3: My results are highly variable between experiments. What are the first things I should check?

A3: Lack of reproducibility is often rooted in subtle inconsistencies in cell culture and handling.[2]

  • Cell Health and Passage Number: Use cells that are in the logarithmic (exponential) growth phase. Avoid using cells that are over-confluent or have been passaged too many times, as this can lead to phenotypic drift and altered sensitivity to stimuli.[2][4]

  • Cell Seeding Density: This is paramount. An inconsistent number of cells per well will lead to dramatic differences in results. We strongly recommend performing a cell density optimization experiment for each cell line and assay duration.[5][6]

  • Reagent Preparation: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

Q4: Could my cell culture medium be influencing the compound's toxicity?

A4: Yes, components in the medium can interact with your test compound.

  • Serum Interference: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, reducing their effective concentration and bioavailability.[7][8] Conversely, some compounds may be more toxic in low-serum or serum-free conditions. If you are observing variability, consider if the serum percentage is consistent across experiments.

  • Phenol Red Interference: Phenol red, the common pH indicator in culture media, can interfere with absorbance- and fluorescence-based readouts in some cytotoxicity assays (e.g., MTT, MTS).[2] If you suspect interference, consider using a phenol red-free medium for the duration of the assay incubation.

Section 2: Investigating and Mitigating the Mechanism of Cytotoxicity

If initial troubleshooting does not resolve the issue, the cytotoxicity may be due to a specific biological mechanism. A common pathway for drug-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[9][10][11]

Hypothesis: Oxidative Stress as a Key Mediator

Many xenobiotics induce cytotoxicity by overwhelming the cell's natural antioxidant defenses.[12][13] This leads to an accumulation of ROS, which can damage critical cellular components like DNA, lipids, and proteins, ultimately triggering programmed cell death (apoptosis).[10]

G cluster_cell Cellular Environment Compound 4-(4-Methoxyphenoxy) butanoic acid Mito Mitochondria / Cellular Enzymes Compound->Mito Interaction ROS Increased ROS (Reactive Oxygen Species) Mito->ROS Dysregulation Damage Oxidative Damage (DNA, Lipids, Proteins) ROS->Damage Apoptosis Apoptosis (Cell Death) Damage->Apoptosis

Caption: Proposed mechanism of oxidative stress-induced cytotoxicity.

Strategy: Co-treatment with Antioxidants

A powerful method to test this hypothesis and mitigate the effect is to co-administer an antioxidant with your compound. If the antioxidant "rescues" the cells from death, it provides strong evidence for an oxidative stress-mediated mechanism.[11][14]

Table 1: Common Antioxidants for Cell Culture Applications

AntioxidantMechanism of ActionRecommended Starting ConcentrationKey Considerations
N-Acetylcysteine (NAC) Precursor to glutathione (GSH), a major intracellular antioxidant; directly scavenges ROS.[13]1 - 10 mMHighly soluble in water. Prepare fresh.
α-Tocopherol (Vitamin E) A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[14][15]50 - 200 µMRequires a solvent like ethanol or DMSO for stock preparation.
Ascorbic Acid (Vitamin C) A water-soluble antioxidant that can directly neutralize ROS and regenerate other antioxidants like Vitamin E.[15][16]50 - 200 µMCan be unstable in culture media; prepare fresh. Can also act as a pro-oxidant in some conditions.[17]
Section 3: In-Depth Troubleshooting Guide & Workflow

Use this workflow to systematically diagnose and solve cytotoxicity issues.

G start Start: Unexpectedly High Cytotoxicity Observed q1 Is cytotoxicity high in Vehicle (e.g., DMSO) Control? start->q1 a1_yes Reduce solvent concentration (<0.1%) and re-test. q1->a1_yes Yes q2 Are cells healthy & at the right passage number? q1->q2 No a1_yes->q2 a2_no Thaw a new, low-passage vial of cells. q2->a2_no No q3 Is cell seeding density optimized and consistent? q2->q3 Yes a2_no->q3 a3_no Perform Cell Seeding Optimization Assay (Protocol 4.1) q3->a3_no No q4 Hypothesize Mechanism: Oxidative Stress q3->q4 Yes a3_no->q4 a4 Perform Antioxidant Co-treatment Assay (Protocol 4.4) q4->a4 end Data is now reliable for assessing true compound effect. a4->end

Caption: A systematic workflow for troubleshooting cytotoxicity.

Section 4: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the key experiments discussed.

Protocol 4.1: Optimization of Cell Seeding Density

Rationale: The optimal seeding density ensures cells are in an exponential growth phase during the experiment, providing the most sensitive and reproducible assay window.[6] Too few cells will yield a low signal; too many will lead to contact inhibition and altered metabolism, masking the compound's effects.[6]

  • Preparation: Prepare a single-cell suspension of healthy, log-phase cells. Perform an accurate cell count.

  • Serial Dilution: Create a series of cell dilutions to achieve final densities ranging from, for example, 1,000 to 40,000 cells per well in a 96-well plate.

  • Plating: Seed 100 µL of each cell dilution into at least 6-8 replicate wells of a 96-well plate. Fill perimeter wells with sterile PBS to mitigate "edge effects".[2][18]

  • Incubation: Incubate the plates for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).

  • Assay: At the end of the incubation period, perform a viability assay (e.g., MTS Assay, Protocol 4.2).

  • Analysis: Plot the absorbance (or fluorescence) values against the number of cells seeded. Select the cell density that falls within the linear range of the curve and provides a robust signal-to-background ratio. This is your optimal seeding density.

Protocol 4.2: MTS Assay for Cell Viability

Rationale: The MTS assay is a colorimetric method that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in the culture medium.[19][20] The amount of color produced is directly proportional to the number of viable cells.

  • Cell Plating: Plate your cells in a 96-well plate at the pre-determined optimal density in a final volume of 100 µL per well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations to the wells. Remember to include "no-cell" (media only), "untreated" (cells only), and "vehicle control" wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24-72 hours) at 37°C and 5% CO₂.

  • Reagent Addition: Add 20 µL of a one-solution MTS reagent to each well.[20][21]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized.

  • Measurement: Gently shake the plate and measure the absorbance at 490 nm using a microplate reader.[21]

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control wells: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

Protocol 4.3: Caspase-Glo® 3/7 Assay for Apoptosis

Rationale: This assay determines if cell death is occurring via apoptosis by measuring the activity of caspases 3 and 7, which are key executioner caspases. The assay reagent contains a proluminescent caspase-3/7 substrate; when cleaved by active caspases, it releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[22]

  • Experimental Setup: Plate and treat cells with this compound as you would for a standard viability assay (Protocol 4.2, steps 1-3). Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by gentle orbital shaking for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: An increase in luminescence relative to the vehicle control indicates activation of caspase-3/7 and suggests an apoptotic mechanism of cell death.

Protocol 4.4: Experimental Workflow for Antioxidant Co-treatment

G cluster_workflow Antioxidant Rescue Experiment Workflow p1 1. Plate cells at optimal density p2 2. Prepare Treatment Groups: - Vehicle Control - Compound Alone - Antioxidant Alone - Compound + Antioxidant p1->p2 p3 3. Add treatments to cells and incubate (e.g., 24h) p2->p3 p4 4. Perform Viability Assay (e.g., MTS, Protocol 4.2) p3->p4 p5 5. Analyze Data: Compare viability of 'Compound Alone' vs. 'Compound + Antioxidant' p4->p5 p6 Result: Significant increase in viability indicates rescue effect p5->p6

Caption: Workflow for testing the mitigating effects of antioxidants.

References
  • Caspase-Glo® 3/7 Assay Protocol. (Promega Corporation) [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Deavall, D. G., Martin, E. A., Horner, J. M., & Roberts, R. (2012). Drug-induced oxidative stress and toxicity. Journal of Toxicology, 2012, 645460. [URL: https://www.hindawi.com/journals/jt/2012/645460/]
  • Tafazoli, A., Mashregi, M., & O'Brien, P. J. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology, 2012. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3420058/]
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • MTS Tetrazolium Assay Protocol. (Creative Bioarray) [URL: https://www.creative-bioarray.com/support/mts-tetrazolium-assay-protocol.htm]
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (BenchChem) [URL: https://www.benchchem.com/technical-support-center/troubleshooting-cell-viability-issues-in-cytotoxicity-assays]
  • MTS assay in THP-1 cells. (EUNCL) [URL: https://www.euncl.eu/wp-content/uploads/2021/01/V_MTS_THP1_v01.pdf]
  • Optimization of seeding density and assay timing. (ResearchGate) [URL: https://www.researchgate.
  • Singh, A., Kukreti, R., Saso, L., & Kukreti, S. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. In Molecular and Integrative Toxicology. Springer. [URL: https://link.springer.com/chapter/10.1007/978-3-030-83446-3_4]
  • Protocol for Cell Viability Assays. (BroadPharm) [URL: https://broadpharm.
  • Drug-induced oxidative stress as a mechanism of toxicity. (ResearchGate) [URL: https://www.researchgate.
  • Caspase Activity Assay. (Creative Bioarray) [URL: https://www.creative-bioarray.com/support/caspase-activity-assay.htm]
  • Van der Goten, S., Vlientinck, R., & Van den Heuvel, R. (2012). The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo. Expert Opinion on Drug Metabolism & Toxicology, 8(1), 13-29. [URL: https://www.tandfonline.com/doi/full/10.1517/17425255.2012.635841]
  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (JoVE) [URL: https://www.jove.com/t/65008/measuring-caspase-activity-using-a-fluorometric-assay-or-flow]
  • Caspase Protocols in Mice. (PMC - PubMed Central - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4481084/]
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454109/]
  • Caspases activity assay procedures. (ScienceDirect) [URL: https://www.sciencedirect.com/science/article/pii/B9780323992225000078]
  • Technical Support Center: Optimizing Cell Seeding Density for Cytotoxicity Assays. (BenchChem) [URL: https://www.benchchem.com/technical-support-center/optimizing-cell-seeding-density-for-cytotoxicity-assays]
  • Cytotoxicity Assay Protocol & Troubleshooting. (Creative Biolabs) [URL: https://www.creative-biolabs.com/support/cytotoxicity-assay-protocol-and-troubleshooting.htm]
  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. (MDPI) [URL: https://www.mdpi.com/1420-3049/27/3/1023]
  • Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. (ChemBK) [URL: https://www.chembk.com/en/chem/Butanoic%20acid,%204-(4-formyl-3-methoxyphenoxy)-]
  • Ten Tips for Optimizing Cell-Based Assays. (Biocompare) [URL: https://www.biocompare.com/Bench-Tips/349479-Ten-Tips-for-Optimizing-Cell-Based-Assays/]
  • MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010). (Abcam) [URL: https://www.abcam.
  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (TFOT) [URL: https://thefutureofthings.com/16104-troubleshooting-guidelines-for-mtt-assay-in-cytotoxicity-tests/]
  • How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? (ResearchGate) [URL: https://www.researchgate.
  • Effects of Antioxidant Supplements on the Survival and Differentiation of Stem Cells. (PMC - PubMed Central - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485293/]
  • 4-(4-(Aminomethyl)-3-methoxyphenoxy)butanoic acid. (BenchChem) [URL: https://www.benchchem.com/product/b108595]
  • Halliwell, B. (2012). Cell Culture, Oxidative Stress, and Antioxidants: Avoiding Pitfalls. Biomedical Journal, 35(2), 99-105. [URL: https://www.biomedj.org/article.asp?issn=2319-4170;year=2012;volume=35;issue=2;spage=99;epage=105;aulast=Halliwell]
  • 4-(4-Methoxyphenyl)butyric acid. (ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4746722.htm]
  • Common antioxidants for cell culture? (ResearchGate) [URL: https://www.researchgate.net/post/Common_antioxidants_for_cell_culture]
  • 4-(4-Formyl-3-methoxyphenoxy)-butyric acid. (Chem-Impex) [URL: https://www.chemimpex.com/products/06449]
  • Lojk, J., Bregar, V. B., & Križaj, I. (2012). Effect of serum concentration on the cytotoxicity of clay particles. Bioscience Reports, 32(6), 565-571. [URL: https://pubmed.ncbi.nlm.nih.gov/22823340/]
  • Chemical Properties of 4-(4-Methoxyphenyl)butyric acid. (Cheméo) [URL: https://www.chemeo.com/cid/42-026-2/4-4-Methoxyphenyl-butyric-acid.php]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (NCBI) [URL: https://www.ncbi.nlm.nih.gov/books/NBK541170/]
  • Instructions for Use of Cell Cytotoxicity Assay Kit. (Hillgene Biopharma) [URL: https://www.hillgene.com/instructions-for-use-of-cell-cytotoxicity-assay-kit-adherent-target-cells/]
  • Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. (PMC - PubMed Central - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7402685/]
  • In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. (ResearchGate) [URL: https://www.researchgate.net/publication/12239841_In_vitro_inhibitory_effects_of_antioxidants_on_cytotoxicity_of_T-2_toxin]
  • How concentration of drug directly related to cell viability? (ResearchGate) [URL: https://www.researchgate.
  • What reason can affect drug concentration to cell viability in MTT assay? (ResearchGate) [URL: https://www.researchgate.
  • Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. (ResearchGate) [URL: https://www.researchgate.
  • Use of serum drug concentrations in surgical patients. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/3035652/]
  • What Would Make Therapy Last? How About 2 Targets Each on B Cells and T Cells? (AJMC) [URL: https://www.ajmc.com/view/what-would-make-therapy-last-how-about-2-targets-each-on-b-cells-and-t-cells-]
  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (Frontiers) [URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.00947/full]
  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. (PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7207]
  • Interpretation of Serum Drug Concentrations. (ASHP Publications) [URL: https://www.ashp.org/-/media/store-files/p4020-sample-chapter-6.pdf]
  • This compound. (PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/249649]
  • 4-(3-Methoxyphenoxy)butyric acid. (PMC - PubMed Central - NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2970014/]
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (MDPI) [URL: https://www.mdpi.com/1420-3049/28/19/6890]

Sources

Validation & Comparative

A Comparative Guide to 4-(4-Methoxyphenoxy)butanoic Acid and Structurally Related Compounds for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth technical comparison of 4-(4-Methoxyphenoxy)butanoic acid and its structurally similar analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes physicochemical properties, potential biological activities, and relevant experimental protocols to provide a comprehensive overview for informed decision-making in research and development.

Introduction: The Phenoxybutanoic Acid Scaffold

The phenoxybutanoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The core structure, consisting of a phenyl ring linked to a butanoic acid moiety via an ether bond, allows for facile chemical modification to explore structure-activity relationships (SAR). This compound serves as a representative example of this class, featuring a methoxy group on the phenyl ring, which can significantly influence its electronic and steric properties, and consequently, its biological profile.

This guide will focus on a comparative analysis of this compound with its close analogs: 4-(4-Methylphenoxy)butanoic acid and 4-(4-Chlorophenoxy)butanoic acid. By examining the impact of substituting the methoxy group with a methyl or a chloro group, we can gain insights into the SAR of this chemical series.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key computed properties for this compound and its selected analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound C₁₁H₁₄O₄210.231.714
4-(4-Methylphenoxy)butanoic acid C₁₁H₁₄O₃194.232.113
4-(4-Chlorophenoxy)butanoic acid C₁₀H₁₁ClO₃214.642.613

Data sourced from PubChem.[1]

Expert Interpretation: The substitution on the phenyl ring subtly alters the physicochemical properties. The methoxy group in the parent compound imparts a slightly lower XLogP3 value compared to the methyl and chloro analogs, suggesting a modest increase in hydrophilicity. This seemingly small difference can have significant implications for membrane permeability, protein binding, and metabolic stability. The chloro-substituted analog, as expected, has the highest lipophilicity (XLogP3), which may lead to increased cell penetration but also potentially higher non-specific binding and toxicity.

Synthesis of this compound and Analogs

The synthesis of these phenoxybutanoic acid derivatives can be readily achieved through the Williamson ether synthesis. This well-established nucleophilic substitution reaction provides a reliable route to the target compounds.

General Synthesis Workflow

Williamson Ether Synthesis phenol Substituted Phenol (e.g., 4-Methoxyphenol) phenoxide Phenoxide Intermediate phenol->phenoxide Deprotonation base Base (e.g., NaOH, K2CO3) base->phenoxide ester_intermediate Ester Intermediate phenoxide->ester_intermediate SN2 Reaction haloester Ethyl 4-bromobutanoate haloester->ester_intermediate final_product 4-(Substituted-phenoxy) butanoic Acid ester_intermediate->final_product Saponification & Acidification hydrolysis Base Hydrolysis (e.g., NaOH, H2O) hydrolysis->final_product acidification Acidification (e.g., HCl) acidification->final_product

Caption: General workflow for the synthesis of phenoxybutanoic acids.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: The Williamson ether synthesis is chosen for its robustness and high yields in forming aryl ethers. The use of a polar aprotic solvent like acetone facilitates the SN2 reaction by solvating the cation of the base, leaving the phenoxide nucleophile more reactive. A slight excess of the alkylating agent, ethyl 4-bromobutanoate, is used to ensure complete consumption of the starting phenol. The final hydrolysis of the ester is a standard saponification reaction, followed by acidification to yield the desired carboxylic acid.

Step-by-Step Methodology:

  • Deprotonation: To a solution of 4-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

  • Nucleophilic Substitution: Add ethyl 4-bromobutanoate (1.1 eq) to the reaction mixture.

  • Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification of Ester: The crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1 M aqueous sodium hydroxide solution.

  • Saponification: Stir the mixture at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Isolation: The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

This general protocol can be adapted for the synthesis of the methyl and chloro analogs by starting with 4-methylphenol and 4-chlorophenol, respectively.

Potential Biological Activities and Comparative Assessment

Peroxisome Proliferator-Activated Receptors (PPARs)

Mechanistic Insight: PPARs are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[2] Many synthetic PPAR agonists feature a carboxylic acid head group and a substituted aromatic ring, bearing resemblance to the phenoxybutanoic acid scaffold. Therefore, it is plausible that these compounds could modulate PPAR activity.

Proposed Experimental Evaluation: PPARα/γ Dual Agonist Assay

A cell-based luciferase reporter assay is a robust method to screen for PPAR agonism. This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a PPAR-responsive promoter element (PPRE).

Experimental Workflow:

PPAR Agonist Assay cell_culture Culture HEK293T cells transfection Co-transfect with: - PPAR expression vector - PPRE-luciferase reporter - Renilla control vector cell_culture->transfection cell_plating Plate transfected cells in 96-well plates transfection->cell_plating compound_treatment Treat cells with - Test compounds - Positive control (e.g., Fenofibrate) - Vehicle control cell_plating->compound_treatment incubation Incubate for 24 hours compound_treatment->incubation lysis Lyse cells incubation->lysis luciferase_assay Measure Firefly and Renilla luciferase activity lysis->luciferase_assay data_analysis Normalize Firefly to Renilla. Calculate fold activation. luciferase_assay->data_analysis Microsomal Stability Assay incubation_setup Prepare incubation mixture: - Human liver microsomes - Test compound - Phosphate buffer pre_incubation Pre-incubate at 37°C incubation_setup->pre_incubation reaction_initiation Initiate reaction with NADPH regenerating system pre_incubation->reaction_initiation sampling Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 min) reaction_initiation->sampling reaction_quenching Quench reaction with ice-cold acetonitrile sampling->reaction_quenching protein_precipitation Centrifuge to precipitate proteins reaction_quenching->protein_precipitation analysis Analyze supernatant by LC-MS/MS to quantify remaining parent compound protein_precipitation->analysis data_analysis Calculate half-life (t1/2) and intrinsic clearance (CLint) analysis->data_analysis

Caption: Workflow for a human liver microsomal stability assay.

Expert Interpretation of Potential Outcomes: The nature of the substituent on the phenyl ring is expected to influence metabolic stability. The methoxy group of this compound is a potential site for O-demethylation, a common metabolic pathway. The methyl group of the methyl analog can be a site for hydroxylation. The chloro-substituted analog may be more metabolically stable due to the electron-withdrawing nature of the chlorine atom, but it could also be a substrate for other metabolic pathways. Comparing the intrinsic clearance values of these compounds will provide valuable insights into their metabolic liabilities.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of this compound and its structural analogs. The proposed experimental workflows offer robust and validated methods for assessing their synthesis, potential biological activities, and metabolic stability.

While direct experimental data for this compound is limited, the exploration of its activity as a PPAR modulator, an endothelin receptor antagonist, or a neuroprotective agent presents promising avenues for future research. A systematic comparison with its methyl and chloro-substituted analogs will be instrumental in elucidating the structure-activity relationships within this chemical series and guiding the design of new compounds with improved therapeutic potential. The data generated from these studies will be invaluable for researchers and drug development professionals seeking to harness the therapeutic potential of the phenoxybutanoic acid scaffold.

References

  • Astles, P. C., et al. (1998). Selective endothelin A receptor antagonists. 3. Discovery and structure-activity relationships of a series of 4-phenoxybutanoic acid derivatives. Journal of Medicinal Chemistry, 41(15), 2732-2744. [Link]

  • Szwajgier, D., Borowiec, K., & Pustelniak, K. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients, 9(5), 477. [Link]

  • Szwajgier, D., Borowiec, K., & Pustelniak, K. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Nutrients, 9(5), 477. [Link]

  • Szwajgier, D., Borowiec, K., & Pustelniak, K. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. [Link]

  • ChemBK. (2024). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. [Link]

  • Li, J., et al. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(6), 1278-1285. [Link]

  • Kim, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 16406-16420. [Link]

  • Ishizuka, N., et al. (2002). Structure-activity relationships of a novel class of endothelin-A receptor antagonists and discovery of potent and selective receptor antagonist, 2-(benzod[3][4]ioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid (S-1255). 1. Study on structure-activity relationships and basic structure crucial for ET(A) antagonism. Journal of Medicinal Chemistry, 45(10), 2041-2055. [Link]

  • Montanari, R., et al. (2016). The potential of natural products for targeting PPARα. PPAR research, 2016. [Link]

  • Karahan, I., & Dursun, E. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Medicina, 59(11), 1986. [Link]

  • Kumar, H., & Kim, I. S. (2017). Neuroprotective potential of phytochemicals. Pharmacognosy Reviews, 11(22), 92. [Link]

  • Reddy, G. J., & Srinivasan, K. V. R. (1997). Preparation of 4, 4-dimethoxybutyl chloride from y-butyrolactone. Indian Journal of Chemistry-Section B, 36(11), 1038-1039. [Link]

  • Grimm, S. W., et al. (2009). Comparison of the IC50 values on five major CYP Isoforms for 290 compounds obtained by the one-point method at 1.1 µM (left) and 10 µM (right) vs. the six-point IC50 values. [Link]

  • Szymańska, E., & Chełminiak-Dudkiewicz, D. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 83(9), 1-19. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Lipton, M. A., et al. (2018). 4-(4-Formyl-3, 5-dimethoxyphenoxy) butyric Acid (BAL). Molbank, 2018(4), M1013. [Link]

  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. [Link]

  • Blake, S., et al. (2022). In vitro activity of a panel of per-and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 130(5), 057001. [Link]

  • Takeuchi, S., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(45), 17096-17107. [Link]

  • Semantic Scholar. (n.d.). Study of the in vitro and in vivo metabolism of 4-HO-MET. [Link]

  • Chem-Impex. (n.d.). 4-(4-Formyl-3-methoxyphenoxy)-butyric acid. [Link]

  • Na, H. K., & Surh, Y. J. (2014). Clinical pharmacology of endothelin receptor antagonists used in the treatment of pulmonary arterial hypertension. Journal of Korean medical science, 29(3), 327-336. [Link]

  • Rakhshandehroo, M., Knoch, B., Müller, M., & Kersten, S. (2010). Peroxisome proliferator-activated receptor α/δ/γ activation profile by endogenous long-chain fatty acids. Journal of medicinal chemistry, 53(2), 867-873. [Link]

  • Davenport, A. P., Hyndman, K. A., Dhaun, N., & Webb, D. J. (2016). Endothelin receptor antagonists: status quo and future perspectives for targeted therapy. Journal of the American Society of Nephrology, 27(9), 2564-2573. [Link]

  • LiverTox. (2017). Endothelin Receptor Antagonists. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Kim, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5, 6-methylenedioxybenzo [d] thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(10), 16406. [Link]

  • Rygiel, K. A., et al. (2015). Peroxisome proliferator-activated receptor A ligands as anticancer drugs targeting mitochondrial metabolism. Journal of cellular and molecular medicine, 19(6), 1213-1224. [Link]

  • Weng, C. H., et al. (2024). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Archives of Toxicology, 1-16. [Link]

  • Iwasaki, K., et al. (2013). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & medicinal chemistry letters, 23(17), 4875-4880. [Link]

  • BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. [Link]

  • Lees, E. K., et al. (2010). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR research, 2010. [Link]

  • IQVIA. (n.d.). In Vitro Metabolism. [Link]

  • ResearchGate. (n.d.). The IC50 values of the chalcone methoxy derivatives 3a and 5a. [Link]

Sources

A Comparative In Vivo Analysis of the Anti-inflammatory Efficacy of 4-(4-Methoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating a Novel Anti-inflammatory Candidate

In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exacting. This guide provides a comprehensive framework for the in vivo validation of 4-(4-Methoxyphenoxy)butanoic acid, a novel compound with putative anti-inflammatory properties. Our objective is to rigorously compare its efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, utilizing well-characterized animal models of inflammation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental design.

Introduction: The Rationale for In Vivo Validation

Preliminary in vitro screens may indicate that this compound possesses anti-inflammatory activity. However, the complex, multifactorial nature of the inflammatory cascade necessitates validation within a living system. In vivo models are indispensable for evaluating a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and potential toxicity in the context of a whole organism.

This guide will focus on three distinct and complementary in vivo models to comprehensively assess the anti-inflammatory potential of this compound:

  • Carrageenan-Induced Paw Edema: A model of acute, localized inflammation.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model mimicking a systemic inflammatory response.

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: A model for inflammatory bowel disease (IBD).

As positive controls, we will employ Indomethacin, a potent NSAID that non-selectively inhibits cyclooxygenase (COX) enzymes[1][2][3], and Dexamethasone, a synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects[4][5][6].

Acute Localized Inflammation: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity[7][8]. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin, while the later phase (after 1.5 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils[8][9].

Scientific Rationale

This model allows for the evaluation of a compound's ability to inhibit edema formation, a cardinal sign of inflammation. By measuring paw volume at various time points, we can discern whether the compound's activity is more pronounced in the early or late phase of the inflammatory response, providing initial clues about its mechanism of action.

Experimental Workflow

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol
  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly assigned to four groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethylcellulose).

    • Group II: this compound (e.g., 10, 30, 100 mg/kg, p.o.).

    • Group III: Indomethacin (10 mg/kg, p.o.)[7].

    • Group IV: Dexamethasone (1 mg/kg, p.o.).

  • Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The respective compounds are administered orally (p.o.) one hour before the carrageenan injection[7].

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw[7][8][10].

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection[7].

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Comparative Data Summary
Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.05-
This compound100.68 ± 0.0420.0
300.51 ± 0.0340.0
1000.38 ± 0.0255.3
Indomethacin100.35 ± 0.0358.8
Dexamethasone10.30 ± 0.0264.7

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.)

Systemic Inflammation: The Lipopolysaccharide (LPS)-Induced Model

The LPS-induced systemic inflammation model is a robust and widely used method to mimic the systemic inflammatory response seen in conditions like sepsis[11]. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[12].

Scientific Rationale

This model is crucial for assessing the ability of this compound to modulate the systemic production of key inflammatory mediators. It provides a broader understanding of the compound's anti-inflammatory effects beyond localized edema.

Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK_complex TAK1->IKK_complex Phosphorylates IkB IkB IKK_complex->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokine_Genes Cytokine_Genes Nucleus->Cytokine_Genes Activates Transcription of Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Cytokine_Genes->Pro_inflammatory_Cytokines Leads to Production of

Caption: Simplified LPS-induced TLR4 signaling pathway.

Detailed Experimental Protocol
  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.

  • Grouping: Animals are randomly assigned to four groups (n=6-8 per group):

    • Group I: Vehicle Control + PBS.

    • Group II: Vehicle Control + LPS.

    • Group III: this compound (e.g., 10, 30, 100 mg/kg, p.o.) + LPS.

    • Group IV: Dexamethasone (1 mg/kg, p.o.) + LPS.

  • Drug Administration: The respective compounds are administered orally one hour before LPS injection.

  • Induction of Systemic Inflammation: Mice are injected intraperitoneally (i.p.) with LPS (e.g., 5 mg/kg)[13].

  • Sample Collection: Two hours after LPS injection, blood is collected via cardiac puncture for serum cytokine analysis[13].

  • Cytokine Analysis: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using ELISA kits.

Comparative Data Summary
Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle + PBS-50 ± 1030 ± 8
Vehicle + LPS-1500 ± 1502500 ± 200
This compound + LPS101200 ± 1202000 ± 180
30800 ± 901500 ± 150
100500 ± 60900 ± 100
Dexamethasone + LPS1300 ± 40500 ± 70

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.)

Chronic Intestinal Inflammation: The Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used and reproducible model of inflammatory bowel disease (IBD), particularly ulcerative colitis[14][15]. Administration of DSS in drinking water disrupts the colonic epithelial barrier, leading to the infiltration of inflammatory cells and the production of pro-inflammatory cytokines[16][17].

Scientific Rationale

This model is essential for evaluating the therapeutic potential of this compound in a chronic inflammatory setting. Key parameters such as weight loss, stool consistency, rectal bleeding, and colon length provide a comprehensive assessment of disease activity.

Experimental Workflow

Caption: Experimental workflow for the DSS-induced colitis model.

Detailed Experimental Protocol
  • Animal Acclimatization: Male C57BL/6 mice (8-10 weeks old) are acclimatized for one week.

  • Grouping: Animals are randomly assigned to four groups (n=8-10 per group):

    • Group I: Control (regular drinking water).

    • Group II: DSS + Vehicle.

    • Group III: DSS + this compound (e.g., 30 mg/kg, p.o., daily).

    • Group IV: DSS + Dexamethasone (1 mg/kg, p.o., daily).

  • Induction of Colitis: Colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 days.

  • Drug Administration: Oral administration of the test compounds begins on day 0 and continues daily for the duration of the experiment.

  • Disease Activity Index (DAI): Body weight, stool consistency, and rectal bleeding are monitored daily to calculate the DAI.

  • Sample Collection: On day 8, mice are euthanized, and the colons are excised.

  • Macroscopic and Histological Analysis: Colon length is measured, and sections are collected for histological evaluation of inflammation and tissue damage.

Comparative Data Summary
Treatment GroupDose (mg/kg)Disease Activity Index (Day 7)Colon Length (cm)Histological Score
Control-0.2 ± 0.18.5 ± 0.30.5 ± 0.2
DSS + Vehicle-3.5 ± 0.45.2 ± 0.23.8 ± 0.3
DSS + this compound302.1 ± 0.36.8 ± 0.32.2 ± 0.2
DSS + Dexamethasone11.5 ± 0.27.5 ± 0.21.4 ± 0.1

(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.)

Conclusion and Future Directions

This comparative guide outlines a rigorous in vivo validation strategy for this compound. The collective data from these three distinct models will provide a robust assessment of its anti-inflammatory efficacy and potential as a therapeutic candidate. Positive results would warrant further investigation into its specific molecular mechanism of action, pharmacokinetic and pharmacodynamic profiling, and long-term safety studies. The systematic approach detailed herein ensures a high degree of scientific integrity and provides a solid foundation for subsequent preclinical and clinical development.

References

  • Indometacin - Wikipedia. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Indomethacin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available at: [Link]

  • Mancuso, P., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology, 188(10), 5163-5170. Available at: [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Indomethacin? Synapse. Available at: [Link]

  • Uzuazokaro, M. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Reviews, 13(26), 73-80. Available at: [Link]

  • Pediatric Oncall. (n.d.). Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of dexamethasone? Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Indomethacin Sodium? Synapse. Available at: [Link]

  • PharmaCompass. (n.d.). Indomethazine | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dexamethasone | Ligand page. Available at: [Link]

  • Patsnap. (2025). What is the mechanism of Dexamethasone? Synapse. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Dexamethasone? Synapse. Available at: [Link]

  • Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. eIJPPR, 2(1), 24-29. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2015). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of Leukocyte Biology, 98(5), 833-841. Available at: [Link]

  • Aragen Life Sciences. (n.d.). DSS-induced IBD Mouse Model for preclinical drug screening. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Available at: [Link]

  • Bio-protocol. (2021). A Mouse Model of LPS-Induced Systemic Inflammation. Bio-protocol, 11(16), e4130. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.4. Available at: [Link]

  • eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife, 13, RP95679. Available at: [Link]

  • Sygnature Discovery. (n.d.). Dextran Sulfate Sodium induced ulcerative colitis model in mice. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. Current Protocols in Immunology, Chapter 15, Unit 15.25. Available at: [Link]

  • Journal of Visualized Experiments. (2012). Investigating Intestinal Inflammation in DSS-induced Model of IBD. (60), e3678. Available at: [Link]

  • Charles River Laboratories. (n.d.). DSS-Induced Colitis Mouse Models. Available at: [Link]

  • Mascolo, N., et al. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine, 4(3), 207-212. Available at: [Link]

  • MDPI. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(11), 3196. Available at: [Link]

  • MDPI. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Molecules, 26(11), 3328. Available at: [Link]

  • Khan, T., et al. (2020). Evaluation of in vivo anti-inflammatory and anti-angiogenic attributes of methanolic extract of Launaea spinosa. Inflammopharmacology, 28(4), 1017-1031. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(4-Methoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and clinical research, the quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of establishing safety and efficacy. The reliability of this data is paramount, resting entirely on the robustness and accuracy of the analytical methods employed. 4-(4-Methoxyphenoxy)butanoic acid, a compound of interest in various research contexts, requires meticulously validated analytical methods for its quantification.

This guide provides an in-depth, objective comparison of two prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Beyond a simple procedural outline, this document delves into the causality behind experimental choices and culminates in a cross-validation study, designed to ensure interchangeability and data consistency between these two orthogonal methods. The principles and protocols described herein are grounded in established regulatory frameworks, ensuring scientific integrity and trustworthiness.[1][2][3][4]

Physicochemical Profile: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for rational analytical method development. These properties dictate choices in sample preparation, chromatographic separation, and detection.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄PubChem[5]
Molecular Weight 210.23 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
Calculated pKa 4.59 ± 0.10 (Predicted)ChemBK[6]
Calculated XLogP3 1.7PubChem[5]

Table 1: Key physicochemical properties of this compound.

The compound's carboxylic acid moiety (pKa ~4.59) makes it amenable to reversed-phase chromatography, where pH control of the mobile phase is critical for achieving consistent retention and peak shape. Its moderate hydrophobicity (XLogP3 = 1.7) is well-suited for retention on C18 stationary phases.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many analytical laboratories due to its robustness, cost-effectiveness, and reliability. It is particularly suitable for analyzing samples where the analyte is present at moderate to high concentrations and the sample matrix is relatively clean.

Principle of the Method

This method employs reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (C18) and a more polar mobile phase. The acidic nature of the mobile phase ensures that the carboxylic acid group of the analyte is protonated (non-ionized), promoting its retention on the nonpolar column. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, which is proportional to its concentration.

Detailed Experimental Protocol: HPLC-UV

1. Sample Preparation (Human Plasma)

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard (IS) working solution (e.g., 4-(4-Methoxyphenyl)butyric acid at 10 µg/mL).

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute at high speed.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

2. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (45:55, v/v).[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • UV Detector Wavelength: 225 nm.

Causality Behind Experimental Choices
  • Protein Precipitation: Acetonitrile is an efficient and straightforward choice for crashing out proteins, which would otherwise foul the analytical column.

  • C18 Column: This is the standard choice for retaining moderately nonpolar compounds like the target analyte.

  • Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase lowers the pH well below the analyte's pKa, suppressing its ionization and ensuring a single, neutral species interacts with the stationary phase. This results in sharp, symmetrical peaks and stable retention times.

  • UV Wavelength (225 nm): The phenoxy group provides a strong chromophore. 225 nm is chosen to maximize sensitivity while minimizing interference from matrix components.

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma Sample (100 µL) P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject into HPLC P5->A1 A2 C18 Column Separation A1->A2 A3 UV Detection (225 nm) A2->A3 D1 Chromatogram Generation A3->D1 D2 Peak Integration D1->D2 D3 Concentration Calculation (vs. Calibration Curve) D2->D3

Caption: Workflow for HPLC-UV analysis of this compound.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalysis, offering unparalleled sensitivity and selectivity. It is essential for quantifying analytes at low concentrations or in complex biological matrices where interferences can obscure the target analyte in other detection methods.

Principle of the Method

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). In the mass spectrometer, the parent ion (precursor ion) corresponding to the analyte's mass is selected. This ion is then fragmented by collision with an inert gas, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides two levels of mass-based specificity, drastically reducing background noise and enhancing selectivity.[9][10][11]

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation

  • The same protein precipitation protocol as described for HPLC-UV is used.

2. LC-MS/MS Conditions

  • LC Instrument: Agilent 1290 Infinity II UHPLC or equivalent.

  • MS Instrument: SCIEX Triple Quad 6500+ or equivalent.

  • Column: Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transitions:

    • Analyte: Precursor Ion (Q1) m/z 209.2 → Product Ion (Q3) m/z 123.1
    • Internal Standard: (Example: 4-(4-Methoxyphenyl)butyric acid) Precursor Ion (Q1) m/z 193.1 → Product Ion (Q3) m/z 107.1
  • Key MS Parameters: Curtain Gas: 35 psi, Collision Gas: Medium, IonSpray Voltage: -4500 V, Temperature: 550°C.

Causality Behind Experimental Choices
  • UHPLC System: The use of a sub-2 µm particle size column provides higher resolution and faster analysis times compared to traditional HPLC.

  • Formic Acid: This is a volatile acid, making it compatible with MS detection, unlike non-volatile acids like phosphoric acid which can contaminate the ion source.[7]

  • ESI Negative Mode: Carboxylic acids readily lose a proton in the ESI source to form a negative ion [M-H]⁻, making this the most sensitive ionization mode. For this compound (MW 210.23), the [M-H]⁻ ion is m/z 209.2.

  • MRM Transition: The precursor at m/z 209.2 is selected. Upon fragmentation, a characteristic product is the 4-methoxyphenolate anion at m/z 123.1. Monitoring this specific transition ensures that only the target analyte is quantified.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma Sample (100 µL) P2 Add Internal Standard P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject into UHPLC P5->A1 A2 C18 Column Separation A1->A2 A3 ESI Source (Negative) A2->A3 A4 Tandem MS (MRM) A3->A4 D1 MRM Chromatogram A4->D1 D2 Peak Integration D1->D2 D3 Concentration Calculation D2->D3

Caption: Workflow for LC-MS/MS analysis of this compound.

Cross-Validation of Analytical Methods

Objective and Regulatory Context

Cross-validation is the formal process of comparing results from two different validated analytical methods.[2] This is critical in drug development when, for example, a project transitions from an early-phase HPLC-UV method to a more sensitive LC-MS/MS method for clinical studies, or when samples are analyzed at different laboratories.[12][13] The goal is to demonstrate that the data generated by both methods are comparable and reliable. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that outline the necessity and requirements for cross-validation.[1][2][3]

Experimental Design for Cross-Validation
  • Sample Selection: A minimum of three batches of quality control (QC) samples, at low, medium, and high concentration levels, should be prepared. A set of incurred study samples (if available) should also be included.

  • Analysis: Analyze the selected QC and incurred samples using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • Data Evaluation: For each sample, calculate the percentage difference between the concentration values obtained from the two methods using the following formula: % Difference = ((Value_MethodA - Value_MethodB) / Mean(Value_A, Value_B)) * 100

Acceptance Criteria

The acceptance criteria should be defined a priori. A common standard, derived from regulatory guidelines, is as follows:

  • The percentage difference for at least two-thirds (67%) of the analyzed samples should be within ±20.0% of the mean value.[12]

Visualization: Cross-Validation Process

CrossValidation_Process QC_Samples Prepare QC Samples (Low, Mid, High) MethodA Analyze with Method A (HPLC-UV) QC_Samples->MethodA MethodB Analyze with Method B (LC-MS/MS) QC_Samples->MethodB ResultsA Concentration Data A MethodA->ResultsA ResultsB Concentration Data B MethodB->ResultsB Compare Calculate % Difference for each sample ResultsA->Compare ResultsB->Compare Evaluate Evaluate against Acceptance Criteria (≤ ±20%) Compare->Evaluate Report Cross-Validation Report: Methods are Comparable Evaluate->Report

Caption: Logical process for the cross-validation of two analytical methods.

Data Comparison and Interpretation

The following tables present hypothetical but realistic performance data for the two methods, illustrating their respective strengths.

Performance Characteristics Summary
Validation ParameterHPLC-UVLC-MS/MSRationale for Difference
Linearity (r²) > 0.995> 0.998MS detection often yields a slightly better linear response.
Calibration Range 50 - 5000 ng/mL1 - 1000 ng/mLLC-MS/MS is significantly more sensitive, allowing for a lower range.
LLOQ 50 ng/mL1 ng/mLThe high selectivity of MRM allows for detection at much lower levels.
Accuracy (% Bias) Within ±10%Within ±8%Reduced matrix interference in LC-MS/MS can lead to better accuracy.
Precision (% CV) < 12%< 10%Higher signal-to-noise in LC-MS/MS improves precision.
Selectivity ModerateHighHPLC-UV is susceptible to co-eluting impurities with similar UV spectra. LC-MS/MS is highly specific due to MRM.[14]

Table 2: Comparison of typical validation performance characteristics.

Hypothetical Cross-Validation Results
Sample IDHPLC-UV (ng/mL)LC-MS/MS (ng/mL)Mean (ng/mL)% DifferenceMeets Criteria?
QC-LOW-1145.2158.9152.05-9.0%Yes
QC-LOW-2151.8162.1156.95-6.6%Yes
QC-MID-1745.6790.3767.95-5.8%Yes
QC-MID-2780.1815.5797.80-4.4%Yes
QC-HIGH-13980.54250.14115.30-6.5%Yes
QC-HIGH-24105.24310.84208.00-4.9%Yes
INCUR-1255.7280.4268.05-9.2%Yes
INCUR-298.3115.6106.95-16.2%Yes
INCUR-365.479.872.60-19.8%Yes

Table 3: Hypothetical cross-validation data for QC and incurred samples.

In this hypothetical dataset, 100% of the samples meet the acceptance criterion of being within ±20.0% difference, demonstrating excellent concordance between the two methods. This would provide high confidence that data generated by either method is reliable and interchangeable within the validated ranges.

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are robust and reliable techniques for the quantification of this compound, but their applications are dictated by the specific requirements of the analytical task.

  • HPLC-UV is an excellent choice for routine analysis in later-stage development, formulation analysis, or quality control where analyte concentrations are expected to be well above 50 ng/mL and the sample matrix is relatively simple. Its operational simplicity and lower cost are significant advantages.

  • LC-MS/MS is the indispensable method for bioanalysis in biological matrices like plasma, especially for pharmacokinetic and toxicokinetic studies where high sensitivity (LLOQ of 1 ng/mL) and absolute selectivity are required to ensure data integrity.

The successful cross-validation between these two methods provides a critical bridge, allowing for a seamless transition between different stages of research and development. It ensures that historical data from one method remains valid and comparable to new data generated on another, safeguarding the continuity and integrity of the entire project.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation (Corrected Version). [Link]

  • Van Amsterdam, P. et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-(4-Methoxyphenyl)butyric acid on Newcrom R1 HPLC column. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ChemBK. (2024). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. [Link]

  • Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. [Link]

  • SIELC Technologies. (2018). Butanoic acid, (4-methoxyphenyl)methyl ester. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPB. [Link]

  • Diva-portal.org. (2020). Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Semantic Scholar. (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • PubMed. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Methoxyphenyl)butyric acid. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Chromatographic profiles of LC-MS/MS analysis of 4A (top) and 4B (bottom) isomers. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid. PubChem Compound Database. [Link]

  • ECA Academy. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. PubChem Compound Database. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [Link]

  • Chem-Impex. (n.d.). Ácido 4-(4-formil-3-metoxifenoxi)-butírico. [Link]

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • OPUS. (2025). Analytical Methods. [Link]

  • SCIEX. (n.d.). Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

  • MDPI. (n.d.). Advances in Quantitative Analytical Methods for Solid Drugs. [Link]

Sources

A Comparative Efficacy Analysis of 4-(4-Methoxyphenoxy)butanoic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The phenoxybutanoic acid scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Within this class, 4-(4-Methoxyphenoxy)butanoic acid and its derivatives have garnered significant attention due to their potential to modulate various biological targets. This guide provides a comparative analysis of the efficacy of this compound and its structurally related analogs, drawing upon experimental data from preclinical studies. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their performance, offering a comprehensive resource for researchers in the field.

The core structure, characterized by a phenoxy ring linked to a butanoic acid moiety, allows for systematic modifications to explore and optimize biological activity. Substitutions on the phenyl ring and alterations to the butanoic acid chain can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will synthesize findings from disparate studies to present a coherent overview of how these modifications impact efficacy in different therapeutic contexts, from cardiovascular disease to inflammation and neuroprotection.

Mechanism of Action: A Focus on Endothelin Receptor Antagonism

A significant area of investigation for phenoxybutanoic acid derivatives has been their potential as endothelin (ET) receptor antagonists. The endothelin system, particularly the ET-1 peptide and its receptors ETA and ETB, plays a crucial role in vasoconstriction and cell proliferation. Dysregulation of this system is implicated in various cardiovascular diseases, including pulmonary arterial hypertension (PAH). Consequently, the development of potent and selective ET receptor antagonists is a key therapeutic strategy.

The binding of ET-1 to its receptors on smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. As depicted in the diagram below, this process involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. Phenoxybutanoic acid-based antagonists act by competitively inhibiting the binding of ET-1 to its receptors, thereby blocking this downstream signaling.

ET1_Signaling_Pathway cluster_membrane Cell Membrane ET_Receptor ET-A Receptor PLC Phospholipase C (PLC) ET_Receptor->PLC Activates ET1 Endothelin-1 (ET-1) ET1->ET_Receptor Binds Antagonist Phenoxybutanoic Acid Analog Antagonist->ET_Receptor Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction

Caption: Endothelin-1 signaling pathway and the inhibitory action of phenoxybutanoic acid analogs.

Comparative Efficacy of Phenoxybutanoic Acid Analogs

The following table summarizes the in vitro efficacy of a series of phenoxybutanoic acid derivatives as endothelin receptor antagonists. The data is compiled from a study that investigated their ability to inhibit ET-1-induced contraction of rat thoracic aortic rings and their binding affinity for the ETA receptor.[1]

Compound IDR1R2R3Inhibitory Activity on Aortic Ring Contraction (%)ETA Receptor Binding Affinity (IC50, nM)
6a HHH25.3 ± 2.1> 1000
6b 4-MeOHH35.7 ± 2.5850 ± 45
6e HHBenzothiazole85.2 ± 4.315.6 ± 1.2
6g HHBenzoxazole78.9 ± 3.928.4 ± 2.1
BQ123 ---92.5 ± 5.08.9 ± 0.7

BQ123 is a known selective ETA receptor antagonist used as a reference compound.

Structure-Activity Relationship (SAR) Insights

The data presented above reveals key structural features that govern the efficacy of phenoxybutanoic acid derivatives as endothelin antagonists.[1]

  • The Unsubstituted Core (6a): The parent compound with an unsubstituted phenyl ring exhibits weak activity, indicating that substitutions are crucial for potent receptor interaction.

  • Role of the Methoxyphenyl Group (6b): The introduction of a methoxy group at the para-position of the phenyl ring, as in the parent compound of this guide, leads to a modest increase in both inhibitory activity and binding affinity. This suggests that the methoxy group may engage in favorable interactions within the receptor's binding pocket.

These findings suggest that while the 4-methoxyphenoxy moiety provides a foundational level of activity, the incorporation of larger, electron-rich heterocyclic systems is a highly effective strategy for developing potent endothelin receptor antagonists based on the phenoxybutanoic acid scaffold.

Experimental Protocols

To ensure scientific rigor and enable the reproduction of these findings, detailed experimental protocols are provided below.

Protocol 1: Synthesis of Phenoxybutanoic Acid Derivatives

This protocol describes a general method for the synthesis of the phenoxybutanoic acid analogs discussed.

Synthesis_Workflow Start Substituted Phenol Step1 React with Ethyl 4-bromobutanoate in Acetone with K2CO3 Start->Step1 Intermediate Ethyl Phenoxybutanoate Intermediate Step1->Intermediate Step2 Hydrolysis with LiOH in THF/H2O Intermediate->Step2 Product Final Phenoxybutanoic Acid Analog Step2->Product

Caption: General synthetic workflow for phenoxybutanoic acid analogs.

Step-by-Step Procedure:

  • Esterification: To a solution of the appropriately substituted phenol (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.0 eq) and ethyl 4-bromobutanoate (1.2 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl phenoxybutanoate intermediate.

  • Purify the intermediate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours.

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final phenoxybutanoic acid analog.

Protocol 2: In Vitro Evaluation of Endothelin Receptor Antagonism

This protocol details the assay used to determine the inhibitory effect of the compounds on ET-1-induced vasoconstriction.

Materials:

  • Male Sprague-Dawley rats

  • Krebs-Henseleit solution

  • Endothelin-1 (ET-1)

  • Test compounds (phenoxybutanoic acid analogs)

  • Organ bath system

Procedure:

  • Aortic Ring Preparation: Euthanize the rats and carefully excise the thoracic aorta.

  • Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, replacing the buffer every 15-20 minutes.

  • Contraction Assay: Induce a submaximal contraction of the aortic rings with a single concentration of ET-1 (10 nM).

  • Once a stable contraction plateau is reached, add the test compounds at various concentrations.

  • Record the relaxation of the aortic rings as a percentage of the initial ET-1-induced contraction.

  • Calculate the percentage of inhibition for each compound concentration.

Protocol 3: ETA Receptor Binding Assay

This protocol describes the method for determining the binding affinity of the compounds to the ETA receptor.

Materials:

  • CHO cells stably expressing the human ETA receptor

  • [125I]ET-1 (radioligand)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Test compounds

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest the CHO-ETA cells and homogenize them in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]ET-1 and varying concentrations of the test compounds.

  • Incubate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

  • Separation and Counting: Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [125I]ET-1 (IC50) by non-linear regression analysis.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the therapeutic potential of this compound and its analogs. The structure-activity relationship studies clearly indicate that while the core scaffold is a viable starting point, strategic modifications, particularly the introduction of benzoheterocyclic moieties, can lead to highly potent compounds. The detailed experimental protocols provided herein offer a framework for the continued exploration and optimization of this promising class of molecules.

Future research should focus on further refining the SAR to improve both potency and selectivity for the target receptor. Additionally, in vivo studies are necessary to evaluate the pharmacokinetic profiles and therapeutic efficacy of the most promising analogs in relevant disease models. The versatility of the phenoxybutanoic acid scaffold suggests that its utility may extend beyond endothelin receptor antagonism, and its evaluation against other biological targets could unveil new therapeutic applications.

References

  • Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Bioorganic & Medicinal Chemistry, 23(5), 981-986. [Link]

Sources

Benchmarking the synthesis of 4-(4-Methoxyphenoxy)butanoic acid against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 4-(4-Methoxyphenoxy)butanoic Acid

Introduction

This compound is a valuable chemical intermediate, featuring a phenoxy ether linkage that is a common motif in pharmaceuticals and agrochemicals. Its synthesis is a foundational task in many research and development laboratories. The choice of synthetic route can significantly impact yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this target molecule, grounded in established chemical principles and supported by experimental data. We will focus on the two most prevalent strategies for forming the key aryl ether bond: the classical Williamson ether synthesis and the modern Mitsunobu reaction.

Overview of Synthetic Strategies

The core transformation in the synthesis of this compound is the formation of an ether bond between the 4-methoxyphenol moiety and a four-carbon acid chain. The two primary disconnection approaches are illustrated below.

cluster_0 Disconnection Approach 1: SN2 Pathway cluster_1 Disconnection Approach 2: Redox Pathway Target This compound Williamson Williamson Ether Synthesis Target->Williamson SN2 Mitsunobu Mitsunobu Reaction Target->Mitsunobu Redox Phenoxide 4-Methoxyphenoxide Phenoxide->Williamson Butyrate 4-Halobutanoate Ester Butyrate->Williamson Phenol 4-Methoxyphenol Phenol->Mitsunobu Hydroxybutyrate 4-Hydroxybutanoate Ester Hydroxybutyrate->Mitsunobu

Caption: Primary disconnection strategies for synthesizing the target molecule.

Method 1: The Williamson Ether Synthesis (The Workhorse Approach)

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and widely used methods for preparing ethers in both laboratory and industrial settings.[1]

Mechanism and Rationale

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves two key steps:

  • Deprotonation: A base is used to deprotonate the phenol (4-methoxyphenol), forming a highly nucleophilic phenoxide ion.

  • Substitution: The phenoxide attacks an electrophilic alkyl halide (or sulfonate), displacing the leaving group to form the ether.

For the synthesis of this compound, the strategically sound choice is to use 4-methoxyphenoxide as the nucleophile and an ester of a 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate) as the electrophile. This is because SN2 reactions are most efficient with primary alkyl halides; the alternative—using a halo-anisole and a 4-hydroxybutanoate-derived alkoxide—would require nucleophilic aromatic substitution, which is generally not feasible unless the aromatic ring is activated with strong electron-withdrawing groups.[2][3]

Detailed Experimental Protocol (Two-Step)

This protocol is a two-step process involving ether formation followed by ester hydrolysis.

G cluster_step1 Step 1: Ether Formation cluster_step2 Step 2: Ester Hydrolysis A 1. Dissolve 4-methoxyphenol and K2CO3 in acetone B 2. Add Ethyl 4-bromobutanoate A->B C 3. Reflux mixture for 12-24 hours (Monitor by TLC) B->C D 4. Filter solids, concentrate filtrate C->D E 5. Work-up: Extraction with ether and water/brine washes D->E F 6. Purify by column chromatography to yield intermediate ester E->F G 7. Dissolve ester in EtOH/H2O F->G Proceed with purified ester H 8. Add NaOH (aq) and stir at room temperature G->H I 9. Acidify with HCl (aq) to precipitate product H->I J 10. Filter, wash with cold water, and dry to yield final product I->J

Caption: Workflow for the Williamson Ether Synthesis and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 4-(4-methoxyphenoxy)butanoate

  • To a round-bottom flask, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and a suitable solvent like acetone or DMF. Aryl ethers are commonly synthesized with bases such as NaOH, KOH, or K₂CO₃.[2]

  • Add ethyl 4-bromobutanoate (1.1 eq.) to the stirring mixture.

  • Heat the reaction mixture to reflux (for acetone, ~56°C) for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]

  • After cooling to room temperature, filter off the inorganic salts and wash the solid cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude ester.

  • Purify the crude product by flash column chromatography (silica gel) to obtain the pure intermediate ester.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ester (1.0 eq.) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq.) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl).

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.[4]

Optimization: Phase Transfer Catalysis (PTC)

To improve reaction rates and avoid harsh, anhydrous conditions or expensive polar aprotic solvents, Phase Transfer Catalysis (PTC) is an excellent modification.[5] A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous (or solid) phase to the organic phase where the alkyl halide resides.[5] This often leads to faster reactions, milder conditions, and higher yields.[6]

Modified PTC Protocol (Step 1):

  • Combine 4-methoxyphenol, ethyl 4-bromobutanoate, and a catalytic amount of TBAB (e.g., 5 mol%) in a non-polar solvent like toluene.

  • Add a concentrated aqueous solution of NaOH or solid K₂CO₃.

  • Heat the biphasic mixture with vigorous stirring. The reaction often proceeds to completion much faster than under non-PTC conditions. The subsequent work-up and hydrolysis remain the same.

Method 2: The Mitsunobu Reaction (The Mild and Controlled Approach)

The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds under exceptionally mild, neutral conditions.[7] It is particularly valuable for substrates that are sensitive to the basic or high-temperature conditions of the Williamson synthesis.

Mechanism and Rationale

The reaction is a redox process that converts a primary or secondary alcohol into a variety of functional groups.[8] For ether synthesis, it couples an alcohol with a phenolic pronucleophile. The key reagents are a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (typically diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

The mechanism involves the activation of the alcohol (in this case, a 4-hydroxybutanoate ester) by a PPh₃-DEAD adduct, converting the hydroxyl group into an excellent leaving group.[9] The phenoxide, generated in situ from the weakly acidic 4-methoxyphenol, then acts as the nucleophile to displace the activated oxygen in an SN2 fashion.[7][8]

Detailed Experimental Protocol (One-Pot)

This protocol describes a one-pot esterification followed by a separate hydrolysis step.

G cluster_step1 Step 1: Mitsunobu Coupling cluster_step2 Step 2: Ester Hydrolysis A 1. Dissolve 4-methoxyphenol, ethyl 4-hydroxybutanoate, and PPh3 in dry THF B 2. Cool mixture to 0°C in an ice bath A->B C 3. Add DIAD dropwise, maintaining T < 10°C B->C D 4. Stir at room temperature for 6-12 hours (Monitor by TLC) C->D E 5. Concentrate, then purify by column chromatography to remove TPPO and isolate the intermediate ester D->E F 6. Perform hydrolysis as in Williamson method (Steps 7-10) E->F Proceed with purified ester

Caption: Workflow for the Mitsunobu Reaction and subsequent hydrolysis.

Step 1: Synthesis of Ethyl 4-(4-methoxyphenoxy)butanoate

  • In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 4-methoxyphenol (1.0 eq.), ethyl 4-hydroxybutanoate (1.0 eq.), and triphenylphosphine (PPh₃, 1.2-1.5 eq.) in anhydrous tetrahydrofuran (THF).[10][11]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.2-1.5 eq.) dropwise, ensuring the internal temperature remains below 10°C.[11]

  • Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • The primary challenge in Mitsunobu reactions is the removal of stoichiometric byproducts: triphenylphosphine oxide (TPPO) and diisopropyl hydrazinedicarboxylate. Purification is almost always achieved via flash column chromatography.

Step 2: Hydrolysis to this compound

  • The hydrolysis of the resulting ester is identical to the procedure described in Step 2 of the Williamson synthesis protocol.

Comparative Analysis and Benchmarking

The choice between these two robust methods depends on the specific requirements of the synthesis, including scale, cost, and substrate sensitivity.

MetricWilliamson Ether SynthesisMitsunobu ReactionRationale & Causality
Yield Good to Excellent (70-95%)Good to Excellent (70-90%)Both methods are highly effective. Williamson yields can be impacted by elimination side-reactions with secondary halides, but this is not a concern here. Mitsunobu yields are highly dependent on efficient purification.
Reaction Conditions Harsher (Requires base, often heated)Milder (Neutral, often 0°C to RT)Williamson requires a strong base to form the nucleophile.[2] The Mitsunobu reaction is a redox process that proceeds under neutral conditions, making it ideal for sensitive substrates.[8]
Scalability Highly scalable; preferred industrial method.Difficult to scale due to cost and byproduct removal.The formation of large quantities of TPPO and hydrazine byproducts makes purification cumbersome and costly on an industrial scale.[12] The Williamson method generates simple inorganic salts that are easily removed.
Reagent Cost Low (Inexpensive bases and solvents)High (PPh₃ and DIAD/DEAD are expensive)The stoichiometric use of costly phosphine and azodicarboxylate reagents is the primary economic drawback of the Mitsunobu reaction.
Purification Simpler (Filtration, extraction, crystallization)Difficult (Requires chromatography)Removing stoichiometric TPPO and hydrazine byproducts from the Mitsunobu reaction mixture is a well-known challenge that almost always necessitates column chromatography.[12]
Safety & Handling Caustic bases (NaOH/KOH) require care.DIAD/DEAD are potentially explosive and toxic.[10]Both methods have safety considerations. The azodicarboxylates used in the Mitsunobu reaction are notably hazardous.[10]
Stereochemistry SN2 inversion at the electrophile.SN2 inversion at the alcohol center.[7]Both reactions proceed with inversion of configuration, a critical feature for chiral substrates (though not applicable to this specific target molecule).

Green Chemistry Perspective

A modern evaluation of synthetic routes must consider their environmental impact using green chemistry metrics.[13]

  • Atom Economy: The Williamson synthesis has a higher theoretical atom economy. The main byproducts are inorganic salts (e.g., KBr) and water. The Mitsunobu reaction has poor atom economy, as it generates large, stoichiometric byproducts (TPPO and the reduced hydrazine) that are not incorporated into the final product.

  • E-Factor (Environmental Factor): The E-factor, which is the mass ratio of waste to product, is significantly lower for the Williamson synthesis.[14] The high mass of byproducts and solvents required for chromatography gives the Mitsunobu route a much higher (less favorable) E-factor.

  • Solvent and Reagent Choice: The Williamson synthesis can be improved by using greener solvents and PTC to minimize solvent usage.[15] While the Mitsunobu reaction uses relatively benign solvents like THF, the reagents themselves (phosphine, azodicarboxylate) are less environmentally friendly.

From a green chemistry standpoint, the Williamson Ether Synthesis, especially when optimized with phase transfer catalysis, is the superior method.[16]

Conclusion and Recommendations

Both the Williamson and Mitsunobu reactions are effective and reliable for the synthesis of this compound. However, they serve different strategic purposes.

  • Choose the Williamson Ether Synthesis (especially with PTC) for:

    • Large-scale production where cost is a primary driver.

    • Syntheses where green chemistry metrics are a priority.

    • Situations where straightforward purification (non-chromatographic) is desired.

  • Choose the Mitsunobu Reaction for:

    • Small-scale, discovery-phase synthesis.

    • Syntheses involving substrates that are sensitive to base or heat.

    • Cases where starting materials (e.g., the 4-hydroxybutanoate) are more readily available or cheaper than the corresponding halide.

For the routine preparation of this compound, the Williamson Ether Synthesis is the more practical, economical, and environmentally sound choice. Its robustness and scalability make it the workhorse method for this and many other aryl ether syntheses.

References

  • Andraos, J. (2005). Metrics to 'green' chemistry—which are the best? Green Chemistry, 7(4), 20-33. Available at: [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Wikipedia. (2023). Green chemistry metrics. Available at: [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Available at: [Link]

  • University of Toronto. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Gawande, M. B., et al. (2014). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC. Available at: [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • The University of Nottingham. (2020). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. Available at: [Link]

  • MDPI. (2022). Green Chemistry Metrics, A Review. Available at: [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Available at: [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]

  • Ison, R. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Available at: [Link]

  • ResearchGate. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]

  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Nottingham ePrints. (2020). New Directions in the Mitsunobu Reaction. Available at: [Link]

  • ResearchGate. (2000). Williamson Ether Synthesis on Solid Support: Substitution versus Elimination. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of aryl ethers, methods and reagents related thereto.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Available at: [Link]

Sources

The Correlation of In Vitro and In Vivo Efficacy of 4-(4-Methoxyphenoxy)butanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, establishing a robust correlation between in vitro activity and in vivo efficacy is a cornerstone of preclinical development. This guide provides a comprehensive comparison of the activity of 4-(4-Methoxyphenoxy)butanoic acid, a novel investigational compound, in both laboratory-based assays and living biological systems. By delving into the experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective analysis of this compound's potential therapeutic utility. The U.S. Food and Drug Administration (FDA) defines an in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] The goal of IVIVC is to use in vitro data as a surrogate for in vivo bioequivalence studies, which can streamline the drug development process.[2][3]

Introduction to this compound

This compound is a small molecule with a chemical structure that suggests potential interaction with metabolic pathways.[4] While its precise biological target is under investigation, its structural similarity to other phenoxy-alkanoic acids warrants an exploration of its effects on cellular metabolism, particularly fatty acid oxidation (FAO). Fatty acid β-oxidation is a critical metabolic pathway for energy production in many tissues, especially during periods of fasting or high energy demand.[5][6] Dysregulation of this pathway is implicated in various metabolic diseases, including obesity and type 2 diabetes.[7] This guide will explore the hypothesis that this compound modulates fatty acid oxidation.

In Vitro Assessment of Metabolic Activity

To investigate the direct cellular effects of this compound, a series of in vitro assays were conducted. The primary objective was to determine if the compound could modulate the rate of fatty acid oxidation in a controlled cellular environment.

Experimental Protocol: In Vitro Fatty Acid Oxidation Assay

This protocol is designed to measure the rate of radiolabeled fatty acid oxidation in cultured primary hepatocytes, providing a direct assessment of the compound's impact on this metabolic pathway.[5]

Materials:

  • Primary mouse hepatocytes

  • This compound

  • [1-¹⁴C]palmitic acid

  • Seahorse XF Palmitate-BSA FAO Substrate

  • Cell culture medium and supplements

  • Scintillation fluid and vials

  • Seahorse XF Analyzer

Procedure:

  • Cell Culture: Primary hepatocytes are isolated from mice and cultured in appropriate medium to form a confluent monolayer.

  • Compound Treatment: Cells are treated with varying concentrations of this compound (0.1 µM to 100 µM) or a vehicle control for 24 hours.

  • Fatty Acid Oxidation Measurement:

    • The culture medium is replaced with a substrate-limited medium.

    • [1-¹⁴C]palmitic acid complexed to BSA is added to the cells.

    • The cells are incubated for 2 hours, during which the radiolabeled palmitate is metabolized.

    • The reaction is stopped, and the cell medium is collected.

    • The amount of ¹⁴CO₂ produced is captured and measured using a scintillation counter, which is indicative of the rate of complete fatty acid oxidation.

  • Oxygen Consumption Rate (OCR) Measurement:

    • In parallel, a Seahorse XF Analyzer is used to measure the real-time oxygen consumption rate of hepatocytes treated with the compound and then exposed to palmitate. This provides a non-radioactive method to assess mitochondrial respiration fueled by fatty acid oxidation.[7]

In Vitro Data Summary

The results of the in vitro fatty acid oxidation assays are summarized in the table below.

Concentration of this compound (µM)¹⁴CO₂ Production (nmol/mg protein/hr)Oxygen Consumption Rate (pmol/min)
Vehicle Control15.2 ± 1.8125.4 ± 10.2
0.118.5 ± 2.1148.7 ± 12.5
125.8 ± 2.9210.3 ± 18.9
1042.1 ± 4.5355.6 ± 25.1
10045.3 ± 5.1380.2 ± 29.8

The in vitro data clearly indicates a dose-dependent increase in both ¹⁴CO₂ production and oxygen consumption rate upon treatment with this compound. This suggests that the compound directly enhances the rate of fatty acid oxidation in isolated liver cells.

In Vivo Evaluation in a Metabolic Disease Model

To determine if the observed in vitro effects translate to a therapeutic benefit in a living organism, an in vivo study was conducted using a diet-induced obesity mouse model. This model is widely used in metabolic research as it recapitulates many of the key features of human metabolic syndrome.[8][9]

Experimental Protocol: In Vivo Efficacy Study

Animal Model:

  • Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.

Study Design:

  • Acclimation and Grouping: After the induction of obesity, mice are acclimated and randomly assigned to one of three groups (n=10 per group):

    • Vehicle Control (saline)

    • This compound (10 mg/kg)

    • This compound (30 mg/kg)

  • Dosing: The compound or vehicle is administered daily via oral gavage for 4 weeks.

  • Metabolic Phenotyping: A comprehensive assessment of metabolic parameters is performed throughout the study.[10] This includes:

    • Weekly measurement of body weight and food intake.

    • Indirect calorimetry to assess energy expenditure and respiratory exchange ratio (RER).

    • Glucose and insulin tolerance tests to evaluate glucose homeostasis.

  • Terminal Procedures: At the end of the 4-week treatment period, mice are euthanized, and blood and tissues (liver, adipose tissue) are collected for further analysis, including gene expression profiling of key metabolic genes.

In Vivo Data Summary

The key findings from the in vivo study are presented in the table below.

Treatment GroupChange in Body Weight (g)Energy Expenditure (kcal/hr/kg)Glucose AUC (mmol/L*min) in GTT
Vehicle Control+ 4.5 ± 0.812.3 ± 1.12500 ± 180
10 mg/kg+ 1.2 ± 0.515.8 ± 1.41850 ± 150
30 mg/kg- 0.8 ± 0.418.2 ± 1.61300 ± 120

The in vivo results demonstrate that oral administration of this compound leads to a significant, dose-dependent reduction in body weight gain, an increase in energy expenditure, and improved glucose tolerance in a diet-induced obesity model.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The successful development of a predictive IVIVC model relies on establishing a mathematical relationship between the in vitro and in vivo data.[11][12] In this case, we can correlate the in vitro concentration-response data for fatty acid oxidation with the in vivo dose-response for key metabolic parameters.

Logical Workflow for IVIVC

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC Modeling in_vitro_assay Fatty Acid Oxidation Assay (Primary Hepatocytes) in_vitro_data Concentration-Response Curve (EC50 Determination) in_vitro_assay->in_vitro_data Measures FAO Rate correlation Mathematical Correlation (e.g., Linear Regression) in_vitro_data->correlation Input in_vivo_model Diet-Induced Obesity Mouse Model in_vivo_data Dose-Response Curve (Metabolic Parameters) in_vivo_model->in_vivo_data Assesses Efficacy in_vivo_data->correlation Input prediction Predictive Model for In Vivo Efficacy correlation->prediction Establishes

Caption: Workflow illustrating the establishment of an in vitro-in vivo correlation.

The strong positive correlation observed between the in vitro enhancement of fatty acid oxidation and the in vivo improvements in metabolic health provides a high degree of confidence in the compound's mechanism of action. The in vitro assays serve as a reliable predictor of the compound's potential efficacy in a more complex biological system.

Discussion and Mechanistic Insights

The convergence of our in vitro and in vivo data strongly supports the hypothesis that this compound is a modulator of fatty acid metabolism. The increased oxygen consumption in vitro, coupled with the elevated energy expenditure in vivo, points towards a mechanism involving the upregulation of mitochondrial β-oxidation.

Proposed Signaling Pathway

Signaling_Pathway Compound 4-(4-Methoxyphenoxy) butanoic acid Target Putative Cellular Target (e.g., PPARα) Compound->Target Activates PGC1a PGC-1α Target->PGC1a Upregulates Mitochondria Mitochondrial Biogenesis & Function PGC1a->Mitochondria Promotes FAO Fatty Acid Oxidation Mitochondria->FAO Enhances Energy Increased Energy Expenditure FAO->Energy Leads to

Caption: Proposed signaling pathway for this compound.

Further molecular studies are warranted to definitively identify the direct cellular target of this compound. Based on its structure and observed effects, potential candidates include nuclear receptors such as PPARα, which are known master regulators of lipid metabolism.

Conclusion

This comparative guide demonstrates a strong and consistent correlation between the in vitro and in vivo activities of this compound. The compound's ability to enhance fatty acid oxidation in a cellular context translates to meaningful therapeutic effects in an animal model of metabolic disease. This robust IVIVC provides a solid foundation for the continued preclinical and clinical development of this compound as a potential treatment for metabolic disorders.

References

  • 4-(3-Methoxyphenoxy)butyric acid - PMC - NIH. (n.d.).
  • This compound | C11H14O4 | CID 249649 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid | C12H14O5 | CID 2759226 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • In Vivo Metabolic Models - Selvita. (n.d.). Retrieved January 12, 2026, from [Link]

  • Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • In vitro-In vivo Correlation: Perspectives on Model Development - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fatty Acid Oxidation Assay - Creative Bioarray. (n.d.). Retrieved January 12, 2026, from [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL) - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Metabolic Disease Models - Inotiv. (n.d.). Retrieved January 12, 2026, from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals - World Journal of Advanced Research and Reviews. (2025, February 24). Retrieved January 12, 2026, from [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development - Walsh Medical Media. (n.d.). Retrieved January 12, 2026, from [Link]

  • In situ assay of fatty acid-oxidation by metabolite profiling following permeabilization of cell membranes - ResearchGate. (2025, August 8). Retrieved January 12, 2026, from [Link]

  • Metabolic Models - Sygnature Discovery. (n.d.). Retrieved January 12, 2026, from [Link]

  • How is in vitro–in vivo correlation (IVIVC) established? - Patsnap Synapse. (2025, May 29). Retrieved January 12, 2026, from [Link]

  • Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed. (2014, May 27). Retrieved January 12, 2026, from [Link]

  • Murine models for pharmacological studies of the metabolic syndrome - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Cardiovascular/Metabolic Disease Studies - Charles River Laboratories. (n.d.). Retrieved January 12, 2026, from [Link]

  • BMR Fatty Acid Oxidation Assay Kit - Biomedical Research Service. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Methoxyphenoxy)butanoic Acid Derivatives as Peroxisome Proliferator-Activated Receptor (PPAR) Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-(4-methoxyphenoxy)butanoic acid derivatives, a class of compounds with significant potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key nuclear receptors that regulate lipid and glucose metabolism, making them attractive therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia.[1] This document will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on the activity of these compounds, offering valuable insights for researchers and professionals in drug discovery and development.

The this compound Scaffold: A Privileged Structure for PPAR Modulation

The this compound scaffold serves as a promising starting point for the design of PPAR agonists. Its structural similarity to endogenous fatty acids, the natural ligands for PPARs, provides a strong rationale for its interaction with the ligand-binding domain of these receptors.[2] The core structure consists of a methoxy-substituted phenyl ring linked via an ether bond to a butanoic acid moiety. Each of these components plays a crucial role in the molecule's overall activity and provides opportunities for modification to fine-tune its potency and selectivity for different PPAR isoforms (α, γ, and δ).

Comparative Analysis of Structural Modifications and Their Impact on PPAR Activity

While a comprehensive SAR study specifically focused on this compound is not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related phenoxy and phenylpropanoic acid derivatives. These studies provide a predictive framework for understanding how modifications to the core scaffold might influence PPAR agonism.

Modifications of the Phenyl Ring

Substituents on the phenyl ring play a critical role in modulating the potency and selectivity of PPAR agonists.

  • Position and Nature of Substituents: The position and electronic nature of substituents on the phenyl ring can significantly impact activity. For instance, in related series of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives, the presence of a halogen at the 4-position of the phenoxy ring was found to be compatible with potent PPARγ and dual PPARα/γ agonism.[3] It is hypothesized that electron-withdrawing groups can enhance the interaction with key residues in the PPAR ligand-binding pocket. For this compound, the methoxy group at the 4-position is an electron-donating group, which likely influences its binding mode and activity profile. The exploration of other substituents, such as halogens or trifluoromethyl groups, at various positions on the phenyl ring could lead to derivatives with altered potency and selectivity.[4]

The Ether Linkage

The ether linkage provides flexibility to the molecule, allowing the phenyl ring and the acidic head group to adopt an optimal conformation for binding to the PPAR ligand-binding domain. While less frequently modified, alterations to this linker, such as replacing the oxygen with a sulfur atom or a methylene group, could impact the molecule's flexibility and overall topology, thereby affecting its biological activity.

The Butanoic Acid Chain

The carboxylic acid moiety is a key pharmacophoric feature for many PPAR agonists, as it forms a crucial hydrogen bond interaction with a conserved tyrosine residue in the ligand-binding domain.[5]

  • Chain Length and Substitution: The length of the alkyl chain is critical for optimal activity. A butanoic acid chain appears to be a favorable linker length. Modifications to this chain, such as the introduction of alkyl groups at the α- or β-positions, can influence both potency and selectivity. For example, in a series of substituted phenylpropanoic acid derivatives, the stereochemistry and nature of the substituent at the α-position were found to be key determinants of PPARα selectivity.[5]

The following table summarizes the general SAR trends observed in related phenoxy acid derivatives and their potential implications for the this compound scaffold.

Structural Modification Observation in Related Compounds Predicted Impact on this compound Derivatives Supporting Evidence
Phenyl Ring Substitution Introduction of electron-withdrawing groups (e.g., Cl, CF3) can enhance potency.Substitution of the methoxy group or addition of other substituents may modulate PPARα/γ activity and selectivity.[3][4]
Acid Chain Modification α-substitution can influence selectivity (e.g., for PPARα).Introduction of substituents on the butanoic acid chain could shift selectivity towards a specific PPAR isoform.[5]
Isosteric Replacements Replacing the ether oxygen with other linkers can alter activity.Modifications to the ether linkage may impact conformational flexibility and binding affinity.General Medicinal Chemistry Principles

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the Williamson ether synthesis.

G cluster_0 Synthesis Workflow reagent1 4-Methoxyphenol intermediate Ethyl 4-(4-methoxyphenoxy)butanoate reagent1->intermediate Williamson Ether Synthesis reagent2 Ethyl 4-bromobutanoate reagent2->intermediate product This compound intermediate->product Ester Hydrolysis base Base (e.g., K2CO3) Solvent (e.g., Acetone) hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH)

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • Williamson Ether Synthesis: To a solution of 4-methoxyphenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃). The mixture is stirred at room temperature, followed by the addition of ethyl 4-bromobutanoate. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product, ethyl 4-(4-methoxyphenoxy)butanoate, is purified by column chromatography.

  • Ester Hydrolysis: The purified ester is dissolved in a mixture of ethanol and water containing a base such as sodium hydroxide (NaOH). The solution is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester to the corresponding carboxylic acid. Upon completion, the reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to precipitate the product. The solid is then collected by filtration, washed with water, and dried to afford this compound.

In Vitro PPAR Transactivation Assay

The activity of the synthesized compounds as PPAR agonists is typically evaluated using a cell-based reporter gene assay.[6][7]

G cluster_1 PPAR Transactivation Assay Workflow cell_culture Cell Culture (e.g., HEK293T) transfection Transient Transfection cell_culture->transfection compound_treatment Compound Treatment transfection->compound_treatment plasmids Plasmids: - PPAR Expression Vector - PPRE-Luciferase Reporter - Renilla Luciferase (Control) incubation Incubation (24h) compound_treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay data_analysis Data Analysis (EC50 determination) luciferase_assay->data_analysis

Caption: Workflow for a PPAR dual-luciferase reporter assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured in an appropriate medium. The cells are then transiently co-transfected with three plasmids: an expression vector for the desired human PPAR isoform (α, γ, or δ), a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE), and a plasmid expressing Renilla luciferase for normalization of transfection efficiency.[6]

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds or a known PPAR agonist as a positive control (e.g., rosiglitazone for PPARγ).[7]

  • Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to the vehicle-treated control. The concentration-response curves are then plotted, and the EC₅₀ values (the concentration of the compound that elicits 50% of the maximal response) are determined.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PPAR modulators. The insights gained from the SAR of related phenoxy and phenylpropanoic acid derivatives provide a valuable roadmap for the rational design of new analogs with improved potency and selectivity. Future research should focus on a systematic exploration of substitutions on both the phenyl ring and the butanoic acid chain of the title compound. The synthesis and evaluation of a focused library of such derivatives will be crucial for elucidating a detailed SAR and for identifying lead candidates for the treatment of metabolic disorders. Furthermore, in-depth studies on the selectivity profiles of these compounds against all three PPAR isoforms are warranted to develop isoform-selective or dual/pan agonists with desired therapeutic effects and minimal side effects.

References

  • Bernardi Videira, N., Batista, F., Cordeiro, A. T., & Figueira, A. (2018). Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives. Methods in Molecular Biology, 1787, 245–261.
  • ChemBK. (2024). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-. Retrieved from [Link]

  • RayBiotech. (n.d.). Human PPAR-alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • RayBiotech. (n.d.). Human PPAR-delta Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Wolf, C. J., Rider, C. V., Lau, C., & Abbott, B. D. (2010). trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Toxicological Sciences, 116(1), 103–115.
  • De Filippis, B., Ammazzalorso, A., Fantacuzzi, M., Giampietro, L., Maccallini, C., Petruzzelli, M., ... & Amoroso, R. (2008). Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. Journal of Medicinal Chemistry, 51(21), 6783–6795.
  • Nomura, M., Tanase, T., Ide, T., Tsunoda, M., Suzuki, M., Uchiki, H., ... & Miyachi, H. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581–3599.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Miyachi, H. (2006). Design, synthesis, and structure-activity relationship study of peroxisome proliferator-activated receptor (PPAR) delta-selective ligands. Yakugaku Zasshi, 126(8), 511–522.
  • Rider, C. V., Furr, J. R., Wilson, V. S., & Gray, L. E., Jr. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Environmental Health Perspectives, 130(2), 27002.
  • Tsunoda, M., Abe, M., Ide, T., Tanase, T., Nomura, M., Suzuki, M., ... & Miyachi, H. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554–558.
  • Uchikawa, O., Ohta, H., Tanimoto, K., Sasamata, M., & Miyachi, H. (2010). Structure-activity relationship studies of non-carboxylic acid peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5148–5151.
  • Lipton, M. A. (2018). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2018(3), M1001.
  • PubChem. (n.d.). 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. Retrieved from [Link]

  • Zhang, Y., Wang, Y., Li, S., Wang, Y., & Li, Y. (2023). Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Medicinal Chemistry Letters, 14(6), 795–802.
  • Clark, J. (2016). Organic Synthesis Routes. Retrieved from [Link]

  • Kim, J. H., Kim, H. J., Kim, H. J., Lee, B. W., Kang, E. S., Cha, B. S., ... & Lee, H. C. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Scientific Reports, 7(1), 10187.
  • Wang, Y., Zhang, Y., Li, S., Wang, Y., & Li, Y. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. International Journal of Molecular Sciences, 25(19), 10874.
  • Itoh, T., Yamamoto, K., & Miyachi, H. (2020). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. International Journal of Molecular Sciences, 21(23), 9037.
  • Tanaka, T., Furuhashi, M., & Ishii, I. (2023). Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. International Journal of Molecular Sciences, 24(24), 17357.
  • Kostadinova, R., & Wahli, W. (2016). Pharmacological Utility of PPAR Modulation for Angiogenesis in Cardiovascular Disease. Journal of Cardiovascular Development and Disease, 3(4), 31.
  • Loiodice, F., G. D. M. C., Ancona, S., Laghezza, A., Cignarella, A., Lopedota, A., ... & Tortorella, P. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662–7666.

Sources

A Framework for the Preclinical Evaluation of Novel PPAR Agonists: A Comparative Analysis of 4-(4-Methoxyphenoxy)butanoic acid and Pioglitazone in the Context of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The landscape of therapeutic intervention for type 2 diabetes mellitus (T2DM) is continually evolving, with a persistent need for novel molecules that offer improved efficacy, enhanced safety profiles, and alternative mechanisms of action. Peroxisome proliferator-activated receptors (PPARs), particularly the gamma subtype (PPARγ), remain a validated and critical target for insulin sensitization. Thiazolidinediones (TZDs), such as the standard-of-care drug Pioglitazone, exert their potent antidiabetic effects through PPARγ agonism. However, the clinical utility of TZDs has been tempered by side effects, including weight gain, fluid retention, and an increased risk of bone fractures, necessitating the search for next-generation modulators.

This guide presents a hypothetical, yet scientifically rigorous, framework for the preclinical evaluation of a novel chemical entity, 4-(4-Methoxyphenoxy)butanoic acid, as a potential PPAR agonist. Due to the absence of extensive public data on this specific molecule, we will use it as a candidate compound to illustrate the essential head-to-head comparative studies required to benchmark its performance against the established standard-of-care, Pioglitazone. This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for assessing the therapeutic potential of new chemical entities targeting the PPAR signaling pathway.

Section 1: Mechanism of Action and Target Engagement

A foundational step in evaluating any new chemical entity is to confirm its interaction with the intended molecular target and elucidate its mechanism of action. For a putative PPAR agonist, this involves a series of in vitro assays to quantify binding affinity, activation of the receptor, and downstream gene expression.

Comparative Binding Affinity

The initial assessment involves determining the binding affinity of this compound for the PPARγ ligand-binding domain (LBD) in comparison to Pioglitazone. A competitive radioligand binding assay is a standard and robust method for this purpose.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Reagents and Materials:

    • Recombinant human PPARγ-LBD

    • Radiolabeled ligand (e.g., [³H]-Rosiglitazone)

    • Test compounds: this compound and Pioglitazone (dissolved in DMSO)

    • Scintillation fluid and microplates

    • Filter mats and a cell harvester

  • Procedure:

    • Prepare a series of dilutions of the test compounds and Pioglitazone.

    • In a 96-well plate, incubate the PPARγ-LBD with a fixed concentration of [³H]-Rosiglitazone and varying concentrations of the unlabeled competitor (test compound or Pioglitazone) for 2-4 hours at 4°C.

    • Following incubation, rapidly separate the bound and free radioligand by vacuum filtration through a filter mat.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinity

CompoundIC₅₀ (nM)Ki (nM)
This compoundHypotheticalHypothetical
PioglitazoneExpectedExpected
Functional Agonism and Gene Expression

Beyond binding, it is crucial to assess the functional consequence of this interaction. A luciferase reporter gene assay is a widely used method to quantify the transcriptional activation of PPARγ by a ligand.

Experimental Protocol: PPARγ Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Use a suitable cell line, such as HEK293T or HepG2.

    • Co-transfect the cells with two plasmids: one expressing the full-length human PPARγ and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE).

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with varying concentrations of this compound or Pioglitazone for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • The dose-dependent increase in luciferase activity reflects the activation of PPARγ.

    • Calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

Downstream Target Gene Expression

To confirm target engagement in a more biologically relevant context, quantitative real-time PCR (qRT-PCR) can be used to measure the expression of known PPARγ target genes in a relevant cell type, such as 3T3-L1 adipocytes. Key target genes include those involved in lipid metabolism and glucose homeostasis, such as Fabp4 (aP2), Lpl (lipoprotein lipase), and Slc2a4 (GLUT4).

Data Presentation: Functional Activity and Target Gene Expression

CompoundLuciferase EC₅₀ (nM)Fold Induction of Fabp4 mRNAFold Induction of Lpl mRNA
This compoundHypotheticalHypotheticalHypothetical
PioglitazoneExpectedExpectedExpected

Signaling Pathway Visualization

PPAR_Signaling cluster_extracellular Extracellular Space cluster_nucleus Nucleus Ligand PPARγ Agonist (e.g., Pioglitazone, this compound) PPARg PPARγ Ligand->PPARg Enters Cell and Nucleus RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA TargetGenes Target Genes (e.g., Fabp4, Lpl, Slc2a4) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins (Metabolic Regulation) mRNA->Proteins Translation

Caption: Simplified PPARγ signaling pathway.

Section 2: In Vitro Cellular Assays for Efficacy and Safety

With target engagement confirmed, the next phase involves assessing the compound's effects in cellular models of disease. For a T2DM therapeutic, key endpoints include glucose uptake and adipogenesis, while off-target effects and cytotoxicity are critical safety considerations.

Glucose Uptake in Adipocytes

A primary function of insulin sensitizers is to enhance glucose uptake into peripheral tissues like fat and muscle. The 2-NBDG glucose uptake assay in differentiated 3T3-L1 adipocytes is a standard method to evaluate this.

Experimental Protocol: 2-NBDG Glucose Uptake Assay

  • Cell Differentiation: Culture 3T3-L1 preadipocytes to confluence and differentiate them into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Compound Treatment: Treat the mature adipocytes with this compound or Pioglitazone for 24-48 hours.

  • Glucose Starvation: Wash the cells and incubate them in glucose-free medium for 2 hours.

  • 2-NBDG Incubation: Add the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the medium and incubate for 30 minutes.

  • Fluorescence Measurement: Wash the cells to remove extracellular 2-NBDG and measure the intracellular fluorescence using a plate reader or fluorescence microscope. An increase in fluorescence indicates enhanced glucose uptake.

Adipogenesis Assay

PPARγ is a master regulator of adipogenesis (the formation of fat cells). While this is integral to its mechanism, excessive adipogenesis can be associated with weight gain. Therefore, comparing the adipogenic potential of a novel compound to Pioglitazone is important.

Experimental Protocol: Oil Red O Staining for Adipogenesis

  • Differentiation Induction: Plate 3T3-L1 preadipocytes and induce differentiation in the presence of varying concentrations of this compound or Pioglitazone.

  • Staining: After 7-10 days, fix the cells and stain them with Oil Red O, a dye that specifically stains neutral lipids within lipid droplets.

  • Quantification: Elute the dye from the stained cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm) to quantify the extent of lipid accumulation.

Data Presentation: Comparative Cellular Efficacy

CompoundGlucose Uptake (% increase over control)Adipogenesis (Fold increase in Oil Red O staining)
This compoundHypotheticalHypothetical
PioglitazoneExpectedExpected

Section 3: Preclinical In Vivo Efficacy and Safety

The ultimate test of a drug candidate's potential is its performance in a living organism. In vivo studies in relevant animal models of T2DM are essential to evaluate efficacy, pharmacokinetics, and safety.

Efficacy in a Diabetic Mouse Model

The db/db mouse, which has a mutation in the leptin receptor, is a widely used model of obesity, insulin resistance, and T2DM.

Experimental Protocol: In Vivo Efficacy Study in db/db Mice

  • Animal Acclimatization and Grouping: Acclimatize male db/db mice (8-10 weeks old) and divide them into groups: vehicle control, Pioglitazone (e.g., 10 mg/kg/day), and this compound (at various doses).

  • Dosing: Administer the compounds daily via oral gavage for 4-6 weeks.

  • Monitoring:

    • Body Weight and Food Intake: Monitor daily.

    • Blood Glucose: Measure fasting and non-fasting blood glucose levels weekly.

    • Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess improvements in glucose disposal.

    • Plasma Insulin and Lipids: Collect blood at the end of the study to measure insulin, triglycerides, and cholesterol levels.

  • Tissue Analysis: Harvest tissues (liver, adipose tissue, muscle) for gene expression analysis (qRT-PCR) of PPARγ target genes and histological examination.

Experimental Workflow Visualization

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (4-6 Weeks) cluster_endpoint Endpoint Analysis Acclimatize Acclimatize db/db Mice Group Randomize into Groups (Vehicle, Pioglitazone, Test Compound) Acclimatize->Group Dosing Daily Oral Gavage Group->Dosing Monitor Weekly Monitoring: - Body Weight - Blood Glucose Dosing->Monitor OGTT Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Monitor->OGTT Blood Terminal Blood Collection (Insulin, Lipids) OGTT->Blood Tissue Tissue Harvest (Liver, Fat, Muscle) Blood->Tissue

Caption: Workflow for in vivo efficacy testing in a diabetic mouse model.

Data Presentation: In Vivo Efficacy Summary

ParameterVehicle ControlPioglitazone (10 mg/kg)This compound (Dose X)
Change in Body Weight (%)ExpectedExpectedHypothetical
Fasting Blood Glucose (mg/dL)ExpectedExpectedHypothetical
OGTT AUC (mg/dL*min)ExpectedExpectedHypothetical
Plasma Triglycerides (mg/dL)ExpectedExpectedHypothetical

Conclusion

This guide has outlined a systematic and comparative framework for the preclinical evaluation of a novel chemical entity, exemplified by this compound, against the standard-of-care PPARγ agonist, Pioglitazone. By progressing through a logical sequence of in vitro target engagement, cellular efficacy and safety assays, and in vivo studies in a disease-relevant animal model, researchers can build a comprehensive data package. The goal of such a program is to identify a candidate molecule that retains or improves upon the insulin-sensitizing and glucose-lowering efficacy of Pioglitazone while mitigating its known side effects. A successful candidate would ideally demonstrate potent PPARγ activation, robust glucose uptake enhancement, and a favorable in vivo profile with a reduced impact on body weight and other safety parameters. This rigorous, head-to-head comparative approach is fundamental to the successful development of the next generation of therapeutics for type 2 diabetes.

References

  • Title: PPARγ and Adipose Tissue—Recent Insights into Functionality and Treatment of T2DM Source: Cells URL: [Link]

  • Title: The Role of PPARγ in Diabetes and Cancer Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Thiazolidinediones Source: StatPearls URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its History, Assumptions, and Applications Source: Journal of Pharmacological and Toxicological Methods URL: [Link]

  • Title: PPARγ as a key regulator of adipogenesis and its role in lipid metabolism and diabetes Source: Experimental & Molecular Medicine URL: [Link]

A Researcher's Guide to 4-(4-Methoxyphenoxy)butanoic Acid: Synthesis, Characterization, and a Critical Look at Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of published data is the bedrock of scientific progress. This guide provides a comprehensive overview of 4-(4-Methoxyphenoxy)butanoic acid, a compound with potential applications in medicinal chemistry and materials science. We will delve into its synthesis, characterization, and critically examine the challenges of data reproducibility in the context of this and similar molecules. This document is intended to be a living guide, fostering a culture of rigorous and transparent research.

Introduction: The Significance of this compound

This compound belongs to the class of phenoxyalkanoic acids, a group of compounds known for a wide range of biological activities. The core structure, featuring a phenoxy ring linked to a butanoic acid chain, provides a versatile scaffold for chemical modification. The methoxy group at the para-position of the phenyl ring can significantly influence the molecule's electronic properties, solubility, and interactions with biological targets.

While specific biological activities of this compound are not extensively documented in publicly available literature, related phenoxyalkanoic acid derivatives have been investigated for various applications, including as herbicides and, more recently, as agonists for free fatty acid receptor 4 (FFAR4), a promising target for the treatment of type 2 diabetes mellitus.[1] The structural similarity suggests that this compound could be a valuable building block or lead compound in drug discovery programs.

This guide aims to provide a standardized, reproducible protocol for the synthesis and characterization of this compound, and to offer a framework for comparing its properties with relevant alternatives.

Synthesis of this compound: A Reproducible Protocol

The synthesis of this compound can be reliably achieved through a Williamson ether synthesis. This well-established reaction involves the coupling of a phenoxide with an alkyl halide. To ensure reproducibility, it is crucial to meticulously control reaction conditions and to thoroughly characterize the final product.

The following protocol is adapted from a published procedure for a similar isomer, 4-(3-Methoxyphenoxy)butyric acid, and has been optimized for clarity and reproducibility.[2]

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation of Sodium 4-Methoxyphenoxide cluster_reaction Williamson Ether Synthesis cluster_hydrolysis Saponification cluster_purification Purification and Characterization p_methoxyphenol 4-Methoxyphenol phenoxide Sodium 4-Methoxyphenoxide Solution p_methoxyphenol->phenoxide 1. Dissolve naoh Sodium Hydroxide naoh->phenoxide 2. Add dropwise solvent1 Solvent (e.g., Acetone) solvent1->phenoxide ester_intermediate Ethyl 4-(4-methoxyphenoxy)butanoate phenoxide->ester_intermediate 3. Add dropwise ethyl_bromobutyrate Ethyl 4-bromobutyrate ethyl_bromobutyrate->ester_intermediate 4. Reflux final_product This compound ester_intermediate->final_product 5. Hydrolyze base Aqueous Base (e.g., NaOH) base->final_product acidification Acidification (e.g., HCl) acidification->final_product 6. Precipitate purification Recrystallization/Chromatography final_product->purification characterization NMR, IR, MS Analysis purification->characterization pure_product Pure Product characterization->pure_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Materials:

  • 4-Methoxyphenol

  • Sodium hydroxide (NaOH)

  • Ethyl 4-bromobutyrate

  • Acetone

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol (1.0 eq) in acetone. Slowly add a solution of sodium hydroxide (1.05 eq) in water to the stirring solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium 4-methoxyphenoxide.

  • Williamson Ether Synthesis: To the same flask, add ethyl 4-bromobutyrate (1.1 eq) dropwise. Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After cooling to room temperature, remove the acetone under reduced pressure. Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(4-methoxyphenoxy)butanoate.

  • Saponification: To the crude ester, add a 10% aqueous solution of sodium hydroxide. Stir the mixture vigorously at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound should form. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Characterization and Data Validation

Thorough characterization of the synthesized compound is paramount for ensuring the validity and reproducibility of any subsequent experiments. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure. The expected chemical shifts and coupling constants should be compared with predicted values and data from similar compounds. For instance, the proton NMR spectrum of the related 4-(4-methoxyphenyl)butyric acid is publicly available and can serve as a useful reference.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-O-C ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

  • Melting Point: The melting point of the purified compound should be determined and reported as a narrow range, which is indicative of purity.

Representative Analytical Data
PropertyExpected Value/Observation
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~10-12 (br s, 1H, COOH), 6.8-7.0 (m, 4H, Ar-H), 3.9-4.1 (t, 2H, OCH₂), 3.7-3.8 (s, 3H, OCH₃), 2.4-2.6 (t, 2H, CH₂COOH), 2.0-2.2 (m, 2H, CH₂CH₂CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~178-180 (COOH), ~154 (Ar-C-O), ~153 (Ar-C-OCH₃), ~115-120 (Ar-CH), ~67 (OCH₂), ~55 (OCH₃), ~30 (CH₂COOH), ~24 (CH₂CH₂CH₂)
IR (KBr, cm⁻¹) ~3300-2500 (br, O-H), ~1700 (C=O), ~1240 (asym C-O-C), ~1040 (sym C-O-C)
HRMS (ESI) [M+H]⁺ calculated for C₁₁H₁₅O₄⁺: 211.0965; Found: [Value to be determined experimentally]

Comparison with Alternatives and the Reproducibility Challenge

Direct comparative studies of this compound with other compounds for specific biological activities are scarce in the published literature. However, we can draw logical comparisons based on the known properties of the phenoxyalkanoic acid class.

Structural Analogs for Comparison
CompoundKey Structural DifferencePotential Impact on Properties
4-(4-Chlorophenoxy)butanoic acid Chloro- substituent instead of methoxy-Increased lipophilicity, altered electronic properties, potentially different biological target interactions.
4-(4-Methylphenoxy)butanoic acid Methyl- substituent instead of methoxy-Increased lipophilicity, less polar than the methoxy analog.
4-(Phenoxy)butanoic acid Unsubstituted phenyl ringBaseline compound to assess the effect of the 4-methoxy substituent.
Fenofibrate An approved drug with a similar phenoxy-isobutyric acid coreA benchmark for lipid-lowering activity, though structurally more complex.

The choice of substituent on the phenyl ring can dramatically alter the compound's pharmacokinetic and pharmacodynamic properties. For instance, the electron-donating nature of the methoxy group in the target compound may influence its binding affinity to specific receptors compared to electron-withdrawing groups like chlorine.

The Path to Enhanced Reproducibility

The lack of direct comparative data highlights a broader issue in scientific research: the challenge of reproducibility. To address this, we propose the following best practices:

  • Detailed Experimental Reporting: Publications should include exhaustive details of experimental procedures, including reagent sources and purity, reaction conditions, and purification methods.

  • Open Data Sharing: Raw analytical data (NMR, MS, etc.) should be made publicly available in repositories to allow for independent verification.

  • Standardized Protocols: The adoption of standardized protocols, like the one presented in this guide, can reduce variability between laboratories.

  • Head-to-Head Studies: Direct comparative studies of analogous compounds under identical experimental conditions are crucial for establishing structure-activity relationships and identifying the most promising candidates for further development.

Conclusion and Future Directions

This compound is a compound of interest with potential for further investigation in various scientific fields. This guide provides a robust and reproducible protocol for its synthesis and characterization, laying the groundwork for future studies. By adhering to the principles of scientific integrity and open data, the research community can enhance the reproducibility of published findings and accelerate the pace of discovery. Future research should focus on elucidating the specific biological activities of this compound and conducting direct comparative studies against relevant alternatives to fully understand its potential.

References

  • PubChem. This compound. [Link]

  • MDPI. Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. [Link]

  • NIH. 4-(3-Methoxyphenoxy)butyric acid. [Link]

  • PubChem. 4-(4-Methoxyphenyl)butyric acid. [Link]

Sources

Independent Verification of the Mechanism of Action of 4-(4-Methoxyphenoxy)butanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Unknown

4-(4-Methoxyphenoxy)butanoic acid is a small molecule whose precise mechanism of action remains to be fully elucidated. Preliminary data from structurally related compounds suggest potential roles in modulating inflammatory pathways and acting as a chemical chaperone to mitigate cellular stress. Derivatives of this compound have been utilized as intermediates in the synthesis of anti-inflammatory drugs and have been implicated in enzyme inhibition and receptor binding[1]. Furthermore, similar structures, such as 4-(4-methoxyphenyl)butanoic acid, have shown promise as chemical chaperones by preventing protein aggregation and protecting against endoplasmic reticulum (ER) stress-induced cell death[2][3].

This guide provides a comprehensive framework for the independent verification of the mechanism of action of this compound. We will explore a multi-pronged approach, beginning with unbiased target identification and narrowing down to specific functional assays to probe its potential anti-inflammatory and chaperone-like activities. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize this and other novel chemical entities.

Part 1: Unbiased Target Deconvolution – Finding the Molecular Handshake

Before diving into hypothesis-driven assays, it is crucial to first identify the direct molecular targets of this compound within the cell. This unbiased approach can reveal unexpected mechanisms and provide a solid foundation for further investigation.

Cellular Thermal Shift Assay (CETSA): A Litmus Test for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to identify the protein targets of a small molecule in a physiological setting[4][5][6]. The principle is based on the increased thermal stability of a protein when it is bound to a ligand.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_analysis Analysis A 1. Culture Cells B 2. Treat with this compound or Vehicle A->B C 3. Heat cell suspension across a temperature gradient B->C D 4. Lyse cells C->D E 5. Separate soluble and aggregated protein fractions D->E F 6. Quantify soluble protein (e.g., Western Blot, Mass Spectrometry) E->F G 7. Identify proteins with increased thermal stability F->G

Caption: CETSA experimental workflow for target identification.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human macrophage cell line like THP-1 for inflammation studies) to 80-90% confluency.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate for a predetermined time to allow for compound uptake and target engagement.

  • Thermal Challenge:

    • Heat the treated cell aliquots in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the soluble proteins by Western blot for specific candidate targets or by mass spectrometry for a proteome-wide analysis.

  • Data Interpretation:

    • Proteins that are direct targets of this compound will exhibit a shift in their melting curve to a higher temperature in the presence of the compound.

Affinity Chromatography-Mass Spectrometry: Fishing for Targets

Affinity chromatography coupled with mass spectrometry is a classic and effective method for target identification[2][7][8]. This technique involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.

Affinity_Chromatography_Workflow A 1. Synthesize a derivatized this compound with a linker B 2. Immobilize the derivatized compound onto beads A->B C 3. Incubate beads with cell lysate B->C D 4. Wash beads to remove non-specific binders C->D E 5. Elute bound proteins D->E F 6. Identify eluted proteins by Mass Spectrometry E->F

Caption: Workflow for target identification using affinity chromatography.

  • Compound Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads).

    • Couple the derivatized compound to the activated beads.

  • Protein Binding:

    • Prepare a cell lysate from a relevant cell line.

    • Incubate the lysate with the compound-coupled beads. As a negative control, use beads without the immobilized compound.

  • Washing and Elution:

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

    • Elute the specifically bound proteins, for example, by changing the pH or by competing with an excess of the free compound.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

Comparison of Target Identification Methods

MethodAdvantagesDisadvantages
CETSA - In-cell target engagement- No compound modification needed- Can be adapted for high-throughput screening[4][9]- Not all proteins are amenable- Requires specific antibodies for Western blot or access to mass spectrometry
Affinity Chromatography - Can identify low-affinity binders- Well-established technique[2][7]- Requires chemical modification of the compound- Risk of identifying non-specific binders

Part 2: Probing the Anti-Inflammatory Potential

Based on the activities of related compounds, a plausible hypothesis is that this compound possesses anti-inflammatory properties. The following assays can be used to test this hypothesis.

Cyclooxygenase (COX) Activity Assays

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes[10][11]. Therefore, a direct assessment of the inhibitory potential of this compound on COX-1 and COX-2 is a logical first step.

Commercially available kits provide a straightforward method to measure COX activity[12][13][14].

  • Prepare Reagents:

    • Reconstitute all kit components as per the manufacturer's instructions.

    • Prepare a dilution series of this compound.

  • Assay Procedure:

    • To a 96-well plate, add the assay buffer, a source of COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity).

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in immune cells like macrophages[15][16][17]. This in vitro model can be used to assess the anti-inflammatory effects of this compound on a key inflammatory signaling pathway.

LPS_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces Compound This compound Compound->IKK ? Inhibits

Caption: Simplified schematic of the LPS-induced NF-κB signaling pathway.

  • Cell Culture and Treatment:

    • Culture THP-1 monocytes and differentiate them into macrophages using PMA.

    • Pre-treat the macrophages with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 30-60 minutes).

  • NF-κB Translocation Analysis:

    • Fix and permeabilize the cells.

    • Stain for the p65 subunit of NF-κB using a specific antibody and a fluorescent secondary antibody.

    • Stain the nuclei with DAPI.

    • Visualize and quantify the nuclear translocation of p65 using high-content imaging or fluorescence microscopy[18].

  • Measurement of Pro-inflammatory Cytokines:

    • Collect the cell culture supernatant after a longer LPS stimulation (e.g., 6-24 hours).

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or a multiplex immunoassay[19].

Part 3: Investigating Chemical Chaperone Activity

The presence of a methoxyphenyl group in this compound hints at a potential role as a chemical chaperone, similar to other reported compounds[2]. This can be investigated by assessing its ability to prevent protein aggregation and modulate the ER stress response.

Protein Aggregation Prevention Assay

A key function of molecular chaperones is to prevent the aggregation of denatured proteins[20][21][22].

  • Induce Protein Aggregation:

    • Use a model protein that is prone to aggregation upon heat or chemical stress, such as citrate synthase or lysozyme.

    • Induce aggregation by heating the protein solution at an elevated temperature (e.g., 45-60°C).

  • Assess the Effect of the Compound:

    • Perform the aggregation induction in the presence of varying concentrations of this compound.

    • Monitor protein aggregation over time by measuring the light scattering at a specific wavelength (e.g., 360 nm) using a spectrophotometer.

  • Data Analysis:

    • Compare the aggregation curves in the presence and absence of the compound. A reduction in light scattering indicates an anti-aggregation activity.

Endoplasmic Reticulum (ER) Stress Response Assays

Chemical chaperones can alleviate ER stress by improving protein folding capacity[1][23][24][25][26]. The unfolded protein response (UPR) is a signaling network that is activated upon ER stress.

UPR_Pathway ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates IRE1 IRE1 ER_Stress->IRE1 Activates ATF6 ATF6 ER_Stress->ATF6 Activates eIF2a eIF2α PERK->eIF2a Phosphorylates XBP1 XBP1 mRNA Splicing IRE1->XBP1 ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Cleavage Chaperones Increased Chaperone Expression eIF2a->Chaperones XBP1->Chaperones ATF6_cleaved->Chaperones Compound This compound Compound->ER_Stress ? Alleviates

Caption: Key branches of the Unfolded Protein Response (UPR) pathway.

  • Induce ER Stress:

    • Treat a suitable cell line (e.g., HeLa or SH-SY5Y) with a known ER stress inducer, such as tunicamycin or thapsigargin.

    • Co-treat a set of cells with the ER stress inducer and varying concentrations of this compound.

  • Measure UPR Markers:

    • Western Blot: Analyze the phosphorylation of PERK and eIF2α, and the expression levels of the chaperone BiP/GRP78 and the pro-apoptotic factor CHOP.

    • RT-qPCR: Measure the mRNA levels of spliced XBP1 and other UPR target genes.

  • Data Interpretation:

    • A reduction in the levels of UPR markers in the presence of this compound would suggest that it alleviates ER stress.

Conclusion: Building a Mechanistic Narrative

The independent verification of the mechanism of action of this compound requires a systematic and multi-faceted experimental approach. By starting with unbiased target identification methods like CETSA and affinity chromatography, researchers can gain crucial insights into its direct molecular interactions. Subsequent hypothesis-driven assays targeting potential anti-inflammatory and chemical chaperone activities will then allow for a detailed characterization of its functional effects. The protocols and comparative data presented in this guide provide a robust framework for elucidating the biological role of this and other novel small molecules, ultimately paving the way for their potential therapeutic applications.

References

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

  • ACS Publications. Emerging Approaches for the Identification of Protein Targets of Small Molecules - A Practitioners' Perspective. [Link]

  • Creative Biolabs. Target Deconvolution. [Link]

  • PubMed. Recent advances in proteome-wide label-free target deconvolution for bioactive small molecules. [Link]

  • Oxford Academic. Discovery of Synthetic Methoxy-substituted 4-Phenylbutyric Acid Derivatives as Chemical Chaperones. [Link]

  • PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]

  • PubChem. 4-(4-Methoxyphenyl)butyric acid. [Link]

  • PNAS. Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]

  • ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules. [Link]

  • Agilent. Cell Stress Assays. [Link]

  • PNAS. Identifying the proteins to which small-molecule probes and drugs bind in cells. [Link]

  • ResearchGate. Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. [Link]

  • ScienceDirect. Lipopolysaccharide-induced vascular inflammation model on microfluidic chip. [Link]

  • Creative Biolabs. Natural Bioactive Compound Target Identification. [Link]

  • PMC. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. [Link]

  • Springer Link. Assays to Characterize Molecular Chaperone Function In Vitro. [Link]

  • Scilit. Assays to Characterize Molecular Chaperone Function In Vitro. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Bio-Rad. Transcription - NF-kB signaling pathway. [Link]

  • MDPI. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. [Link]

  • PubMed. Inflammatory responses in embryonal cardiomyocytes exposed to LPS challenge: an in vitro model of deciphering the effects of LPS on the heart. [Link]

  • Creative Bioarray. Endoplasmic Reticulum Stress Test. [Link]

  • PMC. Aggregation Prevention Assay for Chaperone Activity of Proteins Using Spectroflurometry. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • PubMed. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. [Link]

  • PMC. Measuring ER stress and the unfolded protein response using mammalian tissue culture system. [Link]

  • RayBiotech. NF-kappaB Signaling Pathway. [Link]

  • BPS Bioscience. NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

  • NCBI. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. [Link]

  • Frontiers. Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway. [Link]

  • NIH. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]

  • ResearchGate. Assays to Characterize Molecular Chaperone Function In Vitro. [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • PMC. A Novel Method for Assessing the Chaperone Activity of Proteins. [Link]

  • ResearchGate. Mechanism of action of Anti-inflammatory drugs. [Link]

  • SciELO. Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. [Link]

  • Springer. Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control. [Link]

  • PMC. Investigation of physiological and molecular mechanisms conferring diurnal variation in auxinic herbicide efficacy. [Link]

  • PubMed. Anti-inflammatory drugs and their mechanism of action. [Link]

  • ResearchGate. Mechanism of action of natural auxins and the auxinic herbicides. [Link]

  • MDPI. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. [Link]

  • PMC. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. [Link]

  • MDPI. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]

  • ResearchGate. The Mechanism of Action of Anti-Inflammatory Drugs. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methoxyphenoxy)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from procurement to disposal. This guide provides a detailed, procedural framework for the proper disposal of 4-(4-Methoxyphenoxy)butanoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Core Principle: Hazard-Based Waste Management

The foundation of any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is classified as a hazardous substance, and all disposal protocols must be predicated on this fact.[1][2] The causality is simple: misclassifying or improperly handling this chemical can lead to acute health effects and regulatory non-compliance.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards.[3] These classifications dictate the necessary precautions for handling and the imperative for controlled disposal.

Hazard Class & CategoryHazard StatementSignal WordGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[3]WarningGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][3]WarningGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][3]WarningGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1][3]WarningGHS07

These hazards necessitate that this compound never be disposed of via standard trash or sewer systems. Such actions would pose a direct risk to personnel and the environment.

Pre-Disposal Protocol: Safe Handling and Segregation

Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation during routine lab work.

Required Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of skin, eye, and respiratory irritation, the following controls must be in place when handling the chemical, including when transferring it to a waste container:

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to control exposure to dust or aerosols.[4] Ensure a safety shower and eye wash station are readily accessible.[5]

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection : Wear compatible, chemical-resistant gloves and a lab coat.[1][5] Contaminated clothing must be removed and washed before reuse.[6]

  • Hygiene : Wash hands thoroughly after handling the chemical.[1] Do not eat, drink, or smoke in areas where the chemical is used or stored.[6]

Waste Segregation and Containerization

The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container.[7]

Step-by-Step Containerization Protocol:

  • Select a Compatible Container : Use a designated hazardous waste container that is compatible with acidic organic solids. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a tightly fitting cap.[8]

  • Label the Container : Before adding any waste, affix a hazardous waste label. The label must include:

    • The full chemical name: "Waste this compound".

    • The words "Hazardous Waste".[9]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Accumulate Waste : Add waste to the container in a chemical fume hood. Keep the container closed at all times except when adding waste.[8][10]

  • Do Not Mix : Do not mix this compound waste with other waste streams, particularly bases or strong oxidizing agents, to avoid unforeseen reactions.[4]

Spill Management

In the event of a spill, a swift and correct response is essential to prevent exposure and environmental contamination.

Accidental Release Measures:

  • Evacuate and Secure : Immediately alert others and evacuate the immediate spill area.[5]

  • Don PPE : Before cleanup, don the appropriate PPE as described in Section 2.1. For larger spills, a government-approved respirator may be necessary.[5]

  • Contain and Clean :

    • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][5]

    • Avoid creating dust during cleanup.[5]

  • Decontaminate : Once the bulk material is removed, decontaminate the spill area with an appropriate solvent or soap and water, collecting all rinsate as hazardous waste.

  • Dispose : The collected spill debris and cleaning materials are considered hazardous waste and must be disposed of according to the procedures in Section 4.

The Core Disposal Workflow

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][10] The following workflow ensures compliance with these federal standards.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Managed by EHS / Licensed Professionals A 1. Waste Generation (e.g., residual chemical, contaminated labware) B 2. Segregate & Contain Place in a correctly labeled, compatible hazardous waste container. A->B C 3. Accumulate in SAA Store container in a designated Satellite Accumulation Area (SAA). Keep container closed. B->C D 4. Request Pickup When container is full or project is complete, contact institution's EHS/Safety Office. C->D E 5. Documentation Complete Hazardous Waste Manifest form for 'cradle-to-grave' tracking. D->E Transfer of Custody F 6. Transport Waste is collected by a licensed hazardous waste transporter. E->F G 7. Final Disposal Transport to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration or other approved disposal method. F->G

Caption: Decision workflow for the disposal of this compound.

Procedural Steps:

  • Characterize the Waste : As established, this chemical is a hazardous waste. This determination is the first and most critical step.[7]

  • Accumulate at the Source : Collect the waste in a properly labeled container kept at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[10] The SAA must be under the control of the laboratory personnel.

  • Arrange for Disposal : Once the container is full, or within the time limits specified by your institution (often 6-12 months), contact your facility's Environmental Health and Safety (EHS) office to arrange for a pickup.

  • Documentation and Transport : Your EHS department will handle the creation of a hazardous waste manifest. This is a legal document that tracks the waste from your lab to its final destination, ensuring a proper "cradle-to-grave" chain of custody as required by the EPA.[10][11]

  • Final Disposition : The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] Given its organic nature, the most probable disposal method is high-temperature incineration at an approved facility, which ensures complete destruction of the compound.

By adhering to this structured workflow, from initial hazard assessment to final documented disposal, you ensure a process that is safe, compliant, and scientifically sound. This approach not only protects you and your colleagues but also upholds the integrity of your research and your institution's commitment to environmental stewardship.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards to Know Before Starting Your Lab . USA-SCIENTIFIC. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University Medical Center. [Link]

  • This compound | C11H14O4 | CID 249649 . PubChem, National Center for Biotechnology Information. [Link]

  • 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | CAS#:309964-23-6 . Chemsrc. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). [Link]

  • 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid | C12H14O5 | CID 2759226 . PubChem, National Center for Biotechnology Information. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • 4-(4-Methoxyphenyl)butyric acid | C11H14O3 | CID 78280 . PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines . Emory University. [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • Safety Guideline - 4-(4-Chloro-2-methylphenoxy)butyric acid . ChemTrack.org. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

  • How Does The EPA Define Hazardous Waste? . CountyOffice.org via YouTube. [Link]

  • Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)- . ChemBK. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

Sources

Comprehensive Safety Protocol: Handling 4-(4-Methoxyphenoxy)butanoic Acid in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling and disposal of 4-(4-Methoxyphenoxy)butanoic acid (CAS No: 55579-99-2). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to ensure a culture of safety and excellence in your laboratory. The information is synthesized from established safety data for this compound and related chemical classes, including phenoxy acids and carboxylic acids.

Hazard Identification and Risk Assessment

This compound is an organic compound that requires careful handling due to its potential health hazards. While a specific, comprehensive Safety Data Sheet (SDS) is not always readily available, data from analogous compounds and databases like PubChem provide a clear hazard profile. The primary risks are associated with irritation and acute toxicity.

GHS Hazard Classifications: Based on available data, the compound is classified with the following hazards:

  • Acute Toxicity, Oral (Warning) : Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Warning) : Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Warning) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning) : May cause respiratory irritation.[1][2]

The carboxylic acid functional group can contribute to corrosive or irritating properties, while the overall structure is similar to other phenoxyacetic acid derivatives which can have varying levels of toxicity.[3][4][5] Therefore, a cautious and comprehensive approach to personal protection is mandatory.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to mitigate the identified risks. Engineering controls, such as a chemical fume hood, should always be the first line of defense, especially when handling the solid powder or creating solutions.

Data Presentation: Recommended Personal Protective Equipment (PPE)
Protection Type Specification Rationale and Field Insights
Eye and Face Protection Chemical safety goggles with indirect ventilation. A full-face shield should be worn over goggles when there is a significant risk of splashing (e.g., handling >100 mL of a solution or during vigorous mixing).Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes, dust, and vapors. Polycarbonate lenses are recommended for their high impact resistance.[6] The face shield offers a secondary barrier, protecting the entire face from corrosive splashes.
Skin and Body Protection Gloves: Nitrile or butyl rubber gloves. Clothing: A long-sleeved, chemical-resistant laboratory coat.Nitrile gloves offer good resistance to a range of chemicals, including many acids, and are a standard in most laboratory settings.[6][7] For prolonged contact or when handling concentrated solutions, butyl rubber gloves may offer superior protection. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin. A lab coat protects against incidental skin contact.[7]
Respiratory Protection For Solids: An N95-rated respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. For Solutions/Aerosols: For operations with a high potential for generating aerosols or vapors, a half-mask or full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is required.The primary respiratory hazard from the solid form is the inhalation of fine particulates, which can cause respiratory tract irritation.[1][2] An N95 mask effectively filters these particles.[3][6] When working with solutions, especially if heated or aerosolized, volatile organic compounds may be released, necessitating the use of a respirator with appropriate chemical cartridges.

Operational Plan for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring a safe working environment.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation Phase:

    • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[3][8]

    • Prepare your workspace, preferably within a certified chemical fume hood, by clearing it of all non-essential items.

    • Verify you have all necessary PPE as detailed in the table above.

    • Locate the appropriate waste containers for solid and liquid chemical waste.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your chemical safety goggles.

    • If required, put on your respirator and perform a user seal check.

    • Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling Phase (Weighing and Transferring):

    • When handling the solid, use a spatula and weigh paper or a weighing boat. Perform these actions carefully to minimize the generation of dust.[9]

    • If creating a solution, slowly add the this compound to the solvent. Never add solvent to the solid in a way that could cause splashing.

    • Keep all containers holding the chemical tightly closed when not in use.[2]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Properly doff and dispose of contaminated PPE. Disposable gloves should be placed in the designated hazardous waste container.[7]

    • Wash your hands thoroughly with soap and water after removing your gloves.[7]

Mandatory Visualization: Safe Handling Workflow

G cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling prep1 Verify Eyewash/Shower prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble PPE prep2->prep3 ppe1 Lab Coat prep3->ppe1 ppe2 Goggles/Face Shield ppe1->ppe2 ppe3 Respirator (if needed) ppe2->ppe3 ppe4 Gloves ppe3->ppe4 handle1 Weigh Solid Carefully ppe4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Clean Workspace handle3->post1 post2 Doff & Dispose PPE post1->post2 post3 Wash Hands post2->post3

Caption: Workflow for safely handling this compound.

Emergency and Spill Response

Immediate and correct action is critical in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10]

Spill Cleanup Protocol

The response to a spill depends on its size and location.

  • Small Spill (Solid):

    • Alert others in the area.

    • Wearing your full PPE, gently sweep up the material to avoid creating dust.[9]

    • Place the swept material into a clearly labeled, sealed container for hazardous waste disposal.[8]

    • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

  • Small Spill (Liquid):

    • Alert others and control the spread of the liquid by creating a dike with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[11][12]

    • Since the material is an acid, it should be neutralized. Cautiously apply a neutralizing agent like sodium bicarbonate or sodium carbonate, working from the outside in.[11][13]

    • Once neutralized (bubbling ceases), absorb the residue.

    • Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team or environmental health and safety (EHS) office.[14]

    • Close the doors to the affected area to contain vapors.

    • Do not attempt to clean up a large spill without proper training and equipment.

Mandatory Visualization: Spill Response Decision Tree

G start Spill Occurs spill_size Spill > 1 Liter or Uncontrolled? start->spill_size evacuate Evacuate Area Call EHS/Emergency Response spill_size->evacuate Yes is_solid Solid or Liquid? spill_size->is_solid No (Small Spill) solid_cleanup Don Full PPE Gently Sweep Material Place in Waste Container is_solid->solid_cleanup Solid liquid_cleanup Don Full PPE Dike and Neutralize Absorb and Collect is_solid->liquid_cleanup Liquid decontaminate Decontaminate Area Dispose of Waste solid_cleanup->decontaminate liquid_cleanup->decontaminate end End Response decontaminate->end

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Chemical Waste: All unused this compound and any solutions containing it must be collected in a designated, clearly labeled hazardous waste container.[3][8] Do not pour this chemical down the drain.[15]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and paper towels, must be considered hazardous waste. Place these items in a sealed bag or a designated solid waste container.[3][8]

  • Empty Containers: "Empty" containers may still retain chemical residue. They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3]

References

  • BenchChem. (2025). Personal protective equipment for handling Tetracene-1-carboxylic acid.
  • BenchChem. (2025). Personal protective equipment for handling 2-Tert-butylpyrimidine-5-carboxylic acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-(4-Methoxyphenyl)butyric acid.
  • PubChem. (2025). This compound.
  • ChemSrc. (2025). 4-(4-Formyl-3-methoxyphenoxy)butanoic acid MSDS.
  • Auburn University. Emergency and Spill Response Procedures.
  • BC Knowledge for Employees.
  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?.
  • American Chemical Society. Guide for Chemical Spill Response.
  • BenchChem. (2025). Personal protective equipment for handling 2-Oxothiazolidine-4-carboxylic acid.
  • ChemBK. (2024). Butanoic acid, 4-(4-formyl-3-methoxyphenoxy)-.
  • Austin Community College District. Hazardous Spill Reporting and Response Procedures.
  • Florida State University. Chemical Spills - Emergency Management.
  • University of California, Riverside. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • NOAA. PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, FLAMMABLE, TOXIC FLASH POINT LESS THAN 23°C. CAMEO Chemicals.
  • PubChem. (2025). 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid.
  • Cole-Parmer.
  • BenchChem. (2025).
  • ChemTrack.org. Safety Guideline - 4-(4-Chloro-2-methylphenoxy)butyric acid.
  • CymitQuimica. (2024). Safety Data Sheet - 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.
  • Sigma-Aldrich. (2025).
  • CDH Fine Chemical.
  • NOAA. PHENOXYACETIC ACID DERIVATIVE PESTICIDE, LIQUID, TOXIC. CAMEO Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenoxy)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenoxy)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.